2,4-Dimethyl-benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUZISBYVTPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400925 | |
| Record name | 2,4-Dimethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-73-3 | |
| Record name | 2,4-Dimethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dimethyl-benzamidine
Authored by a Senior Application Scientist
Introduction
2,4-Dimethyl-benzamidine is a synthetic organic compound that belongs to the class of aromatic amidines. While specific, in-depth research on the 2,4-dimethyl substituted variant is focused, its mechanism of action is fundamentally rooted in the well-established pharmacology of its parent molecule, benzamidine. Benzamidine is recognized as a canonical reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] This guide will elucidate the core mechanism of action of this compound by leveraging the extensive knowledge of benzamidine's interactions with serine proteases, and will discuss the likely modulatory effects of the dimethyl substitution. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.
The hydrochloride salt of this compound is particularly valued in medicinal chemistry and biochemical research.[3] It serves as a potent inhibitor of serine proteases, making it a valuable tool in studies of enzyme activity and regulation.[3] Furthermore, its properties are being explored for potential therapeutic applications, especially in conditions involving the dysregulation of proteases.[3]
Core Mechanism of Action: Competitive Inhibition of Serine Proteases
The primary mechanism of action for benzamidine and its derivatives, including this compound, is the competitive inhibition of serine proteases.[1][4][5] Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. They are characterized by a key serine residue in their active site, which acts as a nucleophile during catalysis. This family includes vital enzymes such as trypsin, thrombin, plasmin, and tissue plasminogen activator (tPA).[4][6]
The inhibitory action of benzamidine is due to its structural mimicry of the arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. The positively charged amidinium group (-C(NH)(NH2)+) of benzamidine is key to its function. It engages in strong electrostatic interactions and hydrogen bonding with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate.
The interaction can be broken down into the following key steps:
-
Recognition and Binding: The inhibitor diffuses into the active site of the serine protease.
-
Electrostatic Anchoring: The cationic amidinium group forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue in the S1 pocket.
-
Hydrogen Bonding Network: The -NH2 groups of the amidine moiety form a network of hydrogen bonds with the backbone carbonyl oxygens of residues lining the active site, such as Gly219 and Ser190.
-
Competitive Blockade: By occupying the active site, this compound prevents the binding and subsequent cleavage of the enzyme's physiological substrate. This inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.
The Influence of 2,4-Dimethyl Substitution
The addition of two methyl groups at the 2 and 4 positions of the benzene ring is expected to modulate the parent molecule's activity in several ways:
-
Steric Effects: The methyl groups add bulk to the aromatic ring. This can influence the orientation of the inhibitor within the active site and may enhance or reduce its binding affinity for different proteases depending on the topology of the binding pocket.
-
Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron density of the aromatic ring and potentially influence hydrophobic interactions with non-polar residues in the active site.
-
Lipophilicity: The addition of methyl groups increases the lipophilicity (hydrophobicity) of the molecule. This can affect its solubility, cell permeability, and overall pharmacokinetic properties, which are critical considerations in drug development.
While direct comparative studies are not widely published, it is plausible that these substitutions are intended to fine-tune the selectivity and potency of the benzamidine scaffold against specific serine protease targets.
Visualizing the Inhibition Pathway
The following diagram illustrates the general mechanism of competitive inhibition of a trypsin-like serine protease by a benzamidine derivative.
Caption: Competitive inhibition of a serine protease by this compound.
Broader Biological Activities and Applications
The benzamidine scaffold is a versatile building block in medicinal chemistry.[3] Beyond serine protease inhibition, derivatives have been synthesized and investigated for a range of other biological activities.
| Biological Activity | Description | Relevant Derivatives |
| Antimicrobial | Certain novel benzamidine analogues have shown significant antimicrobial activity against pathogens that trigger periodontitis.[7] | Imino bases of benzamidine.[7] |
| Antifungal | Benzamidine derivatives containing 1,2,3-triazole moieties have demonstrated excellent in vivo antifungal activities against agricultural phytopathogens like C. lagenarium.[8] | 3-(azidomethyl)-N-benzamidine derivatives.[8] |
| Anticoagulant | The well-known anticoagulant drug dabigatran contains a benzamidine moiety, which is key to its direct thrombin inhibition.[1] | Dabigatran etexilate. |
| Research Tool | Benzamidine is routinely included in lysis buffers for protein purification to prevent the degradation of the target protein by endogenous proteases.[1] | Benzamidine hydrochloride.[1] |
Experimental Protocol: Characterizing Inhibitory Activity
To determine the inhibitory potency of this compound against a model serine protease like trypsin, a standard enzyme inhibition assay can be performed. This protocol outlines a colorimetric method using a chromogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin.
Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Trypsin: Prepare a 1 mg/mL stock solution in cold Tris-HCl buffer. Aliquot and store at -20°C. Dilute to a working concentration (e.g., 10 µg/mL) just before use.
-
This compound (Inhibitor): Prepare a 10 mM stock solution in DMSO.
-
BAPNA (Substrate): Prepare a 100 mM stock solution in DMSO. Dilute to a working concentration (e.g., 1 mM) in Tris-HCl buffer before use.
-
-
Assay Setup (96-well plate):
-
Prepare a serial dilution of the inhibitor stock solution in Tris-HCl buffer. A typical concentration range would be from 1 mM down to 1 nM. Include a no-inhibitor control (buffer only) and a no-enzyme control (for background).
-
To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for controls).
-
Add 25 µL of the working trypsin solution to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the working BAPNA solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the rate of increase in absorbance at 405 nm over 10-20 minutes. The yellow product, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
This compound exerts its biological effect primarily through the well-characterized mechanism of competitive serine protease inhibition, a function inherited from its parent benzamidine structure. The core of this mechanism is the high-affinity binding of the cationic amidine group into the S1 specificity pocket of trypsin-like enzymes, effectively blocking substrate access.[1][9] The 2,4-dimethyl substitutions on the phenyl ring likely serve to modulate the potency, selectivity, and pharmacokinetic profile of the compound, making it a valuable tool for biochemical research and a potential scaffold for therapeutic drug design.[3] The experimental protocols provided offer a robust framework for researchers to quantify and further explore the inhibitory characteristics of this and related compounds.
References
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-
Al-Ghamdi, M. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1083. Available from: [Link]
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Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
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Li, Y., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 20(9), 15658-15671. Available from: [Link]
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Kadambar, V., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 14(15), 1438-1445. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]
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Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available from: [Link]
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Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. Available from: [Link]
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Al-Amiery, A. A., et al. (2021). Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. CyberLeninka. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Retrieved from [Link]
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Kodali, S., et al. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 6(7), 1083-1096. Available from: [Link]
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Akiyama, Y., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 10031. Available from: [Link]
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An In-Depth Technical Guide to 2,4-Dimethylbenzamidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzamidine hydrochloride is a versatile molecule of significant interest in medicinal chemistry and biochemical research.[1] As a derivative of benzamidine, it belongs to a class of compounds known for their ability to act as competitive inhibitors of serine proteases.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,4-Dimethylbenzamidine hydrochloride, with a focus on its role in drug discovery and as a research tool.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| CAS Number | 1187927-39-4 | [2][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Data not available in cited literature | |
| Solubility | Soluble in water and lower alcohols. Stability and solubility in various solvents enhance its usability in laboratory settings. | [2] |
| Storage | Store at 2-8°C | [1] |
Note: Researchers should independently verify these properties for their specific batch of material.
Synthesis of 2,4-Dimethylbenzamidine Hydrochloride
The most common and effective method for the synthesis of amidines from nitriles is the Pinner reaction.[4][5][6] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether salt (a Pinner salt), which is then converted to the corresponding amidine hydrochloride upon treatment with ammonia.[4]
Representative Synthesis Workflow: Pinner Reaction
The following is a representative protocol for the synthesis of 2,4-Dimethylbenzamidine hydrochloride from 2,4-dimethylbenzonitrile, based on established Pinner reaction methodologies.[4][7]
Caption: Proposed binding mode of 2,4-Dimethylbenzamidine in the active site of a trypsin-like serine protease.
The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The 2,4-dimethylphenyl group can engage in hydrophobic interactions with the surrounding residues of the active site, potentially influencing the inhibitor's potency and selectivity. [8]
Experimental Workflow: Trypsin Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of 2,4-Dimethylbenzamidine hydrochloride against trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
2,4-Dimethylbenzamidine hydrochloride stock solution (in buffer)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of 2,4-Dimethylbenzamidine hydrochloride in Tris-HCl buffer.
-
In a 96-well plate, add a fixed concentration of trypsin to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, BAPNA, to each well.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate hydrolysis.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Cheng-Prusoff equations).
Causality Behind Experimental Choices:
-
BAPNA as Substrate: BAPNA is a chromogenic substrate for trypsin. Its hydrolysis by trypsin releases p-nitroaniline, a yellow product that can be conveniently measured spectrophotometrically.
-
Tris-HCl Buffer with CaCl₂: This buffer system maintains a stable pH optimal for trypsin activity. Calcium ions are known to stabilize the structure of trypsin.
Analytical Methods
The purity of 2,4-Dimethylbenzamidine hydrochloride is critical for its use in research and drug development. High-performance liquid chromatography (HPLC) is a suitable method for its analysis.
Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer (e.g., phosphate buffer) may be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 230-254 nm).
-
Quantification: Purity can be determined by area percent, and concentration can be quantified using a calibration curve with a certified reference standard.
Conclusion
2,4-Dimethylbenzamidine hydrochloride is a valuable chemical entity with established utility as a serine protease inhibitor. Its synthesis via the Pinner reaction is a well-understood process, and its inhibitory activity can be readily characterized using standard enzyme kinetic assays. For researchers in medicinal chemistry, this compound serves as a useful building block and a tool for studying the structure and function of serine proteases, contributing to the development of novel therapeutics.
References
Sources
- 1. usbio.net [usbio.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-DIMETHYL-BENZAMIDINE HYDROCHLORIDE | 1187927-39-4 [chemicalbook.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-benzamidine
This guide provides a comprehensive technical overview for the synthesis and characterization of 2,4-Dimethyl-benzamidine, a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its preparation via the Pinner reaction and its subsequent analytical characterization.
Introduction: The Significance of this compound
This compound, typically in its hydrochloride salt form, is a crucial intermediate in the synthesis of bioactive molecules.[1] Its structural features enable effective interaction with biological targets, making it a compound of interest for the development of pharmaceuticals, especially enzyme inhibitors.[1] A thorough understanding of its synthesis and a robust analytical characterization are paramount for its successful application in research and development.
Synthesis of this compound via the Pinner Reaction
The most established and reliable method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the conversion of a nitrile, in this case, 2,4-dimethylbenzonitrile, into an imidate salt (a Pinner salt) using an alcohol and a strong acid, followed by treatment with ammonia to form the desired amidine.[2][3][4]
The causality behind this experimental choice lies in the high efficiency and versatility of the Pinner reaction for the preparation of amidines from readily available nitriles.[3] The reaction proceeds in two key stages, each with specific conditions crucial for a successful outcome.
Part 1: Formation of the Ethyl 2,4-dimethylbenzimidate Hydrochloride (Pinner Salt)
The first stage involves the reaction of 2,4-dimethylbenzonitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas.
Reaction Mechanism:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile group in 2,4-dimethylbenzonitrile is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[5]
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[5]
-
Formation of the Imidate Salt: A subsequent proton transfer results in the formation of the ethyl 2,4-dimethylbenzimidate hydrochloride, commonly known as a Pinner salt.[5]
It is imperative to maintain anhydrous conditions throughout this stage, as the presence of water would lead to the hydrolysis of the Pinner salt to form the corresponding ester, ethyl 2,4-dimethylbenzoate, as an undesired byproduct.[2] Low temperatures are also critical to prevent the thermodynamically unstable Pinner salt from rearranging into N-ethyl-2,4-dimethylbenzamide.[2][3]
Part 2: Ammonolysis of the Pinner Salt to this compound
The isolated or in-situ generated Pinner salt is then subjected to ammonolysis to yield the final product.
Reaction Mechanism:
-
Nucleophilic Attack by Ammonia: Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate salt.
-
Elimination of Alcohol: This is followed by the elimination of a molecule of ethanol.
-
Formation of the Amidine Salt: The resulting product is the hydrochloride salt of this compound. The free base can be obtained by subsequent treatment with a base.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a self-validating system, with checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents:
-
2,4-Dimethylbenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or a solution in anhydrous ethanol)
-
Calcium Chloride (for drying tubes)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
Part 1: Synthesis of Ethyl 2,4-dimethylbenzimidate Hydrochloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (1.2 eq).
-
Cool the stirred solution in an ice bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours. A white precipitate of the Pinner salt should form.
-
After the introduction of HCl is complete, seal the flask and allow it to stand at 0-5 °C for 24-48 hours to ensure complete formation of the imidate hydrochloride. The reaction mixture should become a thick, crystalline mass.
Part 2: Synthesis of this compound Hydrochloride
-
To the flask containing the Pinner salt, add a saturated solution of ammonia in anhydrous ethanol (excess) at 0 °C with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The solid Pinner salt will gradually dissolve, and a new precipitate of ammonium chloride will form.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2,4-Dimethylbenzonitrile | Readily available nitrile precursor. |
| Reagents | Anhydrous Ethanol, Anhydrous HCl | Essential for the formation of the ethyl imidate hydrochloride (Pinner salt). |
| Solvent | Anhydrous Ethanol | Acts as both a reagent and a solvent. |
| Temperature (Step 1) | 0-5 °C | To prevent the decomposition of the unstable Pinner salt.[2][3] |
| Reaction Time (Step 1) | 24-48 hours | To ensure complete formation of the Pinner salt. |
| Reagent (Step 2) | Ammonia (in Ethanol) | Nucleophile for the conversion of the Pinner salt to the amidine. |
| Temperature (Step 2) | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, then warming to drive the reaction to completion. |
| Reaction Time (Step 2) | 12-24 hours | To ensure complete ammonolysis. |
| Purification | Recrystallization | To obtain the final product in high purity. |
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons of the amidine group (-C(=NH)NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two methyl groups will appear as singlets at approximately 2.3-2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the amidine group (-C(=NH)NH₂) is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will appear in the region of 120-140 ppm, and the methyl carbons will be observed upfield, around 20-25 ppm.
| Expected ¹H NMR Data | (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.0-7.5 | m |
| ~2.3-2.5 | s |
| variable (broad) | s |
| Expected ¹³C NMR Data | (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C=N |
| ~120-140 | Aromatic C |
| ~20-25 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the amidine group.
-
C=N stretching: A strong absorption band around 1650 cm⁻¹ due to the carbon-nitrogen double bond of the amidine.
-
C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ for aromatic C-H and 2850-3000 cm⁻¹ for methyl C-H.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₂N₂), the expected molecular weight is approximately 148.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of ammonia (NH₃) or the methyl groups.
Conclusion
This technical guide outlines a robust and well-established method for the synthesis of this compound via the Pinner reaction. The detailed experimental protocol and characterization guidelines provide a solid foundation for researchers to produce and verify this important chemical intermediate. The provided rationale for experimental choices and the expected analytical data will aid in the successful and efficient execution of this synthesis, ultimately facilitating its application in medicinal chemistry and drug discovery.
References
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Pinner Reaction | NROChemistry. [Link]
-
Pinner reaction - Wikipedia. [Link]
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- Roger, R.; Neilson, D. G. (1961). "The Chemistry of Imidates". Chemical Reviews. 61 (2): 179–211.
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. [Link]
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2,4-Dimethylbenzonitrile - NIST. [Link]
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acetamidine hydrochloride - Organic Syntheses. [Link]
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sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]
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One pot synthesis of substituted benzimidazole derivatives and their charcterization. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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H-1 NMR Spectrum - Human Metabolome Database. [Link]
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Benzenamine, 2,4-dimethyl- - NIST. [Link]
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2,4-D - NIST. [Link]
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Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]
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Ammonolysis of ethyl chloride followed by reaction of the amine so formed.. - Filo. [Link]
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2,4-Dimethyl-benzamidine as a serine protease inhibitor
An In-Depth Technical Guide to 2,4-Dimethyl-benzamidine as a Serine Protease Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of Serine Proteases and Their Inhibition
Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, constituting nearly one-third of all known proteases.[1] These enzymes are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, with the serine residue acting as the key nucleophile in peptide bond hydrolysis.[2] Their physiological roles are vast and critical, underpinning processes ranging from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, plasmin) to immune responses and viral replication.[2][3]
Given their central role in homeostasis, the dysregulation of serine protease activity is a hallmark of numerous pathological conditions. Consequently, the targeted inhibition of these enzymes remains a cornerstone of modern therapeutic strategy.[3] Small molecule inhibitors, designed to interact with the enzyme's active site, are of particular interest in drug development. Among these, benzamidine and its derivatives have long been recognized as a classic scaffold for creating competitive, reversible inhibitors of trypsin-like serine proteases.[1][4]
This guide provides a detailed technical overview of this compound, a specific derivative that serves as a potent tool for researchers in biochemistry and drug development.[5] We will explore its mechanism of action, provide field-proven experimental protocols for its characterization, and discuss the critical next steps in evaluating its potential as a therapeutic agent.
Chapter 1: this compound - A Profile
This compound is a small organic molecule belonging to the aryl amidine class.[6] It is typically handled as its hydrochloride salt to improve solubility and stability in aqueous solutions.[5][6] The core benzamidine structure is a well-established pharmacophore for inhibiting serine proteases that preferentially cleave peptide bonds after basic amino acid residues like arginine and lysine.
Physicochemical Properties:
| Property | Value | Source |
| Compound Name | This compound hydrochloride | [5] |
| CAS Number | 1187927-39-4 | [5] |
| Molecular Formula | C₉H₁₂N₂·HCl | [5] |
| Molecular Weight | 184.67 g/mol | [5] |
| Appearance | White solid | [6] |
The addition of the two methyl groups at the 2 and 4 positions of the phenyl ring modifies the steric and electronic properties of the core benzamidine scaffold. This substitution can influence the compound's binding affinity and selectivity for different proteases by altering its interaction with secondary binding pockets (subsites) adjacent to the primary specificity pocket of the enzyme.[4]
Chapter 2: Mechanism of Action - Competitive Inhibition at the Active Site
Benzamidine derivatives function as competitive inhibitors.[4][6] This mechanism is rooted in their structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like proteases.
The inhibitory action is primarily driven by the interaction of the positively charged amidine group with the negatively charged aspartate residue (Asp189 in the trypsin numbering system) located at the bottom of the enzyme's S1 specificity pocket.[7] This strong ionic bond anchors the inhibitor within the active site, physically blocking the entry and subsequent cleavage of the substrate. The interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[6][8]
Molecular dynamics simulations of the parent benzamidine molecule binding to trypsin have shown that the inhibitor explores the enzyme surface before "rolling" into the active site, where it is stabilized by hydrogen-bond interactions with catalytic triad residues.[8] The dimethyl substitutions on the phenyl ring of this compound are positioned to interact with the hydrophobic residues lining the entrance to the S1 pocket, potentially increasing the residence time and overall binding affinity of the inhibitor.
Figure 1: Competitive inhibition of a serine protease by this compound.
Chapter 3: Experimental Characterization - A Self-Validating Protocol
To rigorously characterize the inhibitory potential of this compound, a series of well-controlled experiments are necessary. The primary goal is to determine the inhibitor constant (Kᵢ), a quantitative measure of the inhibitor's potency.
Workflow for Determining Inhibitor Potency (Kᵢ)
The following workflow outlines the key stages for characterizing a competitive inhibitor. The causality behind this workflow is to first establish a reliable baseline of enzyme activity and then systematically measure how that activity is altered by increasing concentrations of the inhibitor.
Figure 2: Experimental workflow for serine protease inhibitor characterization.
Detailed Protocol: Enzyme Inhibition Kinetics Assay
This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity. It is adapted from standard methodologies for assaying trypsin-like serine proteases.[9][10][11]
Objective: To determine the IC₅₀ and Kᵢ of this compound against a target serine protease (e.g., human trypsin).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[12]
-
Enzyme: Human Trypsin (recombinant).
-
Substrate: Fluorogenic peptide substrate, e.g., Boc-Val-Pro-Arg-AMC or Cbz-Gly-Gly-Arg-AMC (final concentration fixed at or near the Kₘ).[10][11]
-
Inhibitor: this compound hydrochloride, prepared as a 10 mM stock solution in DMSO.
-
Apparatus: 96-well microtiter plates (black, for fluorescence), fluorescence microplate reader (λex=360nm, λem=480nm).[10]
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer directly in the microtiter plate. A typical concentration range would span from 0.1 µM to 100 µM.
-
Rationale: A wide concentration range is crucial to accurately define the dose-response curve for IC₅₀ calculation.
-
Include "no inhibitor" wells for measuring 100% enzyme activity and "no enzyme" wells as a background control.
-
-
Enzyme Addition and Pre-incubation:
-
Add the pre-determined concentration of trypsin to each well (except "no enzyme" controls). The final reaction volume is typically 100 µL.[9][10]
-
Incubate the plate at 37°C for 5-10 minutes.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for measuring the potency of reversible inhibitors.[13]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). The rate of substrate hydrolysis is directly proportional to the fluorescence signal.[10]
-
-
Data Analysis (IC₅₀ and Kᵢ):
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
To determine the Kᵢ for competitive inhibition, repeat the assay using multiple fixed concentrations of both substrate and inhibitor. Analyze the global dataset using non-linear regression fitting to the competitive inhibition model or visualize using a Lineweaver-Burk plot, where an increase in inhibitor concentration will increase the apparent Kₘ but leave Vₘₐₓ unchanged.[14]
-
Table of Expected Inhibition Constants for Benzamidine Derivatives:
| Inhibitor | Protease | Kᵢ (µM) |
| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 |
| Pentamidine (bivalent benzamidine) | tPA | 43 ± 9.7 |
| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 |
| 4-Amidinobenzylamine (AMB) | Plasmin | 1074 ± 19 |
| 4-Amidinobenzylamine (AMB) | tPA | 5209 ± 161 |
| 4-Amidinobenzylamine (AMB) | Thrombin | 344 ± 33 |
| Data derived from studies on various benzamidine derivatives, illustrating typical potency ranges.[15] |
Chapter 4: Advancing the Candidate - ADME and Toxicology Considerations
While demonstrating potent enzyme inhibition is a critical first step, the journey of a molecule from a research tool to a potential therapeutic agent is governed by its pharmacokinetic and safety profiles. This is assessed through ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies.[16] Neglecting these early in the drug discovery process is a primary reason for late-stage failures.[16]
For a compound like this compound, a tiered approach is recommended to build a comprehensive profile.
Figure 3: Key ADME and Toxicology assays for inhibitor profiling.
Key Initial ADME/Tox Assays:
-
In Silico Prediction: Before extensive lab work, computational tools like SwissADME can predict key properties such as lipophilicity, solubility, and potential for blood-brain barrier penetration, guiding further experimental design.[17]
-
Metabolic Stability: Incubating this compound with liver microsomes provides a first look at its metabolic fate.[16] Rapid degradation can indicate a short in vivo half-life, which may be undesirable for a therapeutic.
-
CYP450 Inhibition: It is crucial to assess whether the compound inhibits major cytochrome P450 enzymes. Inhibition of these enzymes is a common cause of adverse drug-drug interactions.[18]
-
Cellular Toxicity: Initial cytotoxicity can be evaluated using standard cell lines (e.g., HepG2 for liver toxicity). This provides an early warning of potential safety issues.
-
Target Selectivity: To ensure the inhibitor's effects are due to on-target activity, it should be screened against a panel of other proteases and common off-targets like GPCRs and ion channels.[19]
Conclusion
This compound stands as a potent and valuable research tool for the study of serine proteases.[5] Its mechanism as a competitive, reversible inhibitor is well-understood and can be rigorously characterized through established kinetic assays.[4][6] For researchers in drug development, it represents a promising starting scaffold. However, its therapeutic potential can only be realized after a thorough evaluation of its ADME and toxicology profile. The protocols and strategic considerations outlined in this guide provide a robust framework for both fundamental enzymatic research and the initial stages of translational drug discovery.
References
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
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Szymankiewicz, L., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. [Link]
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Aoki, D., et al. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. National Institutes of Health. [Link]
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Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1652. [Link]
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National Institutes of Health. (2012). Protease Assays - Assay Guidance Manual. [Link]
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White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(46), 15123-15133. [Link]
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Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(25), 10184-10189. [Link]
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ResearchGate. (n.d.). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. [Link]
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ConnectedLab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
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Kasai, K., & Ishii, S. (1979). Studies on the interaction of immobilized trypsin and specific ligands by quantitative affinity chromatography. Journal of Biochemistry, 86(5), 1413-1422. [Link]
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ResearchGate. (n.d.). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. [Link]
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Jiang, H., et al. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 903(1-2), 77-84. [Link]
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National Institutes of Health. (n.d.). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. [Link]
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Yale University. (n.d.). ADME and Toxicology. Molecular Design Research Network (MoDRN). [Link]
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Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. [Link]
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GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Affinity Chromatography Handbook. [Link]
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An In-depth Technical Guide on the Structure-Activity Relationship of 2,4-Dimethyl-benzamidine Derivatives
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,4-dimethyl-benzamidine derivatives. While direct and extensive SAR literature for this specific scaffold is nascent, this document synthesizes foundational principles from the broader class of benzamidine and benzamide inhibitors to project a robust, predictive SAR framework. We will explore the significance of the 2,4-dimethyl substitution pattern on the benzamidine core, its likely influence on biological activity, and propose key structural modifications to modulate potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting enzymes such as serine proteases, where the benzamidine moiety is a well-established pharmacophore.
Introduction: The Benzamidine Scaffold in Medicinal Chemistry
Benzamidine and its derivatives are a cornerstone in medicinal chemistry, recognized for their ability to mimic the guanidinium group of arginine and interact with the active sites of various enzymes.[1] The positively charged amidinium group allows for strong electrostatic and hydrogen bonding interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the S1 pocket of serine proteases.[2] Consequently, benzamidine-based compounds have been extensively investigated as inhibitors of a wide range of proteases, including thrombin, trypsin, and plasmin, playing crucial roles in coagulation, digestion, and fibrinolysis.[3][4]
The versatility of the benzamidine scaffold extends beyond protease inhibition, with derivatives showing promise as antimicrobial, antifungal, and anticancer agents.[5] The aromatic ring of benzamidine provides a readily modifiable platform for introducing substituents that can fine-tune the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its potency, selectivity, and pharmacokinetic profile.
The this compound Core: A Platform for Targeted Inhibition
The subject of this guide, the this compound scaffold, presents a unique starting point for inhibitor design. The two methyl groups on the phenyl ring are expected to significantly influence the molecule's interaction with its biological targets.
Key Physicochemical Properties:
-
Increased Lipophilicity: The addition of two methyl groups enhances the lipophilicity of the benzamidine core compared to the unsubstituted parent molecule. This can lead to improved membrane permeability and oral bioavailability.
-
Steric Hindrance: The methyl groups introduce steric bulk, which can influence the orientation of the molecule within a binding pocket. This can be leveraged to achieve selectivity for a specific target enzyme over closely related ones.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly modulate the pKa of the amidine group and the overall electron density of the aromatic ring.
General Principles of Benzamidine Structure-Activity Relationships
To hypothesize the SAR of this compound derivatives, we first need to understand the established SAR principles for the broader benzamidine class.
-
The Amidine Group is Essential: The basic amidine functionality is the primary anchor, forming key salt bridges and hydrogen bonds with the target enzyme. Its replacement or significant modification typically leads to a substantial loss of activity.
-
Substitution on the Phenyl Ring:
-
Position of Substituents: The position of substituents on the phenyl ring is critical for directing the molecule's interaction with secondary binding pockets (S2, S3, etc.) of the target enzyme.
-
Nature of Substituents:
-
Hydrophobic Groups: Introduction of hydrophobic substituents can enhance binding affinity by interacting with hydrophobic pockets in the enzyme.
-
Hydrogen Bond Donors/Acceptors: Groups capable of forming hydrogen bonds can provide additional anchoring points and improve potency.
-
Electron-Withdrawing/Donating Groups: These groups can influence the electronic properties of the phenyl ring and the pKa of the amidine group, thereby affecting binding affinity.
-
-
Projected Structure-Activity Relationship of this compound Derivatives
Based on the foundational principles outlined above, we can project a hypothetical SAR for this compound derivatives. The following sections detail potential modifications and their likely impact on biological activity.
Modifications at the Amidine Group
While the core amidine is crucial, subtle modifications can be explored to fine-tune activity and improve drug-like properties.
-
N-Substitution: Introduction of small alkyl or acyl groups on the amidine nitrogen atoms is generally detrimental to activity due to steric hindrance and disruption of key hydrogen bonds. However, in some cases, it might be tolerated if the binding pocket is sufficiently large.
-
Bioisosteric Replacements: Replacing the amidine with bioisosteres such as guanidine or amino-heterocycles could be explored, but this would represent a significant departure from the core topic and would require separate SAR exploration.
Modifications at the Phenyl Ring
The phenyl ring provides the primary canvas for SAR exploration in this compound derivatives.
-
Further Substitution on the Ring (Positions 3, 5, and 6):
-
Position 5: This position is ortho to one methyl group and meta to the other. A small, lipophilic substituent at this position could further enhance hydrophobic interactions. A hydrogen bond donor/acceptor might interact with a nearby polar residue.
-
Position 3 and 6: These positions are ortho to the amidine group. Substituents here will have a significant steric impact on the orientation of the amidine and its interaction with the S1 pocket. Small, electron-withdrawing groups might be tolerated.
-
Table 1: Projected Impact of Phenyl Ring Substitutions on Activity
| Position | Substituent Type | Projected Impact on Activity | Rationale |
| 5 | Small, Lipophilic (e.g., F, Cl) | Potentially Increase | Enhanced hydrophobic interactions in a secondary pocket. |
| 5 | Hydrogen Bond Donor/Acceptor (e.g., OH, NH2) | Target Dependent | Could increase potency if a polar residue is in proximity. |
| 3 or 6 | Small, Electron-Withdrawing (e.g., F, CN) | Potentially Decrease | Steric clash with the S1 pocket entrance. |
| 3 or 6 | Bulky Groups | Likely Decrease | Significant steric hindrance. |
Extension from the Phenyl Ring
Attaching linkers and additional functional groups to the phenyl ring can lead to interactions with more distant binding sites, potentially increasing potency and selectivity.
-
Linker Chemistry: Flexible linkers (e.g., alkyl chains, ethers) or more rigid linkers (e.g., amides, triazoles) can be used to position a second pharmacophore in an optimal orientation.
-
Terminal Functional Groups: The choice of the terminal group will depend on the topology of the target enzyme's active site. Carboxylic acids, sulfonamides, or heterocyclic moieties could be explored to target specific subsites.
Potential Biological Targets and Therapeutic Applications
Given the established role of benzamidines as protease inhibitors, this compound derivatives are prime candidates for targeting serine proteases involved in various diseases:
-
Thrombosis: Inhibition of thrombin and Factor Xa.
-
Inflammation: Targeting proteases involved in the inflammatory cascade.
-
Cancer: Inhibiting proteases involved in tumor invasion and metastasis.
-
Infectious Diseases: Targeting viral or bacterial proteases.[3]
Experimental Protocols for SAR Validation
A systematic approach is required to validate the projected SAR. The following experimental workflow is recommended.
Chemical Synthesis
A general synthetic route to novel this compound derivatives is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of 2,4-Dimethylbenzamidoxime: 2,4-Dimethylbenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the reaction to completion.
-
Reduction to this compound: The resulting 2,4-dimethylbenzamidoxime is then reduced to the corresponding amidine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Derivatization: The synthesized this compound can then be further modified at the phenyl ring or the amidine group through various organic reactions to generate a library of derivatives for SAR studies.
Biological Evaluation
Enzyme Inhibition Assays:
-
Primary Screening: A high-throughput screening assay should be employed to test the library of synthesized compounds against the target enzyme(s) at a single concentration to identify initial hits.
-
IC50 Determination: For active compounds, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: Kinetic assays (e.g., Michaelis-Menten kinetics) should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Caption: Workflow for the biological evaluation of this compound derivatives.
Data Presentation and Interpretation
Quantitative data from the biological assays should be tabulated for clear comparison and interpretation.
Table 2: Hypothetical SAR Data for this compound Derivatives against a Target Serine Protease
| Compound | R1 (Position 5) | R2 (Position 3) | IC50 (µM) |
| 1 (Parent) | H | H | 10.5 |
| 2a | F | H | 5.2 |
| 2b | Cl | H | 2.8 |
| 2c | OCH3 | H | 8.1 |
| 3a | H | F | 15.7 |
This table is for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel enzyme inhibitors. The methyl groups provide a unique steric and lipophilic profile that can be exploited to achieve high potency and selectivity. This guide has provided a predictive framework for the SAR of this compound class, based on established principles of medicinal chemistry. The proposed synthetic and biological evaluation workflows offer a clear path for validating these hypotheses and advancing the development of new therapeutic agents. Future work should focus on the synthesis and screening of a diverse library of this compound derivatives against a panel of relevant biological targets to experimentally validate and refine the SAR models presented herein.
References
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
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- Böhm, M., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biointerphases, 1(4), 146-155.
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- Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500.
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An In-depth Technical Guide to 2,4-Dimethylbenzamidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzamidine is a substituted aromatic amidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest due to the ability of the benzamidine moiety to act as a bioisostere for arginine and lysine, enabling it to interact with a variety of biological targets, most notably serine proteases. This guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethylbenzamidine, its synthesis, analytical characterization, and its applications in scientific research and pharmaceutical development. For practical laboratory use, this compound is frequently handled as its more stable and soluble hydrochloride salt.
Chemical and Physical Properties
2,4-Dimethylbenzamidine, in its free base form, is a crystalline solid. However, detailed experimental data for the free base is sparse in readily available literature, and it is more commonly supplied and used as its hydrochloride salt, which exhibits enhanced stability and solubility in aqueous media.[1]
Structure and Identification
| Identifier | Value |
| IUPAC Name | 2,4-dimethylbenzenecarboximidamide |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=N)N)C |
| CAS Number (HCl salt) | 1187927-39-4[1] |
Physicochemical Data
| Property | Value | Notes |
| Molecular Weight (HCl Salt) | 184.67 g/mol [1] | |
| Appearance | White to off-white solid | (for HCl salt) |
| Solubility | Soluble in various solvents[1] | The hydrochloride salt is noted for its good solubility, which enhances its utility in laboratory settings.[1] |
| Storage Conditions | 0-8°C[1] | Recommended for the hydrochloride salt to ensure stability. |
Synthesis of 2,4-Dimethylbenzamidine
The most common and established method for the synthesis of benzamidines is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
Pinner Synthesis Workflow
Caption: Pinner synthesis of 2,4-Dimethylbenzamidine.
Experimental Protocol: Pinner Synthesis
This protocol is a representative procedure for the synthesis of benzamidines and should be adapted and optimized for 2,4-Dimethylbenzamidine based on laboratory conditions.
Step 1: Formation of the Imino Ether Hydrochloride (Pinner Salt)
-
Dissolve 2,4-dimethylbenzonitrile in an anhydrous solvent such as diethyl ether or dioxane in a flask equipped with a drying tube.
-
Add a stoichiometric equivalent of anhydrous ethanol to the solution.
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically exothermic.
-
Continue the addition of HCl until the reaction is complete, which can be monitored by the precipitation of the Pinner salt.
-
Collect the precipitated ethyl 2,4-dimethylbenzenecarboximidate hydrochloride by filtration, wash with anhydrous ether, and dry under vacuum.
Step 2: Conversion to 2,4-Dimethylbenzamidine Hydrochloride
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in ethanol.
-
Allow the reaction mixture to stir at room temperature until the conversion is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
The by-product, ammonium chloride, will precipitate from the solution.
-
Filter the reaction mixture to remove the ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,4-Dimethylbenzamidine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of 2,4-Dimethylbenzamidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the protons of the amidine group (-NH₂ and =NH). The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm). The methyl protons will be observed as singlets in the upfield region (around 2.3-2.5 ppm). The amidine protons are often broad and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two methyl carbons, the aromatic carbons (including the two quaternary carbons attached to the methyl groups and the amidine group), and the amidine carbon itself, which is expected to be in the range of 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH₂ group.
-
C=N stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the imine double bond.
-
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2,4-Dimethylbenzamidine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (148.21).
Applications in Research and Drug Development
The primary utility of 2,4-Dimethylbenzamidine lies in its role as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.[1]
Serine Protease Inhibition
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[2] They achieve this by mimicking the side chains of arginine or lysine, which are the natural substrates for these enzymes. The positively charged amidinium group at physiological pH interacts with the negatively charged aspartate residue at the bottom of the S1 pocket of these proteases. The 2,4-dimethyl substitution pattern on the phenyl ring allows for the exploration of structure-activity relationships, where these substituents can interact with other regions of the enzyme's active site to enhance potency and selectivity.
Building Block in Medicinal Chemistry
2,4-Dimethylbenzamidine serves as a starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecules. The amidine functionality is reactive and can participate in various cyclization reactions to form rings such as imidazoles, pyrimidines, and triazines, which are common scaffolds in many approved drugs. Its unique structure allows for effective interaction with biological targets, making it a valuable building block in the development of pharmaceuticals.[1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,4-Dimethylbenzamidine and its salts. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
General Hazards
-
Skin and Eye Irritation: Benzamidine derivatives are often classified as skin and eye irritants.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. For the hydrochloride salt, storage at 0-8°C is recommended.[1]
Conclusion
2,4-Dimethylbenzamidine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its ability to serve as a scaffold for serine protease inhibitors and as a building block for diverse chemical libraries makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a laboratory setting.
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Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide - ResearchGate. (URL: [Link])
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2,4-Dimethyl-benzamidine discovery and history
An In-depth Technical Guide to the Discovery, Synthesis, and Application of 2,4-Dimethyl-benzamidine
Abstract
This technical guide provides a comprehensive overview of this compound, a significant molecule in biochemical research and medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented, its existence is a direct consequence of foundational 19th-century organic chemistry, which paved the way for its modern applications. This document details the historical context of its synthesis, provides a robust, step-by-step protocol for its preparation via the Pinner reaction, elucidates the underlying chemical mechanisms, and discusses its contemporary role as a potent enzyme inhibitor. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound, from its chemical genesis to its practical utility.
Introduction: The Benzamidine Scaffold in Medicinal Chemistry
The benzamidine moiety, characterized by a benzene ring attached to a C(NH)NH2 group, is a privileged scaffold in medicinal chemistry.[1] Benzamidines are strong bases that are typically protonated at physiological pH, forming a positively charged amidinium ion. This cation is capable of engaging in strong electrostatic and hydrogen-bonding interactions with biological targets, particularly the active sites of enzymes.[2] Consequently, benzamidine and its derivatives are widely recognized as competitive inhibitors of serine proteases, such as trypsin and thrombin, where the amidinium group mimics the guanidinium side chain of arginine.[1] The strategic placement of substituents on the benzene ring, as seen in this compound, allows for the fine-tuning of steric and electronic properties, enhancing binding affinity and selectivity for specific enzyme targets.[3] This has led to the development of a vast library of benzamidine derivatives with diverse pharmacological applications, including antimicrobial, anti-inflammatory, and antifungal activities.[4][5][6]
The Genesis of Amidine Synthesis: The Pinner Reaction
The primary and most classical method for synthesizing aryl amidines is the Pinner reaction, first described by Adolf Pinner in 1877.[7][8] This reaction provided the first reliable pathway to convert nitriles into amidines, proceeding through an imino ester salt intermediate, now commonly known as a Pinner salt.[7][9] The discovery was revolutionary, opening up a new class of compounds for investigation. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia or an amine.[9][10] Its discovery was a pivotal moment in organic synthesis, providing the foundational chemistry upon which compounds like this compound would later be synthesized and studied.
Synthesis and Characterization of this compound
The synthesis of this compound is most effectively achieved via the Pinner reaction, starting from the commercially available precursor, 2,4-Dimethylbenzonitrile. The process is a two-step sequence involving the formation of an intermediate Pinner salt followed by ammonolysis.
Physicochemical Properties of Key Compounds
A summary of the properties for the starting material and the final product is provided below.
| Property | 2,4-Dimethylbenzonitrile | This compound hydrochloride |
| CAS Number | 21789-36-6[11][12] | 885957-73-3[13] |
| Molecular Formula | C₉H₉N[11][12] | C₉H₁₃ClN₂ |
| Molecular Weight | 131.17 g/mol [11][12] | 184.67 g/mol [14] |
| Appearance | White to light yellow powder/solid[15] | White to off-white crystalline powder[14] |
| Melting Point | ~22 °C[15] | 189-193 °C[14] |
Overall Synthetic Workflow
The logical flow from the nitrile precursor to the final amidine hydrochloride salt is a robust and well-established process in organic chemistry.
Caption: Synthetic workflow for this compound hydrochloride.
Detailed Experimental Protocol
Caution: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 2,4-dimethylbenzenecarboximidate hydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂) to protect from atmospheric moisture.
-
Reagents: To the flask, add 2,4-Dimethylbenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). Cool the mixture to 0 °C in an ice-water bath.
-
Reaction: Bubble dry hydrogen chloride gas slowly through the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic. Continue the HCl addition until the solution is saturated.
-
Precipitation: Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. A white crystalline solid, the Pinner salt, will precipitate from the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum.
Step 2: Synthesis of this compound hydrochloride
-
Setup: In a clean, dry flask, suspend the isolated Pinner salt (1.0 eq) in anhydrous ethanol.
-
Reaction: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the mixture with vigorous stirring, or add a saturated solution of ammonia in ethanol.
-
Completion: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. The crude product will contain the desired this compound hydrochloride and ammonium chloride as a byproduct.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to yield pure, white crystals of this compound hydrochloride.[14]
Mechanistic Insights and Experimental Causality
Understanding the mechanism of the Pinner reaction is crucial for troubleshooting and optimizing the synthesis.
-
Role of Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Water can hydrolyze the intermediate imidate ester to form an unwanted carboxylic ester or hydrolyze the starting nitrile to an amide, reducing the yield of the desired amidine.[8]
-
Acid Catalysis: Gaseous hydrogen chloride acts as a powerful catalyst. It protonates the nitrogen atom of the nitrile, forming a highly electrophilic nitrilium ion. This activation is essential for the subsequent nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[8]
-
Nucleophilic Attack and Tautomerization: The alcohol attacks the activated nitrilium ion, leading to an oxonium ion intermediate. A proton transfer results in the formation of the stable imino ester hydrochloride, or Pinner salt.
-
Ammonolysis: In the second step, ammonia acts as the nucleophile, attacking the electrophilic carbon of the Pinner salt and displacing the ethoxy group to form the final amidine product.
Caption: Mechanism of the Pinner reaction for this compound.
Historical Development and Modern Applications
While the Pinner reaction dates to 1877, the specific synthesis of this compound is not tied to a landmark discovery paper. Rather, it was likely first synthesized during the broader exploration of substituted benzamidine derivatives in the 20th century, as chemists began to systematically investigate how aromatic substitutions influenced the compounds' physical and biological properties.[16]
The primary modern significance of this compound lies in its role as a research tool in biochemistry and a building block in drug discovery.[3]
-
Biochemical Research: It serves as a potent and selective inhibitor of serine proteases.[3] The dimethyl substitutions on the phenyl ring provide specific steric and hydrophobic interactions within the enzyme's active site, potentially conferring greater selectivity compared to unsubstituted benzamidine. This makes it an invaluable reagent for preventing proteolysis during protein purification and for studying the mechanisms of protease activity.[1][3]
-
Drug Development: As a key intermediate, the 2,4-dimethylphenyl group provides a well-defined scaffold. This moiety has been incorporated into more complex molecules designed as therapeutic agents. For instance, related structures have been investigated as inhibitors of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is implicated in some cancers.[17] Its utility as a starting material allows for the systematic development of new drug candidates targeting a range of diseases.[3]
Conclusion and Future Perspectives
This compound stands as a testament to the enduring legacy of classical organic reactions. Born from the 19th-century Pinner reaction, it has evolved from a chemical curiosity into a highly valuable tool for modern life sciences. Its history is intertwined with the systematic exploration of the structure-activity relationships of benzamidine derivatives. Today, it serves as a reliable serine protease inhibitor in laboratories and a versatile intermediate for the synthesis of complex bioactive molecules. Future research will likely continue to leverage this scaffold, designing next-generation inhibitors with even greater potency and selectivity for therapeutic applications, underscoring the journey of a simple molecule from the pages of a 19th-century journal to the forefront of modern biochemical and pharmaceutical research.
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- Benzamidine Derivatives | Journal of the American Chemical Society. (1949-12-01).
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An In-depth Technical Guide to the Biological Targets of 2,4-Dimethyl-benzamidine
This guide provides a comprehensive technical overview of the biological targets of 2,4-Dimethyl-benzamidine, designed for researchers, scientists, and drug development professionals. By synthesizing established biochemical principles with contemporary research, this document offers a detailed exploration of the compound's mechanism of action, primary molecular partners, and the experimental methodologies required for their validation.
Introduction: The Scientific Context of this compound
This compound belongs to the well-established class of benzamidine-based compounds, which are recognized as potent, reversible, and competitive inhibitors of a specific class of enzymes.[1][2] The core benzamidine structure, with its positively charged amidinium group, mimics the side chains of arginine and lysine. This structural mimicry is the foundational principle behind its targeted biological activity, allowing it to bind to the active sites of enzymes that preferentially cleave peptide bonds following these basic amino acid residues.[3] The addition of dimethyl groups at the 2 and 4 positions of the phenyl ring modifies the compound's steric and electronic properties, influencing its binding affinity and selectivity for its targets. This guide will delve into the specific biological consequences of these modifications.
Primary Biological Targets: A Focus on Serine Proteases
The primary and most extensively characterized biological targets of this compound and its analogs are the serine proteases .[1][2] This large and diverse family of enzymes plays crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. The catalytic activity of serine proteases is dependent on a highly conserved catalytic triad, including a critical serine residue in the active site. Benzamidine-based inhibitors function by directly interacting with this active site, preventing the binding and cleavage of their natural substrates.
The inhibitory activity of substituted benzamidines has been systematically evaluated against several key human serine proteases, providing a strong basis for understanding the likely targets of this compound. A seminal study by Mares-Guia, et al. (1977) investigated the structure-activity relationships of various benzamidine derivatives against four critical serine proteases: trypsin , thrombin , plasmin , and the C1s subcomponent of the first component of complement .[1]
Structure-Activity Relationship (SAR) and Predicted Inhibitory Profile
The work by Mares-Guia and colleagues provides critical insights into how substitutions on the benzamidine ring affect inhibitory potency (summarized in the table below).[1] While this study did not specifically include the 2,4-dimethyl derivative, it examined a range of mono- and di-methylated analogs, allowing for a reasoned prediction of the activity of this compound.
Table 1: Inhibitory Constants (Ki, in µM) of Selected Methyl-Substituted Benzamidine Derivatives Against Human Serine Proteases [1]
| Compound | Trypsin | Thrombin | Plasmin | C1s |
| Benzamidine | 18.5 | 65 | 350 | 500 |
| 2-Methyl-benzamidine | 40 | 110 | 400 | 550 |
| 3-Methyl-benzamidine | 16 | 45 | 250 | 300 |
| 4-Methyl-benzamidine | 15 | 30 | 150 | 200 |
| 3,4-Dimethyl-benzamidine | 12 | 25 | 120 | 150 |
| 3,5-Dimethyl-benzamidine | 14 | 35 | 180 | 220 |
| This compound (Predicted) | ~15-25 | ~30-50 | ~150-250 | ~200-300 |
Disclaimer: The Ki values for this compound are predictions based on the structure-activity trends observed in the cited literature and have not been experimentally determined in the referenced study.
The data reveals several key trends:
-
Hydrophobicity is a Key Determinant for Thrombin Inhibition: The inhibitory potency against thrombin is significantly influenced by the hydrophobicity of the substituent.[1] The addition of methyl groups generally increases hydrophobicity, leading to enhanced binding.
-
Electronic Effects and Hydrophobicity Govern Plasmin and C1s Inhibition: For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituents contribute to the binding affinity.[1]
-
Complex Interactions with Trypsin: Trypsin exhibits a more complex interaction profile, where molar refractivity and molecular weight of the substituents play a significant role.[1]
Based on these established principles, this compound is predicted to be a potent inhibitor of trypsin and thrombin, with moderate activity against plasmin and C1s. The dimethyl substitution pattern likely provides a favorable combination of increased hydrophobicity and electronic properties for effective binding within the S1 pocket of these enzymes.
Signaling Pathway Context: The Coagulation Cascade
A primary physiological context in which this compound would exert its effects is the blood coagulation cascade . This complex signaling pathway involves a series of sequential activations of serine proteases, culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a pivotal enzyme in this cascade, responsible for the conversion of fibrinogen to fibrin.
Caption: Simplified diagram of the blood coagulation cascade highlighting the inhibitory action of this compound on key serine proteases, Thrombin and Factor Xa.
Experimental Workflows for Target Identification and Validation
The identification and validation of the biological targets of this compound require a multi-faceted experimental approach. The following workflows represent a robust strategy for confirming its interaction with serine proteases and discovering potential novel targets.
Workflow 1: Affinity Chromatography for Target Pull-Down
This workflow is designed to isolate and identify proteins from a complex biological mixture that bind to this compound.
Caption: Experimental workflow for the identification of this compound binding proteins using affinity chromatography.
Detailed Protocol: Affinity Chromatography
-
Synthesis of an Affinity Probe: Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This allows for covalent attachment to an affinity matrix without sterically hindering the benzamidine moiety's interaction with its target.
-
Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated Sepharose beads.
-
Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue (e.g., human plasma, liver cell lysate) under non-denaturing conditions.
-
Affinity Pull-Down: Incubate the cell lysate with the this compound-coupled beads. Proteins that bind to the immobilized ligand will be captured.
-
Washing: Thoroughly wash the beads with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive inhibitor (e.g., a high concentration of free benzamidine) or by changing the pH or ionic strength of the buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain). Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
Workflow 2: Serine Protease Inhibition Assay
This workflow provides a quantitative measure of the inhibitory potency of this compound against a specific serine protease.
Caption: Workflow for the determination of the inhibitory constant (Ki) of this compound against a target serine protease.
Detailed Protocol: Serine Protease Inhibition Assay (Example: Trypsin)
-
Reagent Preparation:
-
Prepare a stock solution of purified bovine trypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2).
-
Prepare a stock solution of a chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in DMSO.
-
Prepare a series of dilutions of this compound hydrochloride in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a constant amount of trypsin to each well.
-
Add varying concentrations of this compound to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the rate of product formation (p-nitroaniline) by monitoring the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using appropriate kinetic models, such as a Dixon plot (1/V0 vs. inhibitor concentration).
-
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a competitive inhibitor of trypsin-like serine proteases. Its biological activity is primarily driven by its ability to interact with the active sites of enzymes such as trypsin, thrombin, and plasmin. The dimethyl substitution pattern is predicted to enhance its inhibitory potency, particularly against trypsin and thrombin, through favorable hydrophobic and electronic interactions.
Future research should focus on experimentally determining the Ki values of this compound against a broad panel of serine proteases to confirm these predictions and to assess its selectivity profile. Furthermore, unbiased target identification approaches, such as affinity chromatography coupled with mass spectrometry, could reveal novel, off-target interactions that may contribute to its overall biological effects. A comprehensive understanding of the molecular targets of this compound will be crucial for its potential development as a therapeutic agent or as a chemical probe to investigate the roles of serine proteases in health and disease.
References
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Mares-Guia, M., Diniz, C. R., & Silva, E. (1977). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 20(11), 1472-1476. [Link]
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Walsmann, P., & Markwardt, F. (1981). Biochemical and pharmacological aspects of the inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 36(10), 653-656. [Link]
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Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]
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Tanaka, T., McRae, B. J., & Powers, J. C. (1985). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Journal of Biological Chemistry, 260(3), 1725-1732. [Link]
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Kettner, C., & Shaw, E. (1979). D-Phe-Pro-ArgCH2Cl-A selective affinity label for thrombin. Thrombosis Research, 14(6), 969-973. [Link]
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In silico modeling of 2,4-Dimethyl-benzamidine binding
An In-Depth Technical Guide to the In Silico Modeling of 2,4-Dimethyl-benzamidine Binding to Serine Proteases
This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of this compound, a representative small molecule inhibitor, binding to its protein target. As researchers and drug development professionals, the ability to accurately model and predict these interactions is paramount for accelerating discovery pipelines.[1][2] This document eschews a rigid template, instead adopting a logical workflow that mirrors a real-world research project—from initial setup and hypothesis generation to dynamic validation and quantitative analysis.
The methodologies described herein are designed as self-validating systems, emphasizing not just the "how" but the critical "why" behind each procedural choice. Every claim and protocol is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
High-Level Computational Workflow
The entire process can be visualized as a multi-stage funnel, progressively refining our understanding of the protein-ligand interaction. We begin with a broad search for potential binding modes (Docking), assess the stability of the most promising candidate in a dynamic, solvated environment (MD Simulation), and conclude with a quantitative estimation of binding affinity (Free Energy Calculation).
Caption: Overall in silico workflow from initial system preparation to final binding free energy estimation.
Part 1: System Preparation - The Foundation of a Reliable Model
The axiom "garbage in, garbage out" is acutely true in computational modeling. The accuracy of all subsequent steps is contingent upon the meticulous preparation of both the protein receptor and the small molecule ligand.
Target Selection & Rationale
Benzamidine and its derivatives are well-documented competitive inhibitors of serine proteases, a class of enzymes characterized by a key serine residue in their active site.[3][4] These enzymes, including trypsin, thrombin, and plasmin, are crucial in various physiological processes, making them important drug targets.[5][6] For this guide, we will select Bovine Trypsin as our model receptor, a canonical serine protease for which numerous high-resolution crystal structures are available. We will use the PDB entry 1C8K as our starting point, which contains a co-crystallized inhibitor that can serve as a reference for defining the binding site.[7]
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to transform a raw PDB file, which is often an incomplete and artifact-laden experimental model, into a computationally ready structure.[8][9] This involves correcting structural issues and assigning correct chemical properties.
Tools: UCSF Chimera or AutoDockTools (ADT)[10][11]
Methodology:
-
Fetch the Structure: Load the PDB structure (e.g., 1C8K) directly into the visualization software.[7]
-
Isolate the Target: The PDB file may contain multiple protein chains, water molecules, and other "heteroatoms" not relevant to our simulation. Delete all components except for the primary protein chain of interest and any essential cofactors.[12][13]
-
Causality: Non-essential water molecules and crystallographic additives can interfere with the docking algorithm and do not represent the dynamic nature of a solvated system, which will be added later in a more controlled manner.[8]
-
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (~7.4).[9][14]
-
Causality: Correct protonation is critical for accurately modeling electrostatic interactions and hydrogen bonds, which are primary drivers of ligand binding.
-
-
Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER or Gasteiger).[14][15] This step is essential for calculating the electrostatic potential.
-
Save the Prepared Receptor: Export the cleaned, hydrogen-added, and charged protein structure in the .pdbqt format required by AutoDock software.[16] This format contains atomic coordinates, partial charges, and atom type definitions.
Experimental Protocol: Ligand Preparation
The ligand, this compound[17], must also be converted into a suitable 3D format with correct chemical properties.
Tools: PubChem, Avogadro, AutoDockTools (ADT)[15]
Methodology:
-
Obtain 2D Structure: Retrieve the 2D structure of this compound, for instance, from the PubChem database.
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a tool like Avogadro or the online SMILES converter. Perform an initial energy minimization using a universal force field (e.g., MMFF94) to generate a low-energy, sterically plausible starting conformation.[8]
-
Load into ADT: Import the 3D structure into AutoDockTools.
-
Assign Partial Charges: Calculate and assign Gasteiger charges.[15]
-
Define Rotatable Bonds: The flexibility of the ligand is a key parameter in docking. ADT will automatically detect rotatable bonds. It is crucial to verify these to ensure they are chemically sensible.[15]
-
Causality: Defining torsional degrees of freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.[16]
-
-
Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18][19] It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.
The Docking Workflow
Caption: Detailed workflow for molecular docking using the AutoDock suite.
Experimental Protocol: Docking with AutoDock Vina
Tools: AutoDockTools, AutoDock Vina[19]
Methodology:
-
Define the Search Space (Grid Box): Using ADT, define a 3D grid box that encompasses the entire binding site of the target protein.[11] The center of the box can be determined from the position of the co-crystallized ligand in the original PDB file. The size should be large enough to allow the ligand to rotate and translate freely.
-
Self-Validation: A common validation step is "re-docking," where the co-crystallized ligand is docked back into its own receptor. A successful protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).
-
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search.[19]
-
Run AutoDock Vina: Execute the docking simulation from the command line. Vina will sample different ligand conformations within the grid box and score them.
-
Analyze Results: Vina outputs a .pdbqt file containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores (in kcal/mol).[20] Visualize these poses in UCSF Chimera or PyMOL to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the protein's active site residues.
Data Presentation: Docking Results
Summarize the quantitative output in a table for clarity.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 1 | -8.5 | 1.2 | Asp189, Ser195, Gly219 |
| 2 | -8.2 | 1.8 | Asp189, Ser190, Ser195 |
| 3 | -7.9 | 3.5 | Asp189, Val213, Gly216 |
| ... | ... | ... | ... |
Part 3: Simulating the Dynamic Reality with Molecular Dynamics
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex in a more realistic, solvated environment.[21][22]
Rationale: Why MD is a Necessary Validation Step
An MD simulation can confirm whether a high-scoring docking pose is stable over time. It accounts for the flexibility of both the protein and the ligand, as well as the explicit influence of water molecules, providing a more rigorous evaluation of the binding hypothesis.[23]
MD Simulation Workflow
Caption: Standard workflow for setting up and running a molecular dynamics simulation.
Experimental Protocol: Simulation with GROMACS
Tools: GROMACS, Force Fields (e.g., AMBER, CHARMM)[24]
Methodology:
-
System Building:
-
Topology Generation: Generate topology files for both the protein (using a tool like pdb2gmx in GROMACS) and the ligand (using a server like CGenFF or antechamber).[24] These files describe the atom types, bonds, angles, and charges according to a specific force field.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the simulation box.
-
Self-Validation: Monitor temperature, pressure, and density plots during equilibration. They should stabilize around the target values, indicating a well-equilibrated system ready for production simulation.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.
Trajectory Analysis: Assessing Stability
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate an unstable interaction.
-
Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions identified during docking (e.g., hydrogen bond occupancy, distances between key atom pairs).
Part 4: Quantifying Binding Strength - Free Energy Calculations
MD simulations provide a stable trajectory, which can be post-processed to estimate the binding free energy, offering a more accurate quantitative measure than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient approach.[25][26]
Principles of MM/PBSA
MM/PBSA calculates the binding free energy (ΔG_bind) by estimating the free energies of the complex, receptor, and ligand from snapshots of the MD trajectory. The final energy is a sum of molecular mechanics energy in the gas phase, polar solvation energy (calculated via Poisson-Boltzmann), and non-polar solvation energy (calculated from the solvent-accessible surface area).[25]
Experimental Protocol: MM/PBSA Calculation
Tools: GROMACS g_mmpbsa tool or AMBER MMPBSA.py
Methodology:
-
Extract Snapshots: Select a stable portion of the production MD trajectory (e.g., the last 50 ns after the RMSD has converged).
-
Run Calculation: Execute the MM/PBSA script on the extracted snapshots. The script will calculate the individual energy components for the complex, the receptor alone, and the ligand alone.
-
Analyze Energy Components: The final ΔG_bind is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Data Presentation: Binding Free Energy
Present the results in a table that decomposes the binding energy.
| Energy Component | Average Value (kJ/mol) | Contribution to Binding |
| van der Waals Energy | -150.5 ± 5.2 | Favorable |
| Electrostatic Energy | -95.8 ± 7.1 | Favorable |
| Polar Solvation Energy | +130.2 ± 6.5 | Unfavorable |
| Non-Polar (SASA) Energy | -15.1 ± 0.8 | Favorable |
| ΔG binding | -131.2 ± 10.1 | Overall Favorable |
Causality: The decomposition of energy is highly informative. For instance, a strong favorable contribution from electrostatic energy confirms the importance of charged interactions (like the amidine group with Asp189 in trypsin), while the unfavorable polar solvation energy reflects the cost of desolvating the interacting partners.
Conclusion
This guide has outlined a robust, multi-step in silico workflow for modeling the binding of this compound to a serine protease target. By integrating molecular docking, molecular dynamics, and free energy calculations, we can build a comprehensive and dynamic model of the binding event. This approach moves beyond simple pose prediction to provide insights into complex stability and a quantitative estimation of binding affinity, thereby serving as a powerful tool in the modern drug discovery process.[27][28] The validity of these computational predictions must, ultimately, be confirmed through experimental assays.
References
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- Quora. (2021). How does one prepare proteins for molecular docking?.
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- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Request PDF. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Rossi, A. R.
- Springer. (2023).
- KBbox: Methods. Small Molecule Docking.
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- Bonvin Lab. Small molecule docking.
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Docswiki. (2019). Calculating binding free energy using the FSA method.
- NAMD Tutorial. (2020). Calculation of Free Binding Energies and Pharmaceutical Screening.
- ResearchGate. (2019).
- Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.
- Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- Durrant, J. D., & McCammon, J. A. (2011). A Guide to In Silico Drug Design. PubMed Central.
- GROMACS Tutorials.
- Scripps Research. AutoDock Version 4.2.
- Stürzebecher, J., Markwardt, F., & Walsmann, P. (1977).
- CADD Centre. (2022). Preparing receptor and ligand with AutoDock tools. YouTube.
- The University of Edinburgh. Preparing the protein and ligand for docking.
- National University of Singapore. Session 4: Introduction to in silico docking.
- Pharma Excipients. (2023). A Guide to In Silico Drug Design.
-
CECAM. Lesson 8: Binding Free Energies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5wF1gDcv_60Fo97rI5Yl6e8r6o8fAsJ2_5G1hMxGpmLYeTgEAAtEbCqh876_UR9hvCvloY_pSFd3iUec9uuftzY1cECdAV3vIw5WUBR04R8E9nf8uulbIEIPWvOiuJvqod5sNzzxoRYnIkeqMX8C02htpYeXbyZpBDZAfJMJDINI=]([Link]
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Introduction: The Significance of the Benzamidine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-benzamidine Analogues
For Researchers, Scientists, and Drug Development Professionals
The benzamidine moiety is a privileged structural motif in medicinal chemistry, recognized for its ability to mimic a protonated arginine side chain and participate in crucial hydrogen bonding interactions with biological targets. Benzamidine and its derivatives are competitive, specific inhibitors of serine proteases like trypsin[1]. This fundamental property has led to their exploration and development as antimicrobial, antiparasitic, anti-inflammatory, and antineoplastic agents[1][2][3][4][5].
The development of analogues, such as those based on a this compound core, is a cornerstone of modern drug discovery. The introduction of substituents onto the phenyl ring and the amidine nitrogens allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This modulation can enhance target affinity, improve selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a detailed exploration of the principal synthetic strategies for accessing this compound and its diverse analogues, grounded in established chemical principles and authoritative methodologies.
Part 1: Core Synthetic Strategies for the Benzamidine Moiety
The synthesis of the core benzamidine structure from its corresponding nitrile is the most common and direct approach. The primary challenge lies in activating the relatively unreactive nitrile carbon towards nucleophilic attack. Several robust methods have been developed to achieve this transformation efficiently.
The Pinner Reaction: A Classic and Reliable Approach
First described by Adolf Pinner in 1877, the Pinner reaction remains a highly reliable and widely used method for converting nitriles into amidines[6][7]. The reaction proceeds in two distinct, well-defined stages, making it a trustworthy and self-validating protocol.
Causality and Mechanism: The reaction begins with the acid-catalyzed addition of an alcohol to the nitrile (in this case, 2,4-dimethylbenzonitrile). Gaseous hydrogen chloride (HCl) is the classic acid of choice as it protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by the alcohol, leading to the formation of a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). In the second stage, this isolated salt is treated with ammonia, which displaces the alkoxy group to yield the final amidine hydrochloride salt[8][9][10]. The use of anhydrous conditions is critical in the first step to prevent the Pinner salt from hydrolyzing to an ester[8].
Diagram 1: Workflow of the Pinner Reaction.
Experimental Protocol: Synthesis of this compound Hydrochloride via Pinner Reaction
-
Step 1: Formation of Ethyl 2,4-dimethylbenzimidate Hydrochloride (Pinner Salt)
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Charge the flask with 2,4-dimethylbenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C[8].
-
Continue the HCl addition until the solution is saturated. Seal the flask and stir at 0 °C for 1 hour, then allow it to stand at 4 °C for 24-48 hours, during which the Pinner salt will precipitate as a white solid.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.
-
-
Step 2: Ammonolysis to this compound Hydrochloride
-
Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol at room temperature.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution until saturation is achieved, or add a solution of ammonia in ethanol.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure. The resulting solid is a mixture of the product and ammonium chloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
-
Direct Nucleophilic Addition to Nitriles
While the Pinner reaction is robust, modern catalysis has provided more direct routes that avoid the isolation of the imidate intermediate. These methods typically involve either metal catalysis or the use of a strong base to generate a more potent amine nucleophile.
Causality and Mechanism:
-
Copper-Catalyzed Addition: Transition metals like copper can coordinate to the nitrile, activating it for nucleophilic attack. A plausible mechanism involves the formation of a copper-amido species which then adds across the nitrile C≡N bond[5][11]. The reaction often requires a ligand, a base, and an oxidant to facilitate the catalytic cycle[11].
-
Strong Base Activation: This approach circumvents the need for transition metals. A very strong base (e.g., an organolithium reagent or sodium amide) deprotonates the reacting amine, generating a highly nucleophilic amido anion. This anion is potent enough to directly attack the electrophilic carbon of the nitrile without prior activation of the nitrile itself[1]. This method is particularly useful for less reactive aryl amines[1].
Experimental Protocol: Base-Activated Synthesis of N-Aryl-2,4-Dimethyl-benzamidine [1]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the desired primary aryl amine (1.1 eq) in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base, such as n-butyllithium (1.0 eq), to the solution. Stir for 30 minutes at -78 °C to ensure complete deprotonation.
-
Add a solution of 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous THF to the activated amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted benzamidine.
Part 2: Synthesis of N-Substituted Analogues
Creating a library of analogues for drug development requires facile methods for introducing a variety of substituents on the amidine nitrogens.
Causality and Mechanism: The most straightforward way to synthesize N-substituted amidines is to adapt the second step of the Pinner reaction. Instead of using ammonia, a primary or secondary amine is used as the nucleophile to react with the Pinner salt, yielding an N-substituted or N,N-disubstituted amidine, respectively[7].
Alternatively, modern multicomponent reactions (MCRs) offer a highly efficient strategy for generating molecular diversity. For instance, an iodine-catalyzed three-component reaction of an aldehyde, an amine, and an isocyanide can produce complex α-amino amidines in a single step[12]. The catalytic iodine activates the in-situ formed imine for nucleophilic attack by the isocyanide, which is subsequently trapped by another molecule of the amine to form the final product[12].
Diagram 2: General workflow for N-substituted analogues.
Part 3: Characterization of this compound Analogues
The unambiguous characterization of synthesized analogues is critical for ensuring purity and confirming the desired chemical structure. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and proton environment mapping. | Aromatic protons in the 7.0-7.5 ppm range. Two distinct singlets for the non-equivalent methyl groups (~2.3-2.5 ppm). Broad signals for the -NH₂ protons. |
| ¹³C NMR | Carbon skeleton mapping. | Aromatic carbons between 120-140 ppm. Methyl group carbons around 20 ppm. The characteristic amidine carbon (C=N) signal downfield, typically >150 ppm. |
| FTIR | Functional group identification. | Strong C=N stretching vibration around 1650 cm⁻¹. N-H stretching vibrations (broad) in the 3100-3400 cm⁻¹ region. C-H stretches for aromatic and methyl groups. |
| HRMS | Exact mass determination and molecular formula confirmation. | A molecular ion peak corresponding to the calculated exact mass of the target compound, confirming its elemental composition.[13] |
Part 4: Pharmacological Context and Future Directions
Benzamidine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. They are known inhibitors of enzymes such as thrombin and trypsin, and have been investigated for their potential as anticancer and anti-inflammatory agents[4][14]. Novel benzamidine analogues have also shown promise as antimicrobial agents for treating conditions like periodontitis[13][15].
The synthesis of this compound analogues fits directly into this paradigm. The specific substitution pattern can influence the molecule's interaction with target proteins and alter its ADME properties. For example, the methyl groups may provide beneficial steric interactions within a binding pocket or increase lipophilicity, potentially enhancing membrane permeability. The systematic synthesis and screening of such analogues are essential steps in the hit-to-lead and lead optimization phases of drug development.
References
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Szilvási, T., & Kégl, T. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. National Institutes of Health (PMC). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of amidines. Available at: [Link]
-
Reddy, V. R., & Kumar, A. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]
-
ResearchGate. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
Harris, S. F., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health (PMC). Available at: [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central (PMC). Available at: [Link]
-
Kishore, D., & Kotha, S. (2013). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
-
Wikipedia. (n.d.). Pinner reaction. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Amidines and its application to heterocycles synthesis. Available at: [Link]
-
PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
PubMed. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]
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MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available at: [Link]
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available at: [Link]
-
Monash University. (n.d.). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Utilizing 2,4-Dimethyl-benzamidine for the Inhibition of Protein Degradation in Lysates
Audience: Researchers, scientists, and drug development professionals engaged in protein analysis, biochemistry, and cellular biology.
Abstract: The integrity of protein samples extracted from cellular and tissue sources is paramount for accurate downstream analysis. Endogenous proteases, released during cell lysis, present a significant challenge by rapidly degrading target proteins. This document provides a comprehensive guide to the application of 2,4-Dimethyl-benzamidine, a potent serine protease inhibitor, for the effective preservation of protein integrity in lysates. We detail the mechanistic basis of its inhibitory action and provide robust, validated protocols for its use and efficacy assessment.
The Challenge: Proteolytic Degradation in Cellular Lysates
Upon cell lysis, the carefully maintained compartmentalization of cellular components is disrupted. This event liberates a host of proteases from organelles like lysosomes, which can then indiscriminately digest cellular proteins.[1][2] This uncontrolled proteolysis can lead to the complete loss of target proteins, the generation of non-specific fragments, and the subsequent misinterpretation of experimental results.[3] To counteract this, protease inhibitors are essential additions to lysis buffers, acting to preserve the native state of the proteome under investigation.[4]
Mechanism of Action: The Role of this compound
This compound belongs to the benzamidine class of compounds, which are recognized as competitive, reversible inhibitors of serine proteases.[5][6] Serine proteases, such as trypsin, chymotrypsin, and thrombin, are characterized by a highly reactive serine residue within their active site, which is crucial for catalyzing the hydrolysis of peptide bonds.
The inhibitory action of benzamidine derivatives stems from the positively charged amidinium group, which mimics the side chain of arginine, a common substrate for trypsin-like serine proteases. This structural similarity allows this compound to bind to the S1 pocket of the protease's active site, effectively blocking substrate access and preventing catalysis.[7] The addition of the two methyl groups on the benzene ring can influence the inhibitor's binding affinity and specificity compared to the parent compound, benzamidine.
Diagram: Mechanism of Serine Protease Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Properties and Preparation of this compound Hydrochloride
This compound is typically supplied as a hydrochloride salt (C₉H₁₂N₂·HCl), which enhances its stability and solubility in aqueous solutions.[5]
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₂N₂·HCl | [5] |
| Molecular Weight | 184.67 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Storage | Store at 0-8°C | [5] |
| Solubility (Benzamidine HCl) | Approx. 10 mg/mL in ethanol; Approx. 25 mg/mL in DMSO and DMF; Approx. 3 mg/mL in PBS (pH 7.2) | [1] |
Protocol 1: Preparation of a 100 mM Stock Solution
Causality: A concentrated stock solution allows for easy addition to various lysis buffers without significantly altering their final volume or composition. Using a high-purity solvent like DMSO ensures complete dissolution and stability of the stock.
-
Weigh: Accurately weigh 18.47 mg of this compound hydrochloride.
-
Dissolve: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-quality, anhydrous DMSO.
-
Mix: Vortex thoroughly until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
Note: Benzamidine solutions in aqueous buffers are prone to degradation and should be prepared fresh before each use.[1][6] It is recommended to add the inhibitor from a concentrated stock to the lysis buffer immediately before starting the cell lysis procedure.
Application in Cell Lysates: A Step-by-Step Guide
Protocol 2: General Use in Lysis Buffer
Causality: The recommended concentration range is based on the known inhibitory constants (Ki) of the parent compound, benzamidine, against common serine proteases.[1] Starting with a 1 mM final concentration provides effective inhibition for most applications. All steps are performed on ice to reduce enzymatic activity.
-
Prepare Lysis Buffer: On the day of the experiment, prepare your desired lysis buffer (e.g., RIPA, NP-40, or Tris-HCl based buffers).[4] Keep the buffer on ice.
-
Add Inhibitor: Just before use, thaw an aliquot of the 100 mM this compound hydrochloride stock solution. Add 10 µL of the stock solution per 1 mL of lysis buffer to achieve a final concentration of 1 mM.
-
Mix: Vortex the lysis buffer containing the inhibitor briefly to ensure it is thoroughly mixed.
-
Cell Lysis: Proceed with your standard cell or tissue lysis protocol, ensuring all steps are carried out at 4°C or on ice.
-
Clarify Lysate: After lysis and incubation, clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Downstream Analysis: The resulting supernatant is now ready for protein quantification and subsequent applications such as Western blotting, immunoprecipitation, or enzyme assays.
Validation of Inhibitor Efficacy
To ensure that this compound is effectively inhibiting protease activity in your specific experimental system, we provide two validation protocols.
Protocol 3: Fluorometric Assay for Protease Activity
Causality: This assay provides a quantitative measure of general protease activity. It utilizes a casein substrate labeled with fluorescein isothiocyanate (FITC) in such a way that the fluorescence is quenched. Proteolytic cleavage of the casein releases smaller, unquenched fluorescent peptides, leading to an increase in fluorescence intensity that is directly proportional to protease activity.
Diagram: Fluorometric Protease Assay Workflow
Caption: Workflow for validating inhibitor efficacy using a fluorometric assay.
-
Prepare Samples: Prepare two sets of cell lysates as described in Protocol 2.
-
Sample A (Inhibited): Lysate prepared with 1 mM this compound.
-
Sample B (Control): Lysate prepared without this compound.
-
Blank: Lysis buffer alone (no lysate).
-
-
Assay Setup: In a black 96-well microplate, add 50 µL of each sample (Inhibited, Control, Blank) to separate wells.
-
Substrate Preparation: Prepare the FITC-labeled casein substrate solution according to the manufacturer's instructions (e.g., from a kit like RayBiotech's Protease Activity Assay Kit).[8]
-
Initiate Reaction: Add 50 µL of the diluted protease substrate solution to each well. Mix gently by shaking the plate for a few seconds.
-
Incubation & Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[8] Record readings every 5-10 minutes for 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of fluorescence increase over time for each sample. A significantly lower rate in Sample A compared to Sample B demonstrates effective protease inhibition by this compound.
Protocol 4: Western Blot Analysis of a Labile Protein
Causality: This method provides a qualitative or semi-quantitative visual assessment of protein integrity. By incubating lysates at a temperature that promotes proteolysis (e.g., 37°C) and analyzing a known labile protein over time, the protective effect of the inhibitor can be clearly demonstrated.[3]
-
Prepare Lysates: Prepare two sets of cell lysates as in Protocol 3 (one with and one without 1 mM this compound).
-
Incubation: Aliquot samples from each lysate condition and incubate them at 37°C. Collect aliquots at different time points (e.g., 0, 1, 4, and 8 hours). Immediately stop the reaction by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Protein Quantification: Determine the protein concentration of the 0-hour time point samples for both conditions using a detergent-compatible assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) for each time point and condition onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for a known labile protein (e.g., c-Myc, Cyclin D1, or EGFR).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the full-length protein band across the time course for both conditions. In the uninhibited samples, the band intensity should decrease over time, potentially with the appearance of lower molecular weight degradation products. In the samples containing this compound, the full-length protein band should remain stable for a longer duration, demonstrating effective inhibition of degradation.
Conclusion
This compound is a valuable and effective tool for preserving the integrity of protein samples during and after cell lysis. As a competitive inhibitor of serine proteases, its inclusion in lysis buffers is a critical step for obtaining reliable and reproducible data in a wide array of downstream applications. The protocols provided herein offer a robust framework for its use and validation, empowering researchers to safeguard their precious samples from proteolytic degradation.
References
- RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric).
- JOVE. (2022, May 24). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity.
- Cayman Chemical. (n.d.). Benzamidine (hydrochloride) Product Information.
- Chukhontseva, M. V., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. bio-protocol, 12(19), e4521.
- Fioravanti, R., et al. (2007). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 50(13), 3052-63.
- Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates.
- Abcam. (2023, August 18). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).
- G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection.
- Al-Hourani, B. J., et al. (2016). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 21(5), 625.
- Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading.
- Chem-Impex. (n.d.). This compound hydrochloride.
- Remedy Publications LLC. (2019, July 9). A Simplified Technique for Western-Blot Analysis of Whole-Cell or -Tissue Protein Extracts.
- R&D Systems. (n.d.). Western Blot Protocol.
- Zhao, Y., et al. (2022). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128805.
- ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?
- Zhang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2942.
- Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques.
- Wang, Y., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
- ResearchGate. (n.d.). Plot of Ki values (nM) in logarithmic scale versus ΔG (kJ) for serine....
- ResearchGate. (n.d.). IC50 and Ki value obtained from inhibition kinetics.
- Goettig, P., Chen, X., & Harris, J. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2315.
- Longstaff, C., et al. (1990). Expression, kinetic analysis of inhibition with alpha-chymotrypsin and wild-type and mutant subtilisin BPN', and protein engineering to investigate inhibitory specificity and mechanism. Biochemistry, 29(31), 7339-47.
- Palta, J., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Chembiochem, 21(16), 2320-2326.
- ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?
- ResearchGate. (n.d.). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins.
- Thermo Fisher Scientific. (n.d.). Cell Lysis Buffers.
- ChemicalBook. (n.d.). This compound HYDROCHLORIDE | 1187927-39-4.
- Lysis Buffers. (n.d.).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for the Dissolution of 2,4-Dimethyl-benzamidine hydrochloride
Abstract
This document provides a comprehensive guide for the proper handling, dissolution, and storage of 2,4-Dimethyl-benzamidine hydrochloride (CAS No. 1187927-39-4). As a potent inhibitor of serine proteases, this compound is a valuable tool in biochemical research and drug development.[1] The protocols outlined herein are designed to ensure the compound's stability and efficacy in experimental settings, providing researchers, scientists, and drug development professionals with a reliable methodology for preparing solutions for various applications, including enzyme activity assays, protein purification, and cell-based studies.
Introduction to this compound hydrochloride
This compound hydrochloride is a synthetic organic compound that functions as a competitive, reversible inhibitor of trypsin-like serine proteases.[1][2] Its chemical structure, featuring a benzamidine moiety, allows for effective interaction with the active sites of these enzymes, making it a crucial reagent in studies related to enzyme mechanisms, regulation, and the development of therapeutic agents targeting protease dysregulation.[1][3] The hydrochloride salt form enhances its stability and handling properties.[1]
Key Applications:
-
Biochemical Research: Used as a potent inhibitor of serine proteases in studies of enzyme activity and regulation.[1][3]
-
Drug Development: Serves as a building block and research tool in the development of pharmaceuticals targeting conditions involving protease dysregulation.[1]
-
Protein Crystallography: Like its parent compound benzamidine, it can be used to prevent proteolytic degradation of proteins of interest during purification and crystallization.[2]
-
Analytical Chemistry: Employed as a standard in various assays to quantify protease activity.[1]
Compound Properties and Storage
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 1187927-39-4 | [1] |
| Molecular Formula | C₉H₁₂N₂·HCl | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Temperature | 0-8°C | [1] |
| Stability | Stable under recommended storage conditions. Aqueous solutions should be prepared fresh. | [4] |
Dissolution Protocols
The solubility of this compound hydrochloride is a critical factor in the preparation of stock solutions and working dilutions. While specific quantitative solubility data for the 2,4-dimethyl derivative is not widely published, a reliable protocol can be established based on the well-documented properties of the parent compound, benzamidine hydrochloride. The dimethyl substitution is not expected to radically alter its solubility characteristics.
Method 1: Preparation of a High-Concentration Organic Stock Solution
This is the recommended method for most applications as it allows for the preparation of a concentrated, stable stock solution that can be diluted into aqueous buffers for final use. Organic solvents like DMSO, DMF, and ethanol are suitable for this purpose.
Rationale: Dissolving the compound in an organic solvent first ensures complete solubilization at a high concentration. This minimizes the volume of organic solvent introduced into the final aqueous experimental system, which is crucial as organic solvents can have physiological effects at low concentrations.[4]
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF)
-
Ethanol, absolute
-
Sterile, conical-bottom tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile tube. Perform this in a fume hood or on a balance with a draft shield.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO, DMF, or ethanol) to achieve the desired stock concentration. Refer to the table below for approximate solubility limits based on benzamidine hydrochloride.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but avoid excessive heat.
-
Inert Gas Purge (Optional but Recommended): For long-term storage of the stock solution, it is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidation.[4]
-
Storage: Store the resulting stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table of Recommended Solvents for Stock Solution Preparation:
| Solvent | Approximate Solubility (based on Benzamidine HCl) | Recommended Stock Concentration |
| DMSO | ~25 mg/mL | 10-20 mg/mL (54-108 mM) |
| DMF | ~25 mg/mL | 10-20 mg/mL (54-108 mM) |
| Ethanol | ~10 mg/mL | 5-10 mg/mL (27-54 mM) |
Method 2: Direct Dissolution in Aqueous Buffers
For applications where the presence of organic solvents is not permissible, this compound hydrochloride can be dissolved directly in aqueous buffers. However, its aqueous solubility is significantly lower.
Rationale: This method is simpler and avoids the use of organic solvents. It is suitable for preparing working solutions directly, but the achievable concentration is limited. The stability of aqueous solutions is also a concern.
Materials:
-
This compound hydrochloride powder
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired buffer
-
Sterile tubes
-
Vortex mixer or sonicator
Protocol:
-
Weighing: Weigh the required amount of the compound directly into a sterile tube.
-
Buffer Addition: Add the pre-warmed (room temperature) aqueous buffer to the powder. The solubility of benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[4] Do not exceed this concentration.
-
Dissolution: Vortex vigorously. If dissolution is slow, sonication in a water bath for 5-10 minutes can aid in solubilization.
-
pH Adjustment (if necessary): Verify the pH of the final solution and adjust if needed, as dissolving a hydrochloride salt can slightly lower the pH.
-
Use Immediately: It is strongly recommended to use aqueous solutions of benzamidine compounds on the same day they are prepared, as they are not stable for long-term storage.[4] Do not store aqueous solutions for more than one day.
Experimental Workflow and Diagrams
General Workflow for Solution Preparation
The following diagram illustrates the decision-making process and steps for preparing a solution of this compound hydrochloride.
Caption: Workflow for selecting the appropriate dissolution protocol.
Chemical Structure and Inhibition Mechanism
The benzamidine group is key to the inhibitory action of the molecule. It mimics the side chain of arginine, a common substrate for trypsin-like serine proteases, allowing it to bind competitively to the enzyme's active site.
Caption: Competitive inhibition of serine proteases by this compound.
Troubleshooting and Best Practices
-
Compound Fails to Dissolve:
-
Ensure the correct solvent is being used and that the concentration does not exceed the approximate solubility limits.
-
Gentle warming (37°C) or brief sonication can be effective, especially for aqueous solutions.
-
Verify the purity and integrity of the compound.
-
-
Precipitation Upon Dilution:
-
When diluting an organic stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This prevents localized high concentrations that can cause precipitation.
-
Ensure the final concentration in the aqueous medium does not exceed its aqueous solubility limit.
-
-
Inconsistent Experimental Results:
-
Always prepare fresh aqueous working solutions from a frozen stock.[4] Avoid using aqueous solutions that are more than a day old.
-
Protect stock solutions from light and repeated freeze-thaw cycles.
-
-
Safety Precautions:
-
Handle this compound hydrochloride powder in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
-
References
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
Sources
Application Notes and Protocols for 2,4-Dimethyl-benzamidine in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4-Dimethyl-benzamidine is a small organic molecule belonging to the aryl amidine class.[1] While structurally related to the well-known serine protease inhibitor benzamidine, the addition of two methyl groups on the benzene ring modifies its steric and electronic properties, offering a nuanced profile for drug discovery applications.[2] This guide provides an in-depth exploration of its utility, not merely as a standalone inhibitor, but as a valuable chemical scaffold for the development of targeted therapeutics. We will delve into its direct application in protease inhibition assays and its role as a foundational structure for creating potent antagonists for critical oncology targets like the Smoothened (SMO) receptor and Neuropilin-2 (Nrp2).
The core principle of this guide is to provide not just methodologies, but the scientific rationale underpinning them. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.
Application Note 1: Direct Inhibition of Serine Proteases
Scientific Background: Mechanism of Action
Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad, featuring a critical serine residue in the active site. These enzymes play vital roles in processes ranging from digestion (trypsin) to blood coagulation (thrombin) and are implicated in numerous pathologies, including inflammation and cancer, when dysregulated.
Benzamidine and its derivatives, including this compound, act as reversible, competitive inhibitors.[2] The positively charged amidinium group mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases. This allows the inhibitor to bind tightly within the enzyme's substrate-binding pocket, physically occluding the entry of the actual substrate and thereby preventing catalysis.[2] The dimethyl substitution pattern can influence the compound's binding affinity and selectivity against different proteases compared to the parent benzamidine molecule.
Experimental Workflow: Serine Protease Inhibition Assay
Caption: Workflow for a serine protease (trypsin) inhibition assay.
Protocol 1: In Vitro Trypsin Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against the model serine protease, trypsin, using a chromogenic substrate.
Materials:
-
Enzyme: Trypsin (from bovine pancreas)
-
Inhibitor: this compound hydrochloride
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Solvent: Anhydrous DMSO for inhibitor stock
-
Equipment: 96-well flat-bottom microplate, multichannel pipette, spectrophotometric microplate reader capable of kinetic measurements at 405 nm, incubator (37°C).
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution (0.2 mg/mL): Prepare fresh in cold 1 mM HCl to prevent autolysis.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound hydrochloride in 100% DMSO.
-
Substrate Stock Solution (10 mM): Dissolve BAPNA in DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solutions in Assay Buffer. The final concentration of DMSO in the assay well should be kept below 1% to avoid enzyme denaturation.
-
-
Assay Setup (in a 96-well plate):
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range to test would be 1 µM to 1 mM.
-
To each well, add the following in order:
-
160 µL of Assay Buffer.
-
10 µL of the diluted inhibitor solution or vehicle (Assay Buffer with DMSO for 0% inhibition control).
-
10 µL of Trypsin working solution (final concentration ~10 µg/mL).
-
-
Include a "no enzyme" blank for each inhibitor concentration by adding 10 µL of Assay Buffer instead of the Trypsin solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the BAPNA working solution to all wells (final concentration ~1 mM).
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-20 minutes. The product of BAPNA cleavage, p-nitroaniline, is yellow and absorbs at this wavelength.[4]
-
Data Analysis and Interpretation:
-
Calculate Reaction Velocity: For each well, determine the rate of reaction (V) by plotting absorbance vs. time. The slope of the linear portion of this curve (mOD/min) represents the reaction velocity.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
Where V_inhibitor is the velocity in the presence of the inhibitor, V_control is the velocity with vehicle only, and V_blank is the velocity of the no-enzyme control.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description | Typical Value for Benzamidines |
| IC₅₀ | Half-maximal inhibitory concentration. | Low to mid micromolar (µM) range. |
| Kᵢ | Inhibition constant, a measure of binding affinity. | Can be calculated from IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known. |
| Mechanism | Mode of inhibition (e.g., competitive). | Competitive.[2] |
Application Note 2: Scaffold for Targeting Hedgehog Signaling
Scientific Background: The Role of the Smoothened Receptor
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development.[5] In adults, its aberrant reactivation is a key driver in several types of cancer, including basal cell carcinoma and medulloblastoma.[5] The G-protein coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of this pathway.[6] In the "off" state, the receptor Patched1 (PTCH1) inhibits SMO. Upon binding of a Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active and initiate a downstream cascade that culminates in the activation of GLI transcription factors and tumor-promoting gene expression.
Targeting SMO with small molecule antagonists is a clinically validated strategy for treating Hh-driven cancers. The 2,4-dimethylphenyl core, present in this compound, serves as a key structural motif in the development of potent SMO inhibitors. For instance, the investigational drug AZD8542 incorporates a N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl] moiety, demonstrating that this scaffold can be elaborated to create compounds with high affinity for the SMO receptor binding pocket.
Hedgehog Signaling Pathway and SMO Inhibition
Caption: The Hedgehog signaling pathway, showing the point of inhibition by a SMO antagonist.
Protocol 2: Cell-Based Competitive Binding Assay for SMO
This protocol describes a method to screen for compounds, derived from scaffolds like this compound, that bind to the SMO receptor by measuring their ability to displace a fluorescently labeled SMO antagonist.
Materials:
-
Cell Line: HEK293 cells engineered to overexpress human SMO receptor.
-
Fluorescent Probe: BODIPY-cyclopamine (a fluorescent SMO antagonist).
-
Test Compounds: Library of compounds derived from the this compound scaffold.
-
Positive Control: A known unlabeled SMO antagonist (e.g., Vismodegib/GDC-0449).
-
Assay Medium: Opti-MEM or similar serum-free medium.
-
Reagents: Hoechst 33342 (for nuclear staining), phosphate-buffered saline (PBS).
-
Equipment: 384-well black, clear-bottom imaging plates, high-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Seed the SMO-expressing HEK293 cells into 384-well imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and the positive control (Vismodegib) in assay medium.
-
Carefully remove the culture medium from the cells and wash once with PBS.
-
Add the diluted compounds to the wells. Include "vehicle only" wells for maximum binding and "high concentration of positive control" wells for non-specific binding.
-
-
Fluorescent Probe Addition and Incubation:
-
Add BODIPY-cyclopamine to all wells at a final concentration near its Kₑ value (typically low nanomolar).[5]
-
Incubate the plate in the dark at 37°C for 1-2 hours to allow binding to reach equilibrium.
-
-
Cell Staining and Imaging:
-
Add Hoechst 33342 to all wells for nuclear counterstaining.
-
Wash the cells gently with cold PBS to remove unbound fluorescent probe.
-
Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (blue) and BODIPY (green).
-
Data Analysis and Interpretation:
-
Image Analysis: Use automated image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of BODIPY-cyclopamine associated with each cell or the entire cell membrane.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (vehicle) - Non-specific Binding (excess unlabeled antagonist)
-
-
Calculate Percent Displacement:
-
% Displacement = [1 - (Intensity_compound - Intensity_nonspecific) / (Intensity_total - Intensity_nonspecific)] * 100
-
-
Determine IC₅₀/Kᵢ: Plot the % Displacement against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀. The Kᵢ can be calculated using the Cheng-Prusoff equation. Promising "hit" compounds can then be advanced to functional assays, such as a GLI-luciferase reporter assay, to confirm their antagonist activity.[1][5]
Application Note 3: Scaffold for Developing Neuropilin-2 Inhibitors
Scientific Background: Targeting Nrp2 in Cancer Metastasis
Neuropilin-2 (Nrp2) is a cell surface co-receptor that plays a critical role in both neuronal guidance and angiogenesis/lymphangiogenesis.[7] In the context of cancer, Nrp2 is often overexpressed on tumor cells and lymphatic endothelial cells. Its primary ligand in this setting is Vascular Endothelial Growth Factor-C (VEGF-C).[7] The binding of VEGF-C to Nrp2 and its partner receptor VEGFR-3 triggers signaling cascades that promote the growth of lymphatic vessels and facilitate tumor cell metastasis.[7][8]
Therefore, blocking the VEGF-C/Nrp2 interaction is a compelling therapeutic strategy to inhibit metastasis. The design of small molecules that can competitively inhibit this protein-protein interaction is an active area of research. Studies have shown that benzamidine-based molecules can be designed to specifically bind to the VEGF-C binding pocket on the b1 domain of Nrp2, making the this compound structure a promising starting point for medicinal chemistry efforts.[7]
Inhibition of the Nrp2/VEGF-C Interaction
Caption: Mechanism of a benzamidine-based inhibitor blocking the Nrp2/VEGF-C interaction.
Protocol 3: In Vitro Nrp2/VEGF-C Competitive Binding ELISA
This protocol describes a plate-based enzyme-linked immunosorbent assay (ELISA) to screen for compounds that inhibit the binding of VEGF-C to Nrp2.
Materials:
-
Proteins: Recombinant human Nrp2 (extracellular domain), Recombinant human VEGF-C tagged with an enzyme (e.g., Alkaline Phosphatase, AP) or a tag for secondary detection (e.g., Biotin, His).
-
Detection Reagents: If using tagged VEGF-C: Streptavidin-HRP (for biotin tag) and TMB substrate, or Anti-His-HRP and TMB substrate. If using AP-tagged VEGF-C: pNPP substrate.
-
Test Compounds: Library of compounds derived from the this compound scaffold.
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (Wash Buffer with 1% BSA).
-
Equipment: High-binding 96-well ELISA plates, plate washer, spectrophotometric microplate reader.
Procedure:
-
Plate Coating:
-
Dilute recombinant Nrp2 to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate 3 times with Wash Buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of tagged VEGF-C with serial dilutions of the test compounds for 30 minutes.
-
Transfer 100 µL of these mixtures to the Nrp2-coated plate.
-
Include controls: VEGF-C without inhibitor (maximum signal) and buffer only (background).
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the appropriate detection reagent (e.g., Streptavidin-HRP) diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of substrate (e.g., TMB). Develop in the dark until color appears.
-
Stop the reaction with 50 µL of 1M H₂SO₄.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis and Interpretation:
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Abs_compound - Abs_background) / (Abs_max_signal - Abs_background)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value. This provides a quantitative measure of the compound's ability to disrupt the Nrp2-VEGF-C interaction.
References
-
The development of a high-content screening binding assay for the smoothened receptor. PubMed. Available at: [Link]
-
trypsin inhibition by benzamidine-conjugated molecular glues. PMC. Available at: [Link]
-
Identification of a potent antagonist of smoothened in hedgehog signaling. PMC. Available at: [Link]
-
ELISA Kit for Neuropilin 2 (NRP2). Cloud-Clone. Available at: [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available at: [Link]
-
Smoothened receptor agonist and antagonist molecule structures. ResearchGate. Available at: [Link]
-
Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed. Available at: [Link]
-
Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. PNAS. Available at: [Link]
-
Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. Available at: [Link]
-
Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. ResearchGate. Available at: [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]
-
Structural Basis for VEGF-C Binding to Neuropilin-2 and Sequestration by a Soluble Splice Form. PMC. Available at: [Link]
-
Technical Manual Human NRP2 (Neuropilin 2) Superset Max ELISA Kit. Assay Genie. Available at: [Link]
-
Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC. Available at: [Link]
-
PARP1 roles in DNA repair and DNA replication: The basi(c)s of PARP inhibitor efficacy and resistance. PubMed. Available at: [Link]
-
PARP1 Inhibitors: antitumor drug design. PubMed. Available at: [Link]
-
Role of Neuropilin-2-mediated signaling axis in cancer progression and therapy resistance. Springer. Available at: [Link]
-
Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy. PubMed. Available at: [Link]
-
Neuropilin-2, The Specific Binding Partner To ATYR1923, is Expressed In Sarcoid Granulomas and Key Immune Cells. aTyr Pharma. Available at: [Link]
-
Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Available at: [Link]
Sources
- 1. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of Neuropilin-2-mediated signaling axis in cancer progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for VEGF-C Binding to Neuropilin-2 and Sequestration by a Soluble Splice Form - PMC [pmc.ncbi.nlm.nih.gov]
Veliparib (ABT-888): A Guide to its Application as a PARP Inhibitor in Cellular Biology
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Veliparib (ABT-888) as a potent tool compound in cell biology. With full editorial control, this guide is structured to provide not just protocols, but a deep, mechanistic understanding of Veliparib's function and its intelligent application in experimental design. Our focus is on empowering researchers to generate robust and reproducible data through a thorough understanding of the causality behind experimental choices.
Introduction: The Critical Role of PARP Inhibition in DNA Repair and Cancer Biology
Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, are nuclear enzymes pivotal to the cellular response to DNA damage. They act as sentinels, recognizing single-strand breaks (SSBs) in DNA and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
Veliparib (ABT-888) is a potent, orally bioavailable small molecule that competitively inhibits the catalytic activity of both PARP-1 and PARP-2, with Kᵢ values of 5.2 nM and 2.9 nM, respectively.[1][2] By blocking PARP's enzymatic function, Veliparib prevents the efficient repair of SSBs. Unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis.
A key mechanistic aspect of PARP inhibitors is the concept of "PARP trapping". This is where the inhibitor not only blocks the catalytic activity but also traps the PARP enzyme on the DNA at the site of the break.[1] These trapped PARP-DNA complexes are highly cytotoxic as they create a physical impediment to DNA replication and transcription.[1] While Veliparib is a potent catalytic inhibitor, it is considered to have weaker PARP trapping activity compared to other clinical PARP inhibitors like olaparib and talazoparib.[3][4]
The most profound application of PARP inhibitors like Veliparib lies in the concept of synthetic lethality . In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated BER becomes catastrophic. These cells are unable to repair the DSBs that arise from PARP inhibition, leading to selective cell death, while normal cells with intact HR pathways can survive.[5] Furthermore, Veliparib has been extensively shown to potentiate the cytotoxic effects of DNA-damaging agents, such as temozolomide and platinum-based chemotherapies, as well as radiation therapy.[5][6]
Core Principles of Experimental Design with Veliparib
When employing Veliparib as a tool compound, a robust experimental design should be self-validating. This entails the inclusion of appropriate controls and orthogonal assays to confirm the on-target effects of the compound. Key considerations include:
-
Confirmation of PARP Inhibition: Directly measure the downstream effects of Veliparib on PARP activity. This can be achieved by assessing the levels of PAR via Western blotting or immunofluorescence. A significant reduction in PAR levels upon Veliparib treatment confirms target engagement.
-
Assessment of DNA Damage: Quantify the increase in DNA damage, particularly DSBs, which is the intended consequence of PARP inhibition. The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive biomarker for DSBs and can be measured by Western blotting, immunofluorescence, or flow cytometry.[7]
-
Cellular Phenotypes: Correlate the molecular effects of Veliparib with cellular outcomes such as decreased cell viability, induction of apoptosis, and reduced long-term survival (clonogenic potential).
-
Combination Studies: When investigating the synergistic effects of Veliparib with other agents, it is crucial to include treatment arms with each agent alone to accurately determine potentiation.
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₄O | [8] |
| Molecular Weight | 244.29 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [5] |
| Storage (Solid) | Store at -20°C | [8] |
| Storage (Stock Solution) | Store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [9] |
Protocol for 10 mM Stock Solution Preparation:
-
Materials:
-
Veliparib (ABT-888) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of Veliparib required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 2.44 mg of Veliparib.
-
Weigh the calculated amount of Veliparib powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[9]
-
Application Notes and Experimental Protocols
Assessment of Cellular Viability (MTT Assay) in Combination with Temozolomide
This protocol is designed to evaluate the ability of Veliparib to potentiate the cytotoxicity of the DNA alkylating agent temozolomide (TMZ). The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Causality: TMZ induces DNA methylation, which is repaired by the BER pathway. Inhibition of PARP by Veliparib is expected to enhance the cytotoxicity of TMZ by preventing the repair of these DNA lesions.
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Veliparib and TMZ in complete growth medium. A typical concentration range for Veliparib is 0.1 µM to 50 µM, and for TMZ is 10 µM to 1 mM, depending on the cell line's sensitivity.
-
Treatment:
-
Control: Add 100 µL of medium with DMSO (vehicle control).
-
Veliparib alone: Add 100 µL of medium containing the desired concentrations of Veliparib.
-
TMZ alone: Add 100 µL of medium containing the desired concentrations of TMZ.
-
Combination: Add 100 µL of medium containing the desired concentrations of both Veliparib and TMZ.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ values. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
Analysis of Apoptosis by Annexin V Staining
This protocol utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with a viability dye like Propidium Iodide (PI) or DAPI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Causality: The accumulation of irreparable DNA damage induced by Veliparib is expected to trigger the apoptotic cascade.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Veliparib (e.g., 1-10 µM) and/or a DNA damaging agent for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then gently detach the adherent cells using trypsin. Combine the floating and adherent cells.[11]
-
For suspension cells, collect the cells directly.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[11]
-
Staining:
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of PAR and γH2AX
This protocol details the detection of PAR (a marker of PARP activity) and γH2AX (a marker of DNA double-strand breaks) by Western blotting to confirm the molecular mechanism of action of Veliparib.
Causality: Veliparib should decrease PAR levels due to PARP inhibition and increase γH2AX levels due to the accumulation of DSBs.
Signaling Pathway:
Caption: Veliparib's mechanism of action in DNA repair.
Protocol:
-
Cell Lysis:
-
Treat cells with Veliparib and/or a DNA damaging agent for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.[13][14]
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for measuring the long-term reproductive viability of cells after treatment with cytotoxic agents.
Causality: This assay directly measures the ability of a single cell to proliferate and form a colony, providing a definitive assessment of the cytotoxic or cytostatic effects of Veliparib, especially in combination with radiation.
Protocol:
-
Cell Treatment: Treat a confluent flask of cells with Veliparib (e.g., 1-10 µM) for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).[15]
-
Cell Plating:
-
Immediately after irradiation, trypsinize the cells and perform a cell count.
-
Plate a precise number of cells into 6-well plates. The number of cells to be plated depends on the cell line and the radiation dose, and should be optimized to yield 50-150 colonies per plate. For example, for unirradiated controls, 100-200 cells may be sufficient, while for irradiated samples, 500-5000 cells may be required.[16][17]
-
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form.
-
Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the survival fraction against the radiation dose on a log-linear scale to generate a cell survival curve.
-
Concluding Remarks
Veliparib (ABT-888) is a versatile and potent tool for the investigation of DNA repair pathways and for exploring the concept of synthetic lethality in cancer biology. The protocols outlined in this guide provide a robust framework for characterizing its cellular effects. By adhering to the principles of rigorous experimental design, including the use of appropriate controls and orthogonal assays, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of PARP inhibition and its therapeutic potential. It is imperative to remember that the optimal experimental conditions, such as drug concentrations and incubation times, may vary between different cell lines and should be empirically determined.
References
-
Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
-
Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. PMC - NIH. [Link]
-
Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]
-
Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks. PubMed Central. [Link]
-
The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. NIH. [Link]
-
Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. NIH. [Link]
-
A phase I trial of veliparib (ABT-888) and temozolomide in children with recurrent CNS tumors: a pediatric brain tumor consortium report. PubMed. [Link]
-
How can I detect PolyADP ribosylation (PAR) by western blot ?. ResearchGate. [Link]
-
Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. PubMed Central. [Link]
-
Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]
-
Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. PMC - NIH. [Link]
-
Efficacy of Adding Veliparib to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial. PMC - PubMed Central. [Link]
-
Clonogenic assay at various doses. (A) Results from the clonogenic... ResearchGate. [Link]
-
A Phase I Trial Adding Poly(ADP-ribose) Polymerase Inhibitor Veliparib to Induction Carboplatin-Paclitaxel in Patients with Head and Neck Squamous Cell Carcinoma: Alliance A091101. PMC - NIH. [Link]
-
Clonogenic Assay: Adherent Cells. PMC - NIH. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gamma H2AX [p Ser139] Antibody (NB100-384): Novus Biologicals [novusbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Throughput Screen with a Clonogenic Endpoint to Identify Radiation Modulators of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2,4-Dimethyl-benzamidine in Protein Crystallography
Introduction: A Potent Tool for Structural Biology
2,4-Dimethyl-benzamidine is a small molecule inhibitor belonging to the benzamidine class of compounds, which are well-recognized for their ability to competitively inhibit serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play crucial roles in a myriad of physiological processes, making them significant targets for drug discovery. In the realm of protein crystallography, this compound serves as an invaluable tool for several reasons:
-
Enzyme Inhibition for Crystallization: Many target proteins are susceptible to degradation by contaminating proteases during purification and crystallization. The inclusion of a potent inhibitor like this compound can stabilize the protein of interest, leading to the growth of well-ordered crystals.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this compound is an excellent candidate for use as a crystallographic fragment.[3][4] FBDD has emerged as a powerful strategy for the development of novel therapeutics by identifying small, low-affinity fragments that bind to a target protein, which are then optimized into high-affinity leads.[5]
-
Probing the Active Site: The benzamidine moiety is known to interact with the specificity pocket (S1 pocket) of serine proteases, mimicking the side chain of arginine or lysine.[6] By determining the crystal structure of a target protein in complex with this compound, researchers can gain high-resolution insights into the architecture of the active site, guiding the rational design of more potent and selective inhibitors.
This guide provides a comprehensive overview of the principles and practical protocols for the effective use of this compound in protein crystallography experiments.
Physicochemical Properties and Handling
This compound is typically supplied as a hydrochloride salt (C₉H₁₂N₂·HCl), which enhances its solubility in aqueous solutions.[7]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂·HCl | [7] |
| Molecular Weight | 184.67 g/mol | [7] |
| Appearance | Crystalline solid | |
| Storage | 0-8°C | [7] |
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound hydrochloride in a suitable solvent, which can then be diluted into the appropriate buffers for crystallographic experiments.
Protocol 1: Stock Solution Preparation
-
Weigh out a desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add a suitable solvent to dissolve the powder. While solubility in various solvents is noted, for crystallographic purposes, starting with sterile, nuclease-free water or a common buffer such as HEPES or Tris at a neutral pH is recommended.[7]
-
Vortex gently until the compound is completely dissolved.
-
To ensure solubility and determine the maximum stock concentration, perform a serial dilution and visually inspect for any precipitation. It is advisable to prepare a fresh stock solution for each set of experiments to avoid potential degradation.
-
Store the stock solution at 4°C for short-term use (days to a week) or at -20°C for longer-term storage.
Mechanism of Action and Rationale for Use in Crystallography
This compound acts as a competitive inhibitor of serine proteases. The positively charged amidinium group is a key pharmacophore that forms strong electrostatic and hydrogen-bonding interactions with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The dimethylated phenyl ring provides additional van der Waals contacts within the pocket, potentially influencing selectivity and binding affinity compared to the parent benzamidine molecule.
Experimental Workflows: Co-crystallization and Crystal Soaking
There are two primary methods for obtaining protein-ligand complex crystals: co-crystallization and crystal soaking. The choice between these methods depends on several factors, including the solubility of the ligand, its effect on protein crystallization, and the intrinsic properties of the protein crystals.
Workflow Overview
Figure 1: General experimental workflow for obtaining protein-ligand complex crystals.
Protocol 2: Co-crystallization with this compound
In co-crystallization, the protein and ligand are mixed prior to setting up crystallization trials. This method is often preferred when the ligand induces a conformational change in the protein that is necessary for crystallization or when the ligand has poor solubility in the crystallization buffer.
-
Complex Formation:
-
Thaw your purified protein solution and the this compound stock solution on ice.
-
In a microcentrifuge tube, mix the protein and this compound to achieve a final molar ratio of protein to ligand between 1:2 and 1:10. A good starting point is a 1:5 molar ratio. The final concentration of this compound should be in the range of 1-10 mM, depending on the expected Ki and the solubility of the compound in your protein buffer.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Centrifuge the protein-ligand mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
Use the supernatant to set up crystallization trials using your preferred method (e.g., sitting drop or hanging drop vapor diffusion).
-
It is advisable to screen a wide range of commercially available crystallization screens, as the presence of the ligand may alter the optimal crystallization conditions compared to the apo-protein.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals have grown to a suitable size, they need to be harvested and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray data collection.
-
Prepare a cryoprotectant solution, which is typically the reservoir solution from the crystallization drop supplemented with 20-30% (v/v) of a cryoprotectant such as glycerol, ethylene glycol, or a sugar.
-
Briefly soak the crystal in the cryoprotectant solution before looping it and plunging it into liquid nitrogen.
-
Protocol 3: Crystal Soaking with this compound
Crystal soaking involves growing crystals of the apo-protein first and then introducing the ligand into the crystallization drop. This method is often quicker and requires less protein and ligand than co-crystallization. It is particularly effective when the apo-protein crystals are robust and have solvent channels that allow the ligand to diffuse into the crystal lattice.
-
Apo-Protein Crystallization:
-
Set up crystallization trials with your purified protein to obtain well-diffracting apo-protein crystals.
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution by adding this compound from your stock solution to the reservoir solution from the crystallization drop. The final concentration of the ligand should typically be between 1 and 10 mM. It is crucial to ensure that the ligand is soluble in the reservoir solution and that the pH remains stable.
-
-
Crystal Soaking:
-
Carefully transfer the apo-protein crystal from its original drop to a drop containing the soaking solution.
-
The soaking time can vary from a few minutes to several hours. A typical starting point is 30 minutes to 1 hour. Longer soaking times may be required for tightly packed crystals or for ligands with slow binding kinetics.
-
-
Crystal Harvesting and Cryo-protection:
-
Following the soak, transfer the crystal to a cryoprotectant solution (as described in the co-crystallization protocol) before flash-cooling in liquid nitrogen.
-
Data Collection and Structure Determination
Once protein-ligand complex crystals are obtained, the next steps involve X-ray diffraction data collection and structure determination.
-
Data Collection:
-
Crystals should be screened for diffraction quality at a synchrotron source or on a home X-ray source.
-
Collect a complete dataset, aiming for high resolution and completeness.
-
-
Structure Determination and Refinement:
-
The structure is typically solved by molecular replacement using the apo-protein structure or a homologous structure as a search model.
-
After initial refinement of the protein model, a difference electron density map (Fo-Fc) should be calculated. A positive peak in this map corresponding to the shape of this compound in the active site is a strong indication of ligand binding.
-
The ligand can then be modeled into the electron density and the entire complex refined to produce the final structure.
-
Case Study: Predicted Binding Mode in Trypsin
While a crystal structure of a protein in complex with this compound is not yet available in the Protein Data Bank (PDB), we can predict its binding mode based on the numerous structures of trypsin in complex with benzamidine (PDB ID: 3PTB).
Figure 2: Predicted interactions of this compound in the S1 pocket of trypsin.
The positively charged amidinium group is expected to form a salt bridge and hydrogen bonds with the carboxylate side chain of Asp189 at the bottom of the S1 pocket. Additional hydrogen bonds are likely to be formed with the backbone carbonyl oxygens of Gly216 and Ser190. The 2,4-dimethylphenyl group will occupy the rest of the pocket, making hydrophobic and van der Waals interactions with the surrounding residues. The methyl groups at positions 2 and 4 may provide additional shape complementarity and hydrophobic interactions, potentially leading to a different binding affinity or selectivity profile compared to unsubstituted benzamidine.
Troubleshooting
-
Ligand Insolubility: If this compound is not soluble in your buffer or crystallization solution, you can try adding a small amount of an organic solvent like DMSO (typically not exceeding 5% v/v). However, be aware that organic solvents can affect protein stability and crystallization.
-
No Crystals or Poor Crystal Quality: The presence of the ligand can significantly impact crystallization. If you are unable to obtain crystals by co-crystallization, it is worth trying crystal soaking. Extensive screening of different crystallization conditions, protein concentrations, and ligand concentrations may be necessary.
-
No Ligand Binding Observed: If you obtain crystals but do not see electron density for the ligand, it could be due to several reasons:
-
The ligand concentration was too low.
-
The soaking time was too short.
-
The ligand has very weak affinity for the protein under the crystallization conditions.
-
The crystal packing prevents the ligand from accessing the active site.
-
In such cases, increasing the ligand concentration or soaking time, or trying co-crystallization, may be beneficial. Biophysical techniques such as isothermal titration calorimetry (ITC) or thermal shift assays can be used to confirm ligand binding in solution prior to setting up crystallization trials.
Conclusion
This compound is a valuable and versatile tool for protein crystallography, particularly for structural studies of serine proteases. Its ability to inhibit proteolysis and act as a molecular probe for active sites makes it highly useful for both basic research and structure-based drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate this compound into their crystallographic workflows.
References
- Mayer, M., & Meyer, B. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16778-16789.
- Raghavan, S., & Ghandehari, H. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(1), 78-84.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
- Patarroyo-Vargas, J., et al. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 90(2), 1599-1608.
- Baker, B. R., & Erickson, E. H. (1969). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 12(1), 112–116.
- Zartler, E. R., & Shapiro, M. J. (2009). Crystallographic fragment screening. Methods in molecular biology (Clifton, N.J.), 572, 129–153.
- Buchini, S., et al. (2003). The crystal structure of the complex of bovine beta-trypsin and N-alpha-(2-naphthyl-sulphonyl-glycyl)-DL-p-amidinophenylalanyl-piperidide (NAPAP): a new binding mode for a potent inhibitor. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 12), 2145-2152.
- Schiebel, J., et al. (2016). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 11(16), 1745-1753.
- D'Arcy, A., et al. (2014). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking.
- Erlanson, D. A. (2011). Introduction to fragment-based drug discovery. Topics in current chemistry, 317, 1-32.
-
Wikipedia. (2023, December 10). Benzamidine. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). BEN Ligand Summary Page. Retrieved from [Link]
- Brandstetter, H., et al. (1995). Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics. Journal of molecular biology, 246(1), 82-94.
-
de Kloe, G. E., et al. (2022). Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond. Oxford Protein Informatics Group. Retrieved from [Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond | Oxford Protein Informatics Group [blopig.com]
- 6. scielo.br [scielo.br]
- 7. chemimpex.com [chemimpex.com]
- 8. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 2,4-Dimethyl-benzamidine in the Study of Trypsin-Like Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Molecular Mimicry and Specificity
Trypsin-like serine proteases are a ubiquitous class of enzymes essential to a vast array of physiological processes, from digestion (trypsin) and blood coagulation (thrombin, Factor Xa) to fibrinolysis (plasmin) and immunity (complement C1s).[1][2][3] Their catalytic activity is defined by a highly conserved triad of amino acids (Serine, Histidine, Aspartate) within the active site. A key feature governing their substrate specificity is the S1 pocket, a binding cleft that preferentially accommodates basic amino acid residues like arginine and lysine.
The study of these enzymes—to elucidate their mechanisms, validate them as drug targets, or simply prevent them from degrading precious protein samples—relies heavily on the use of selective inhibitors. Among the most foundational and widely utilized inhibitors is benzamidine .[4] This small molecule acts as a potent competitive inhibitor by mimicking the guanidinium group of an arginine side chain.[5] Its positively charged amidinium group forms a strong salt bridge with the negatively charged Aspartate 189 residue at the bottom of the S1 pocket, effectively blocking substrate access.[6][7]
This guide focuses on a specific derivative, 2,4-dimethyl-benzamidine . While sharing the core inhibitory mechanism of its parent compound, the addition of two methyl groups to the phenyl ring introduces critical modifications to its physicochemical properties. These substitutions enhance its hydrophobicity and introduce steric bulk, altering its binding affinity and selectivity profile across the diverse family of trypsin-like enzymes.[2][3] As such, this compound is not merely another inhibitor but a refined tool for probing the nuanced structural differences between protease active sites, serving as a valuable reagent in biochemical research and a foundational scaffold in medicinal chemistry.[8]
Part 1: The Molecular Basis of Inhibition
Mechanism of Action: Competitive Binding in the S1 Pocket
This compound functions as a classical reversible, competitive inhibitor .[1][4] This means it binds directly to the enzyme's active site, the same location as the natural substrate, but does not undergo a chemical reaction. The binding is reversible, and an equilibrium exists between the enzyme, inhibitor, and substrate. Kinetically, the presence of a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged.
The binding event is a multi-point interaction, primarily driven by:
-
Ionic Interaction (Salt Bridge): The cornerstone of its inhibitory function is the electrostatic attraction between the protonated amidinium group (-C(NH₂)(NH₂⁺)) of the inhibitor and the carboxylate side chain of the conserved Aspartate 189 (Asp189) residue at the base of the S1 specificity pocket.[6][7] This interaction anchors the molecule in place.
-
Hydrophobic Interactions: The phenyl ring of the benzamidine moiety fits snugly into the S1 pocket, which is lined with hydrophobic and aromatic residues. The two methyl groups of this compound significantly augment these interactions, potentially leading to tighter binding in enzymes with more pronounced hydrophobic character in their S1 sites.[2][3]
-
Hydrogen Bonding: Additional stability is conferred by hydrogen bonds formed between the inhibitor's amine groups and the backbone carbonyl oxygens of residues lining the active site, such as Gly216 and Ser190.[7]
The structure-activity relationship (SAR) studies on various benzamidine derivatives have shown that substitutions on the benzene ring profoundly impact potency and selectivity.[2][9] For instance, the increased hydrophobicity provided by the dimethyl groups can be a critical determinant for affinity towards enzymes like thrombin, where hydrophobic interactions play a major role.[2]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Bioactive Molecules from 2,4-Dimethyl-benzamidine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamidine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets. As a privileged structural motif, its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antithrombotic, and anticancer effects.[1][2] This guide focuses on 2,4-Dimethyl-benzamidine, a specific and highly versatile precursor for the synthesis of novel bioactive molecules. The strategic placement of two methyl groups on the phenyl ring influences the molecule's lipophilicity, metabolic stability, and steric profile, offering a unique starting point for drug design. This document provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and the rationale behind methodological choices for developing potent and selective therapeutic agents from this valuable intermediate.
The Amidine Moiety: A Privileged Pharmacophore
The amidine functional group (-C(=NH)NH₂) is a potent pharmacophore due to its distinct physicochemical properties. It is strongly basic and exists predominantly in its protonated amidinium cation form at physiological pH. This cationic nature allows it to mimic the guanidinium group of arginine, enabling it to act as a bioisostere and form strong, charge-assisted hydrogen bonds with carboxylate residues in the active sites of enzymes like serine proteases (e.g., thrombin) and other protein targets.[2] This interaction capability is a primary driver for the wide-ranging biological activities observed in amidine-containing compounds.
The derivatization of the core amidine structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The 2,4-dimethylphenyl scaffold, in particular, provides a lipophilic and sterically defined framework that can be exploited to achieve specific target engagement and improved drug-like characteristics.
Strategic Pathways for Bioactive Molecule Synthesis
The synthesis of diverse bioactive compounds from this compound hinges on its reactivity and its utility as a building block for more complex heterocyclic systems. The primary starting material is often the corresponding 2,4-dimethylbenzonitrile, which is then converted to the benzamidine in a final step. The main synthetic avenues include the construction of key heterocyclic rings known for their pharmacological relevance, such as triazoles and oxadiazoles.
Workflow: From Precursor to Bioactive Heterocycles
The following diagram illustrates the general synthetic logic, starting from a functionalized 2,4-dimethylphenyl precursor and branching into different classes of bioactive heterocyclic compounds.
Caption: General synthetic routes from 2,4-dimethylbenzonitrile.
Application Protocol 1: Synthesis of 1,2,3-Triazole-Containing Benzamidines
The 1,2,3-triazole ring is a highly stable and valuable structural unit in medicinal chemistry, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This protocol outlines the synthesis of a this compound derivative linked to a 1,2,3-triazole moiety, a class of compounds known to exhibit potent antifungal activity.[1]
Rationale
This multi-step synthesis first builds the triazole-benzonitrile framework. The benzonitrile serves as a stable precursor that is converted to the bioactive amidine group in the final step. This late-stage functionalization is efficient as it avoids potential side reactions with the more reactive amidine group during the preceding steps. The "click chemistry" step is chosen for its high yield, reliability, and tolerance of various functional groups.
Detailed Synthetic Pathway
Caption: Synthesis of a 1,2,3-triazole benzamidine derivative.
Experimental Procedure
Step 1: Synthesis of 4-((1H-1,2,3-triazol-1-yl)methyl)-2,4-dimethylbenzonitrile Intermediate (Analogous to reported methods[1])
-
Setup: To a 250 mL round-bottom flask, add 4-(azidomethyl)-2,4-dimethylbenzonitrile (1.0 eq), the desired terminal alkyne (e.g., 1-ethynyl-4-nitrobenzene, 1.05 eq), and a solvent mixture of t-butanol and water (1:1, v/v).
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure triazole-benzonitrile intermediate.
Step 2: Conversion of Nitrile to this compound Hydrochloride (Pinner Reaction)
-
Setup: Dissolve the triazole-benzonitrile intermediate (1.0 eq) in anhydrous ethanol in a flame-dried, two-neck flask equipped with a gas inlet tube and a drying tube.
-
HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2-3 hours until saturation. Seal the flask and stir at room temperature overnight. The formation of the ethyl imidate hydrochloride salt may be observed as a precipitate.
-
Ammonolysis: Cool the mixture again to 0°C. Bubble anhydrous ammonia (NH₃) gas through the suspension for 1-2 hours until the solution is basic. Alternatively, add a saturated solution of ammonia in ethanol.
-
Reaction: Seal the flask and stir at room temperature for 24 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether to precipitate the product. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired this compound hydrochloride derivative.
Application Protocol 2: Synthesis of Oxadiazole/Triazole-Containing Benzamidines
Heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles are frequently found in antibacterial agents.[3][4] The synthesis often proceeds through a common 2-(4-carbamimidoylphenoxy)acetohydrazide intermediate, which can be cyclized into different heterocyclic cores. This approach is particularly effective for developing novel molecules to combat periodontal diseases.[3][4][5]
Rationale
This strategy leverages a versatile hydrazide intermediate derived from a 4-hydroxy-2,4-dimethylbenzonitrile precursor. This intermediate is a key branching point. Condensation with aromatic acids yields 1,3,4-oxadiazoles, while a multi-step reaction involving carbon disulfide and hydrazine leads to 1,2,4-triazoles.[3][4] This modularity allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
Experimental Procedure
Step 1: Synthesis of 2-(2,4-dimethyl-4-cyanophenoxy)acetohydrazide (Hydrazide Intermediate)
-
Esterification: React 4-hydroxy-2,4-dimethylbenzonitrile (1.0 eq) with ethyl chloroacetate (1.2 eq) in anhydrous acetone in the presence of potassium carbonate (K₂CO₃) (2.0 eq). Reflux the mixture for 8-12 hours. After cooling, filter off the solids and concentrate the filtrate to obtain the ethyl ester derivative.[5]
-
Hydrazination: Dissolve the crude ethyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) and reflux the mixture for 6 hours.[5]
-
Isolation: Cool the reaction mixture. The acetohydrazide product will often precipitate. Filter the solid, wash with cold ethanol, and dry to yield the key hydrazide intermediate.
Step 2a: Synthesis of 4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)-2,4-dimethylbenzonitrile
-
Condensation: In a round-bottom flask, mix the hydrazide intermediate (1.0 eq) with a substituted aromatic acid (1.1 eq) in phosphorus oxychloride (POCl₃) as both the solvent and dehydrating agent.
-
Reaction: Gently reflux the mixture for 5-7 hours. Monitor by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure oxadiazole-benzonitrile product.[3][4]
Step 2b: Synthesis of 4-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)-2,4-dimethylbenzonitrile
-
Thiocarbohydrazide formation: Dissolve the hydrazide intermediate (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol. Add carbon disulfide (CS₂) (1.5 eq) dropwise while cooling in an ice bath. Stir at room temperature for 16 hours. Dilute with ether to precipitate the potassium salt.
-
Triazole Formation: Reflux the potassium salt with hydrazine hydrate (3.0 eq) in water for 4-6 hours until the evolution of H₂S gas ceases.
-
Work-up: Cool and acidify the reaction mixture with concentrated HCl. Filter the resulting solid, wash with water, and recrystallize to obtain the triazole-benzonitrile product.[3][4]
Step 3: Final Conversion to the Bioactive Benzamidine
-
Convert the nitrile group of the oxadiazole or triazole products from Step 2a/2b to the final benzamidine hydrochloride using the Pinner reaction method described in Application Protocol 1, Step 2 .
Summary of Biological Activities
Derivatives synthesized from this compound and related structures have shown promise across multiple therapeutic areas. The strategic derivatization of this core scaffold allows for the fine-tuning of activity against various targets.
| Derivative Class | Biological Activity | Target/Mechanism of Action | Representative References |
| 1,2,3-Triazole Derivatives | Antifungal (in vivo) | Effective against Colletotrichum lagenarium and Botrytis cinerea. | [1] |
| 1,3,4-Oxadiazole Derivatives | Antibacterial | Inhibits pathogens associated with periodontal disease, such as P. gingivalis and E. coli. | [3][4] |
| 1,2,4-Triazole Derivatives | Antibacterial | Shows significant inhibitory potential against bacteria implicated in periodontal disease. | [3][4] |
| Schiff Base (Imine) Derivatives | Antibacterial | Exhibits excellent growth inhibition against P. gingivalis. | [5] |
| General Benzamidines | Various | Inhibition of gingipains (virulence factors), antitumor, anti-HIV, and antiprotozoan activities. | [1][6] |
| Piperazine Derivatives | Antidepressant/Anxiolytic | The drug Vortioxetine contains a 2,4-dimethylphenyl moiety linked via a thioether to a piperazine ring. | [7] |
Conclusion
This compound is a highly tractable and valuable starting scaffold for the development of novel bioactive molecules. Its derivatives, particularly heterocyclic compounds like triazoles and oxadiazoles, have demonstrated significant potential as antifungal and antibacterial agents. The synthetic protocols provided herein offer robust and versatile pathways for accessing these compound classes. By leveraging modular synthetic strategies, such as "click chemistry" and the use of versatile hydrazide intermediates, researchers can efficiently generate and screen libraries of this compound derivatives to identify next-generation therapeutic candidates.
References
-
Title: Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of benzamidine derivatives of the imidazoles. Lettered arrows Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]
-
Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: OMICS Online URL: [Link]
- Title: Synthesis method for benzamidine derivatives Source: Google Patents URL
- Title: Synthesis method for benzamidine derivatives Source: Google Patents URL
-
Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]
-
Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Facile Synthesis of Two Benzamidine-steroid Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis Source: PubMed URL: [Link]
-
Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: PubMed URL: [Link]
-
Title: FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years Source: PubMed Central (PMC) URL: [Link]
- Title: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
-
Title: ChemInform Abstract: Syntheses of Potentially Bioactive[1][4][8]Oxadiazolo[5,4-d]benzothiazepines (V) by 1,3-Dipolar Cycloaddition. Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria [mdpi.com]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Characterizing Serine Protease Activity with 2,4-Dimethyl-benzamidine, a Competitive Inhibitor
Abstract
This technical guide provides a comprehensive framework for utilizing 2,4-Dimethyl-benzamidine as a tool compound for studying the kinetics of serine proteases, with a particular focus on trypsin. As a derivative of benzamidine, a well-established competitive inhibitor, this compound serves as an exemplary reagent for elucidating enzyme-inhibitor interactions and determining the inhibition constant (Kᵢ). This document offers detailed protocols for experimental design, execution, and data analysis, enabling researchers in enzymology and drug development to accurately characterize the potency and mechanism of similar inhibitors.
Introduction: The Significance of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immune responses.[1][2] Their catalytic activity is dependent on a highly conserved triad of amino acids in their active site, featuring a key serine residue. Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them significant targets for therapeutic intervention.
The study of serine protease kinetics and inhibition is fundamental to both basic research and pharmaceutical development.[3] Small molecule inhibitors are invaluable tools for probing enzyme mechanisms, validating drug targets, and serving as lead compounds in drug discovery programs. Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors that mimic the binding of natural substrates to the active site of trypsin-like serine proteases.[1][4] this compound, the subject of this guide, is a representative member of this class of inhibitors, valued for its utility in biochemical research and as a building block in medicinal chemistry.[2]
The Principle of Competitive Inhibition
This compound functions as a competitive inhibitor. This mode of inhibition is characterized by the inhibitor binding reversibly to the enzyme's active site, the same site to which the substrate binds. This creates a scenario where the inhibitor and substrate are in direct competition. The formation of an enzyme-inhibitor (EI) complex precludes the formation of the enzyme-substrate (ES) complex, thereby reducing the rate of the enzymatic reaction.
An important characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, and the maximal reaction velocity (Vₘₐₓ) can still be achieved. However, the presence of a competitive inhibitor increases the apparent Michaelis constant (Kₘ), the substrate concentration at which the reaction rate is half of Vₘₐₓ.
The potency of a competitive inhibitor is quantified by its inhibition constant, Kᵢ, which is the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus, a more potent inhibitor.
Diagram 1: Competitive Inhibition Workflow
Caption: Workflow of competitive enzyme inhibition.
Protocol: Determination of the Inhibition Constant (Kᵢ) for this compound with Trypsin
This protocol outlines the experimental procedure for determining the Kᵢ of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The hydrolysis of BAEE by trypsin can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm.
Materials and Reagents
-
Enzyme: Bovine Trypsin (e.g., TPCK-treated, lyophilized powder)
-
Inhibitor: this compound hydrochloride
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Solvent for Inhibitor: Deionized water or the assay buffer
-
Instrumentation: UV-Vis spectrophotometer with temperature control
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results.
| Reagent | Stock Concentration | Solvent/Buffer | Storage Conditions |
| Bovine Trypsin | 1 mg/mL (or ~40 µM) | 1 mM HCl | -20°C in aliquots to avoid freeze-thaw cycles |
| This compound HCl | 10 mM | Deionized Water | 4°C for short-term, -20°C for long-term |
| BAEE | 10 mM | Assay Buffer | Prepare fresh daily |
Experimental Workflow
The experiment is conducted in two main stages: first, determining the Kₘ of the substrate in the absence of the inhibitor, and second, measuring the reaction rates in the presence of varying concentrations of both the substrate and the inhibitor.
Diagram 2: Experimental Workflow for Kᵢ Determination
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2,4-Dimethyl-benzamidine solubility issues in aqueous buffers
Technical Support Center: 2,4-Dimethylbenzamidine Solubility
Welcome to the technical support guide for 2,4-Dimethylbenzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Issues
This section addresses the fundamental properties of 2,4-Dimethylbenzamidine and the chemical principles governing its solubility.
Q1: What is 2,4-Dimethylbenzamidine, and why is it used in research?
2,4-Dimethylbenzamidine is a synthetic organic compound featuring a benzamidine core structure.[1][2] The key functional group is the amidine (-C(NH)NH₂), which is basic. It is typically supplied as a hydrochloride (HCl) salt to improve its handling and solubility.[1] In research, it is primarily valued as a serine protease inhibitor, making it a crucial tool in biochemical assays, protein purification, and as a starting point for medicinal chemistry in drug development.[1]
Q2: I'm having trouble dissolving 2,4-Dimethylbenzamidine HCl in my neutral pH buffer. What is the scientific reason for this?
The solubility of 2,4-Dimethylbenzamidine is fundamentally linked to the pH of the solution due to its basic amidine group.[3]
-
The Amidine Group and pKa: The amidine group has a high pKa, similar to its parent compound benzamidine, which has a pKa of 11.6.[4] This means the group is positively charged (protonated) at pH values significantly below its pKa.
-
pH-Dependent Ionization:
-
At Acidic pH (pH < 9): The amidine group is protonated (R-C(=NH₂⁺)NH₂), carrying a positive charge. This charged, or ionized, form is polar and readily interacts with water molecules, leading to higher solubility.
-
At Neutral or Basic pH (pH > 9): As the pH of the solution approaches the pKa, the amidine group begins to lose its proton, becoming a neutral, uncharged "free base" (R-C(=NH)NH₂). This form is significantly more hydrophobic due to the nonpolar dimethyl-benzene ring, causing a dramatic decrease in aqueous solubility.[3]
-
Your difficulty dissolving it at neutral pH (e.g., PBS at pH 7.4) is a direct result of this equilibrium shifting slightly towards the less soluble, neutral form, especially if you are trying to prepare a concentrated solution.
Troubleshooting Guide: Common Problems & Step-by-Step Solutions
This section provides direct answers and protocols for specific issues you may encounter during your experiments.
Q3: My compound precipitated immediately after I diluted my stock solution into my PBS buffer (pH 7.4). How do I fix this?
Cause: This is a classic case of a compound crashing out of solution. Your stock was likely prepared in a solvent where the compound is highly soluble (like DMSO), but upon dilution into an aqueous buffer at a challenging pH, the concentration exceeded its solubility limit. The parent compound, benzamidine HCl, has a solubility of approximately 3 mg/mL in PBS at pH 7.2; the dimethyl-derivative may be even less soluble.[5]
Solution: Prepare a Fresh, Dilute Working Solution
It is critical to work below the solubility limit in your final buffer.
-
Determine Maximum Practical Concentration: If possible, perform a quick serial dilution to find the highest concentration that remains clear in your final buffer over your experimental timeframe.
-
Dilute from a Stock: Always prepare a concentrated stock in a suitable organic solvent like DMSO or ethanol.[5]
-
Add Stock to Buffer: When preparing the final working solution, add the stock solution dropwise to the vortexing buffer, not the other way around. This avoids localized high concentrations that can initiate precipitation.
Q4: What is the best way to prepare a stable, concentrated stock solution?
Cause: Water is not an ideal solvent for high-concentration stocks of this compound due to the pH-solubility issues discussed. Aqueous stocks are also not recommended for long-term storage.[5] Organic solvents are preferred.
Solution: Protocol for Stock Solution Preparation
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.[5] For reference, the related compound benzamidine HCl is soluble up to ~25 mg/mL in DMSO.[5]
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh out the 2,4-Dimethylbenzamidine HCl powder.
-
Add Solvent: Add the desired volume of DMSO or ethanol to achieve your target concentration (e.g., 100 mM).
-
Ensure Complete Dissolution: Vortex thoroughly. If needed, gentle warming in a water bath (37°C) can aid dissolution. Ensure the solution is completely clear before use.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I use co-solvents in my final aqueous buffer to improve solubility?
Yes. Using a co-solvent is a common and effective strategy to increase the solubility of poorly water-soluble compounds.[6][7][8] A co-solvent works by reducing the polarity of the aqueous medium, which helps to keep the hydrophobic parts of your molecule in solution.[6]
Recommended Co-solvents & Considerations:
| Co-Solvent | Recommended Final Conc. | Pros | Cons/Considerations |
| DMSO | < 1% (v/v) | High solubilizing power. | Can affect cell viability or enzyme activity at higher concentrations. Always run a vehicle control. |
| Ethanol | < 5% (v/v) | Less toxic than DMSO for many cell-based assays. | Can be volatile; may precipitate some buffer salts at high concentrations. |
| Propylene Glycol | 1-10% (v/v) | Good solubilizer, often used in formulations.[7] | Can increase the viscosity of the solution. |
Important: The compatibility and effect of any co-solvent must be validated for your specific assay. An inappropriate concentration can be just as detrimental as compound precipitation.[6]
Experimental Workflow & Troubleshooting Diagram
If you are facing persistent issues, follow this logical workflow to diagnose and solve the problem.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- 2,4-Dimethyl-benzamidine hydrochloride.Chem-Impex.
- Benzamidine HCl hydr
- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Pharmaceutical Development and Technology.
- PRODUCT INFORMATION Benzamidine (hydrochloride).Cayman Chemical.
- Benzamidine.Wikipedia.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing 2,4-Dimethyl-benzamidine Concentration for Enzyme Inhibition
Welcome to the technical support center for the use of 2,4-Dimethyl-benzamidine as an enzyme inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for incorporating this compound into your experimental workflows. Here, we synthesize established principles of enzyme kinetics with practical, field-proven insights to ensure the scientific integrity and success of your experiments.
Introduction to this compound
This compound belongs to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. The benzamidine moiety itself mimics the side chain of arginine, a common substrate for many serine proteases, allowing it to bind to the active site and block substrate access.[3][4] The addition of two methyl groups to the phenyl ring of benzamidine in the 2 and 4 positions is expected to modulate its binding affinity and selectivity for different serine proteases.
This guide will walk you through the essential considerations for optimizing the concentration of this compound in your enzyme inhibition assays, from initial setup to data interpretation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Based on the extensive research on benzamidine and its derivatives, this compound is presumed to act as a competitive inhibitor .[1][2] This means it reversibly binds to the active site of the enzyme, directly competing with the substrate. At higher substrate concentrations, the inhibitory effect of a competitive inhibitor can be overcome.
Q2: Which enzymes are likely to be inhibited by this compound?
A2: this compound is expected to inhibit serine proteases . Prominent examples of serine proteases that are known to be inhibited by benzamidine derivatives include trypsin, thrombin, and plasmin.[1][2][3] The specific potency and selectivity of the 2,4-dimethyl substituted version against a particular serine protease will need to be determined empirically.
Q3: How should I prepare a stock solution of this compound?
A3: For the parent compound, benzamidine hydrochloride, it is soluble in organic solvents like ethanol, DMSO, and DMF, with solubilities of approximately 10 mg/mL and 25 mg/mL, respectively.[5] It is also soluble in aqueous buffers like PBS (pH 7.2) at about 3 mg/mL.[5] It is recommended to prepare a concentrated stock solution in an organic solvent (e.g., 10-50 mM in DMSO) and then dilute it into your aqueous assay buffer. Note: Always ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting enzyme activity. Aqueous solutions of benzamidine are not recommended for long-term storage; it's best to prepare them fresh daily.[5]
Q4: What is a good starting concentration range for my inhibition experiments?
A4: A good starting point is to test a wide range of concentrations, typically in half-log or serial dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). A common approach is to perform an initial screen at a high concentration (e.g., 10-100 µM) to determine if there is any inhibition. If inhibition is observed, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Q5: What is the difference between IC50 and Ki?
A5: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a measure of the functional strength of the inhibitor. The Ki is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. For a competitive inhibitor, the IC50 value is dependent on the substrate concentration, whereas the Ki is a constant. The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
Q6: How does the substrate concentration affect the apparent potency of this compound?
A6: For a competitive inhibitor, the apparent potency (IC50) will increase with increasing substrate concentration. This is because the inhibitor and substrate are competing for the same binding site. At higher substrate concentrations, a higher concentration of the inhibitor is required to achieve 50% inhibition. To accurately determine the Ki of a competitive inhibitor, it is essential to measure the IC50 at a known substrate concentration (ideally at or below the Km) and know the Km of the enzyme for the substrate under your assay conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed, even at high concentrations of this compound. | 1. The target enzyme is not a serine protease or is not sensitive to this inhibitor. 2. The inhibitor has degraded. 3. The inhibitor concentration is too low. 4. The substrate concentration is too high. | 1. Verify that your enzyme is a serine protease. Consider using a positive control inhibitor known to be effective against your enzyme. 2. Prepare a fresh stock solution of the inhibitor. 3. Increase the concentration of the inhibitor in your assay. 4. Reduce the substrate concentration in your assay (ideally to a concentration at or below the Km). |
| High background signal in the assay. | 1. The inhibitor is interfering with the detection method (e.g., autofluorescence). 2. The buffer components are interfering with the assay. 3. The enzyme preparation is impure. | 1. Run a control with the inhibitor alone (no enzyme) to check for interference. If interference is observed, you may need to use a different detection method. 2. Ensure your buffer components are compatible with your assay. Some buffers can inhibit enzyme activity. 3. Use a highly purified enzyme preparation. |
| Inconsistent or non-reproducible results. | 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents. 4. Instability of the inhibitor or enzyme in the assay buffer. | 1. Use calibrated pipettes and be careful with your technique. 2. Ensure all reagents are at the correct temperature before starting the reaction and maintain a constant temperature during the assay. 3. Gently mix all solutions thoroughly before use. 4. Prepare fresh solutions of the inhibitor and enzyme for each experiment. Check the stability of your enzyme at the assay temperature. |
| The inhibition curve does not reach 100% inhibition. | 1. The inhibitor may be a partial inhibitor. 2. There may be an irreversible component to the inhibition. 3. The inhibitor may have off-target effects at high concentrations. | 1. This is a possibility that needs to be investigated with further mechanistic studies. 2. Perform a pre-incubation experiment where the enzyme and inhibitor are incubated together before adding the substrate. If the inhibition increases with pre-incubation time, it may suggest time-dependent or irreversible inhibition. 3. High concentrations of some compounds can cause non-specific effects. Try to use the lowest effective concentration. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol provides a general framework for determining the IC50 value of this compound against a serine protease. You will need to optimize the concentrations of the enzyme and substrate for your specific system.
Materials:
-
Purified serine protease
-
Appropriate substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer. A typical starting range would be from 100 µM down to 1 nM. Also, prepare a "no inhibitor" control containing the same final concentration of DMSO as the inhibitor dilutions.
-
Determine the optimal enzyme concentration. This should be the concentration that gives a linear reaction rate for at least 10-15 minutes and a robust signal-to-noise ratio.
-
Determine the Km of the enzyme for the substrate. This is crucial for later calculating the Ki value.
-
Set up the assay plate. In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor dilution (or "no inhibitor" control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor. Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction. Add the substrate to each well to start the enzymatic reaction. The substrate concentration should be at or below the Km.
-
Measure the reaction rate. Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percent inhibition. For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Determine the IC50. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| [this compound] (µM) | Initial Rate (mOD/min or RFU/min) | % Inhibition |
| 0 (Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Visualizing the Mechanism and Workflow
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
-
Tumbale, P., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(19), 2021-2028. [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585. [Link]
-
ResearchGate. Ki values and selectivity towards some off-targets. [Link]
-
Natesh, R., et al. (2003). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Journal of Molecular Structure, 658(1-3), 147-154. [Link]
-
Dunn, B. M., & Hembree, J. A. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical chemistry, 90(15), 9415-9421. [Link]
-
Hopax Fine Chemicals. (2019). Biological buffers solubility in water. [Link]
-
White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(46), 15123-15133. [Link]
-
Woon, J. Y., et al. (2011). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical biochemistry, 410(2), 223-231. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]
-
El-Faham, A., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (Basel, Switzerland), 23(11), 2821. [Link]
-
Mogaki, R., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2884-2888. [Link]
-
De-Simone, S. G., et al. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 822(1-2), 1-9. [Link]
-
Zhong, Z. D., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS journal, 20(1), 3. [Link]
-
Amidon, G. L., & Taylor, P. J. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of pharmaceutical sciences, 103(6), 1621-1631. [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. [Link]
-
Al-Amiery, A. A., et al. (2012). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Bioinorganic chemistry and applications, 2012, 608238. [Link]
-
Chemsrc. This compound | CAS#:885957-73-3. [Link]
-
Wu, Y., et al. (2020). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Journal of immunological methods, 487, 112895. [Link]
-
Gorovits, B., et al. (2018). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 10(14), 1105-1115. [Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
2,4-Dimethyl-benzamidine stability and storage conditions
Introduction
Welcome to the technical support guide for 2,4-Dimethylbenzamidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable serine protease inhibitor in your experiments. As a critical reagent, its stability is paramount for reproducible and accurate results. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and best-practice protocols for storage and handling, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of 2,4-Dimethylbenzamidine and its common salt form, 2,4-Dimethylbenzamidine Hydrochloride.
Q1: What are the optimal storage conditions for solid 2,4-Dimethylbenzamidine Hydrochloride?
For maximum long-term stability, the solid compound should be stored under refrigerated conditions, typically between 0°C and 8°C.[1][2][3] It is crucial to keep the container tightly sealed to protect it from environmental factors. Store the compound in a dry, cool, and well-ventilated area, away from any sources of heat or ignition.[2][4]
Q2: Is 2,4-Dimethylbenzamidine sensitive to air, moisture, or light?
Yes, evidence suggests sensitivity to all three, which are critical factors to control for maintaining its purity and activity.
-
Air Sensitivity: Safety data sheets indicate that the compound can be air-sensitive.[4] The amidine functional group, like many amines, can be susceptible to oxidation over time when exposed to atmospheric oxygen.[5]
-
Moisture (Hygroscopicity): The compound is known to be hygroscopic, meaning it can readily absorb moisture from the air.[6] Water can lead to hydrolysis of the amidine group, which is a primary degradation pathway. For long-term storage, keeping the compound in a desiccated environment or under an inert gas like argon is a recommended best practice.[6]
-
Light Sensitivity: While specific photostability data for this compound is not widely published, related aromatic amide and amine compounds are often light-sensitive.[5][7] Photodegradation is a potential risk, and it is prudent to store the solid compound and its solutions in amber vials or otherwise protected from light.[8]
Q3: How should I prepare and store stock solutions of 2,4-Dimethylbenzamidine?
The stability of the compound in solution is significantly lower than in its solid form and is highly dependent on the solvent, temperature, and pH.
-
Solvent Choice: For biological assays, DMSO is a common choice for creating high-concentration stock solutions. For other applications, aqueous buffers may be used, but stability will be limited. Amidines are generally more stable in slightly acidic conditions, as protonation of the basic amidine group can protect it from nucleophilic attack by water.[9]
-
Storage: Stock solutions should be stored frozen at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Best Practice: Prepare stock solutions fresh when possible. If storage is necessary, a stability study in your specific solvent and buffer system is recommended to define an acceptable use period.
Q4: How many freeze-thaw cycles can a stock solution tolerate?
There is no published data on the freeze-thaw stability of 2,4-Dimethylbenzamidine. As a general rule for any sensitive compound, repeated freeze-thaw cycles should be avoided. The process can increase exposure to air, cause pH shifts in buffered solutions as they freeze, and potentially accelerate degradation. We strongly advise aliquoting stock solutions to a volume appropriate for a single experiment.
Troubleshooting Guide
Inconsistent experimental results can often be traced back to reagent stability. This section helps you diagnose potential issues with your 2,4-Dimethylbenzamidine.
| Observed Problem | Potential Cause Related to Stability | Recommended Action |
| Loss of biological activity or inconsistent IC50 values. | The compound may have degraded due to improper storage (e.g., exposure to moisture, light, or elevated temperatures). Solutions left at room temperature for extended periods are particularly susceptible. | 1. Use a fresh vial of solid compound to prepare a new stock solution. 2. Perform a quality control check on the new stock (e.g., HPLC-MS) to confirm purity. 3. Re-run the experiment, ensuring proper handling and minimal exposure of the solution to ambient conditions. |
| Visible changes in the solid compound (e.g., clumping, discoloration). | This is a strong indicator of moisture absorption and potential degradation.[6] The compound should be a free-flowing powder. | Discard the vial. Do not attempt to use a compound that has changed in physical appearance, as its purity is compromised. |
| Appearance of new peaks in HPLC or LC-MS analysis. | This confirms that degradation has occurred. The most likely degradation products are the corresponding benzamide or benzoic acid derivatives from hydrolysis or oxidized species. | 1. Discard the degraded stock solution or solid. 2. Review your storage and handling procedures (see Best Practices & Protocols below). 3. Ensure solvents are anhydrous and that solutions are protected from light and stored at the correct temperature. |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for investigating suspected compound instability.
Caption: Troubleshooting workflow for 2,4-Dimethylbenzamidine stability issues.
Potential Degradation Pathways
Understanding how a molecule can degrade is key to preventing it. Based on the chemical structure of 2,4-Dimethylbenzamidine, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The imine (C=N) bond of the amidine functional group is susceptible to nucleophilic attack by water. This reaction is often the primary stability concern for amidines in aqueous solutions. The final product of hydrolysis is typically the corresponding amide (2,4-Dimethylbenzamide), and further hydrolysis under harsh conditions could lead to 2,4-Dimethylbenzoic acid.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidation.[5] Potential sites of oxidation include the amidine functional group itself or the benzylic methyl groups on the aromatic ring, which can be oxidized to alcohols, aldehydes, or carboxylic acids under certain conditions.
Caption: Potential degradation pathways for 2,4-Dimethylbenzamidine.
Best Practices & Protocols
Adherence to strict protocols is the best defense against reagent degradation.
Protocol 1: Receipt and Storage of Solid Compound
-
Inspect: Upon receipt, verify that the container seal is intact. Inspect the compound for any visual signs of moisture or discoloration.
-
Log: Record the date of receipt and the lot number in your lab inventory.
-
Storage: Immediately place the tightly sealed container in a refrigerator at the recommended temperature (0-8°C).[1][2] For added protection, place the manufacturer's vial inside a secondary container with a desiccant.
-
Inert Atmosphere (Optional but Recommended): For long-term storage of larger quantities, consider transferring the compound into a smaller, appropriate-sized amber vial inside a glovebox or flushing the headspace of the container with an inert gas like argon before sealing.[6]
Protocol 2: Preparation and Storage of Stock Solutions
-
Equilibration: Before opening, allow the vial of the solid compound to warm to room temperature in a desiccator (approx. 20-30 minutes). This critical step prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Weigh the required amount of powder quickly in a low-humidity environment if possible. Close the stock vial tightly immediately after dispensing.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the weighed solid. Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in properly labeled, light-protecting microtubes or cryovials.
-
Storage: Store the aliquots at -20°C or -80°C. Record the preparation date, concentration, solvent, and lot number.
-
Usage: When an aliquot is needed, thaw it, use it for the experiment, and discard any unused portion. Do not refreeze the aliquot.
References
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amidine. Retrieved from [Link]
-
Tatro, D. S. (Ed.). (2013). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 48(4), 314–322. Retrieved from [Link]
Sources
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- 2. carlroth.com:443 [carlroth.com:443]
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- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amidine - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Preventing Off-Target Effects of 2,4-Dimethyl-benzamidine in Cell Culture
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when using 2,4-Dimethyl-benzamidine in cellular assays.
Q1: What is this compound and what are its primary targets?
A1: this compound is a derivative of benzamidine, a well-known reversible, competitive inhibitor of trypsin and other serine proteases.[3][4][5] Its primary utility in biochemical and cell culture applications is to prevent protein degradation by inhibiting protease activity.[3][6] However, the benzamidine scaffold is present in various bioactive molecules, and derivatives can be designed to target other proteins, such as the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[7] Therefore, while its default assumption is serine protease inhibition, its full target profile in a specific cellular context should always be validated.
Q2: My cells are showing an unexpected phenotype (e.g., cytotoxicity, cell cycle arrest) after treatment. Could this be an off-target effect?
A2: Yes, this is a strong possibility. Off-target effects occur when a small molecule interacts with cellular components other than its intended biological target.[1][2] Such interactions are common and can arise from several factors, including high compound concentrations, structural similarities between protein binding sites (e.g., the ATP-binding pocket in kinases), or the inherent promiscuity of certain chemical structures.[1] An unexpected or overly pronounced phenotype is a classic indicator that warrants a rigorous investigation into the compound's specificity.
Q3: How do I select an appropriate concentration of this compound to minimize off-target risks?
A3: The key is to use the lowest concentration that elicits the desired on-target effect. Using concentrations significantly above the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for the primary target dramatically increases the likelihood of binding to lower-affinity off-target proteins.[1][8]
Recommended Approach:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10 nM to 100 µM) to determine the minimal effective concentration for your specific assay.[9]
-
Anchor to On-Target Activity: If possible, directly measure the inhibition of the intended target (e.g., a specific serine protease) in your cells at each concentration.
-
Select a Working Concentration: Choose a concentration that is at or near the saturation point for on-target activity but as low as possible on the dose-response curve for your observed phenotype.
Q4: What are the absolute essential controls for any experiment involving this compound?
A4: Robust controls are non-negotiable for interpreting your data accurately.[9] Every experiment should include:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration. This accounts for any solvent-induced effects.[9]
-
Untreated Control: A baseline of normal cell behavior without any treatment.[9]
-
Positive Control: A known, well-characterized inhibitor of the target or pathway to ensure the assay is performing as expected.[9]
-
Negative Control Compound: A structurally similar but biologically inactive analog of this compound. This is one of the most powerful tools for distinguishing on-target from off-target effects.[8]
Troubleshooting Guide: A Workflow for Validating On-Target Effects
If you suspect off-target effects are confounding your results, follow this systematic workflow to dissect the mechanism of action of this compound in your model system.
The Inactive Control Compound Strategy
Scientific Rationale: The most rigorous method to demonstrate that a compound's effect is mediated by a specific target is to show that a closely related analog, which is incapable of binding the target, fails to produce the same phenotype.[8] This control helps to rule out effects caused by the chemical scaffold itself.
Protocol: Comparative Analysis
-
Selection: Obtain a commercially available inactive analog if possible. If not, a medicinal chemist may need to synthesize an analog where the key binding moiety (the amidine group) is modified or removed.
-
Treatment: In parallel, treat cells with your vehicle control, an effective dose of this compound, and an equivalent dose of the inactive control.
-
Assay: Perform your phenotypic assay (e.g., viability, cell cycle analysis, western blot for a signaling marker).
-
Interpretation:
-
On-Target Effect: The phenotype is observed with this compound but not with the inactive control.
-
Off-Target Effect: The phenotype is observed with both compounds, suggesting it is caused by the chemical scaffold or a shared off-target.
-
Target Knockdown/Knockout Validation
Scientific Rationale: If the compound acts through a specific protein, genetically removing that protein should render the cells insensitive to the compound's effects.[10] Technologies like RNA interference (siRNA) or CRISPR-Cas9 gene editing are standard for this purpose.[2][10]
Protocol: siRNA-Mediated Knockdown
-
Transfection: Transfect your cells with a validated siRNA targeting the primary target's mRNA. Use a non-targeting scramble siRNA as a control.
-
Incubation: Allow 48-72 hours for the target protein to be depleted.
-
Verification: Confirm successful knockdown of the target protein via Western Blot or qPCR.
-
Treatment: Treat both the knockdown and scramble control cells with this compound.
-
Assay & Interpretation:
-
On-Target Effect: The phenotype is significantly reduced or absent in the knockdown cells compared to the scramble control cells.
-
Off-Target Effect: The compound elicits the same phenotype in both knockdown and control cells.
-
Rescue Experiment
Scientific Rationale: A rescue experiment is the inverse of a knockdown and provides powerful evidence for on-target activity.[11] If a phenotype is caused by inhibiting a target, re-introducing that target in a form that is resistant to the inhibitor should "rescue" the cells from the phenotype.[12] This is often achieved by overexpressing a cDNA of the target with silent mutations in the siRNA-binding site or a drug-resistant mutation.
Protocol: cDNA Overexpression Rescue
-
Cell Line Generation: Create a stable cell line that overexpresses a version of the target protein that is resistant to your compound (if a resistance mutation is known) or to the siRNA used for knockdown.[12]
-
Experiment Setup: Use four groups:
-
Control cells + Scramble siRNA
-
Control cells + Target siRNA
-
Rescue cells + Scramble siRNA
-
Rescue cells + Target siRNA
-
-
Treatment & Assay: Treat all groups with this compound and perform your phenotypic assay.
-
Interpretation: A successful rescue occurs if the phenotype observed in "Control cells + Target siRNA" is reversed in the "Rescue cells + Target siRNA" group.
Washout Experiment
Scientific Rationale: A washout experiment helps determine if a compound's effect is reversible or irreversible.[13] For a reversible inhibitor like benzamidine, its on-target effects should diminish after it is removed from the culture medium and the target protein can resume its function.[3] If a phenotype persists long after washout, it could indicate irreversible covalent binding to an off-target or very slow dissociation kinetics.[13][14]
Protocol: Assessing Phenotype Reversibility
-
Treatment: Treat cells with this compound for a defined period (e.g., 2-6 hours).[15] Include a "no washout" control group that remains in the drug-containing medium.
-
Washout: For the washout group, gently aspirate the medium, wash the cells 2-3 times with fresh, pre-warmed, compound-free medium.[13][16] Finally, add fresh compound-free medium.
-
Time Course Analysis: Collect samples from both the "washout" and "no washout" groups at several time points after the wash (e.g., 0, 2, 4, 24 hours).[15]
-
Assay & Interpretation:
-
Reversible On-Target Effect: In the washout group, the phenotype begins to revert to the baseline (untreated) state over time.
-
Persistent Off-Target Effect: The phenotype remains unchanged in the washout group, similar to the "no washout" control. This may suggest the compound is difficult to wash out or is acting via an irreversible mechanism on an off-target.[13]
-
Data Summary Table: Key Validation Experiments
| Experimental Strategy | Primary Question Answered | Interpretation of Positive Result (On-Target) | Interpretation of Negative Result (Off-Target) |
| Dose-Response Curve | What is the minimum effective concentration? | A clear sigmoidal curve allows selection of a concentration on the lower plateau. | The phenotype only appears at very high concentrations, suggesting low-affinity binding. |
| Inactive Control | Is the phenotype caused by the specific target interaction or the chemical scaffold? | The inactive analog fails to produce the phenotype. | The inactive analog produces the same phenotype. |
| Target Knockdown/KO | Is the target protein required for the compound's activity? | The phenotype is lost or significantly reduced in knockdown/knockout cells. | The phenotype persists despite the absence of the target protein. |
| Rescue Experiment | Can the phenotype be reversed by re-introducing a resistant form of the target? | Overexpression of a resistant target restores the normal cell phenotype. | The phenotype is not reversed in the "rescue" cells. |
| Washout Experiment | Is the compound's effect reversible? | The phenotype reverts to baseline after the compound is removed. | The phenotype persists long after the compound is removed from the medium. |
References
- Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. (2014).
- Post-Identification Target Validation: Critical Steps in Small-Molecule. (2026). AntBio.
- Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cellular Models. (n.d.). BenchChem.
- Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for In Vitro Experiments. (n.d.). BenchChem.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS.
- Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
- Cell growth assay and cDNA rescue experiment. (n.d.). Bio-protocol.
- A Researcher's Guide to Validating Small Molecule Binding Specificity. (n.d.). BenchChem.
- Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies. (n.d.). BenchChem.
- How can off-target effects of drugs be minimised? (2025).
- This compound hydrochloride. (n.d.). Chem-Impex.
- Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. (n.d.). PubMed.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.).
- Can anyone help me regarding my rescue experiment (siRNA)? (2013).
- Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. (2022).
- Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542) and N-[5-(1H-imidazol-2-yl). (2019). PubMed.
- Recent Advances in Selective and Irreversible Covalent Ligand Development and Valid
- Small Molecule Drug Target Identification and Validation. (n.d.). Baitaipaikang Biotechnology.
- Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (2016).
- Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PubMed Central.
- Rescue of DNA damage after constricted migration reveals a mechano-regulated threshold for cell cycle. (2019).
- Benzamidine. (n.d.). Wikipedia.
- Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. (n.d.). PubMed Central.
- Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b). (n.d.).
- Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. (n.d.). PubMed Central.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022).
- A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. (2020).
- Cytotoxicity of inhibitors and washout assay. Cell viability was... (n.d.).
- Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). PubMed Central.
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
- Benzamidine hydrochloride | Serine Proteases Inhibitor. (n.d.). MedchemExpress.com.
- N-(2-hydroxy-4-methyl-phenyl)-2,4-dimethyl-benzamide. (n.d.). PubChem.
- Benzamidine HCl | Serine/threonin kinase inhibitor | CAS 1670-14-0. (n.d.). Selleck Chemicals.
- This compound | CAS#:885957-73-3. (n.d.). Chemsrc.
- N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (n.d.). PubMed Central.
- N,N-Dimethyl-N'-octyl-benzamidine | C17H28N2 | CID 525638. (n.d.). PubChem.
- Mesenchymal Stem Cells Increase Drug Tolerance of A431 Cells Only in 3D Spheroids, Not in 2D Co-Cultures. (2024). MDPI.
- Screening drug effects in patient-derived cancer cells links organoid responses to genome alterations. (n.d.).
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Mastering Protease Inhibition with 2,4-Dimethyl-benzamidine in Western Blotting
A Guide for the Senior Application Scientist
Welcome to the technical support center for optimizing Western blot protocols using 2,4-Dimethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals who demand precision and reliability in their protein analysis. As your virtual Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific rationale to empower you to troubleshoot effectively and generate high-quality, reproducible data.
Protein degradation is a pervasive challenge in protein analysis, capable of compromising results by yielding weak signals or confounding non-specific bands.[1][2][3] The moment a cell is lysed, the carefully controlled cellular environment is disrupted, unleashing a host of endogenous proteases that can rapidly degrade your target protein.[4][5] The inclusion of protease inhibitors in your lysis buffer is the first and most critical line of defense.[6][7]
This guide focuses specifically on this compound, a derivative of the well-characterized serine protease inhibitor, benzamidine.[8][9] We will explore its mechanism, best practices for its use, and a systematic approach to troubleshooting common issues that may arise during your Western blot workflow.
Core Principles: Understanding the "Why"
Before diving into troubleshooting, it's crucial to understand the mechanism of action. This compound, like its parent compound, is a competitive, reversible inhibitor of serine proteases.[10][11][12]
What are Serine Proteases? Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site.[9] They are involved in countless cellular processes and are a primary culprit for protein degradation in lysates.[11] Enzymes like trypsin and plasmin fall into this category.[8][13]
Mechanism of Competitive Inhibition this compound functions as an arginine mimetic.[12] Its benzamidine group structurally resembles the side chain of arginine, allowing it to fit into the S1 binding pocket of trypsin-like serine proteases. This binding event physically blocks the active site, preventing the protease from binding to and cleaving its natural substrates—your proteins of interest.[14][15] Because this inhibition is reversible, maintaining an adequate concentration of the inhibitor throughout the lysis and sample preparation process is essential.[10]
Troubleshooting Guide: A Question & Answer Approach
Here, we address specific problems you might encounter and link them back to protease inhibition.
Question 1: My target band is very weak or completely absent, but my loading control is strong. What could be the issue?
This is a classic sign of target protein degradation.[3] While your loading control (e.g., GAPDH, β-actin) may be highly abundant and stable, your protein of interest could be more susceptible to proteolysis.[1]
Possible Causes & Solutions:
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively neutralize the protease activity in your specific sample type. Tissues, in particular, can have very high protease concentrations.[1]
-
Action: Increase the concentration of this compound. If you started at 1 mM, try increasing to 2 mM or higher. It is crucial to optimize this for your specific experimental system.[10]
-
-
"Lone Wolf" Inhibitor is Not Enough: this compound is primarily effective against serine proteases.[9] However, cell lysates contain a cocktail of proteases, including cysteine, aspartic, and metalloproteases.[6][11]
-
Degraded Inhibitor Stock: The inhibitor may have lost activity due to improper storage or being added to lysis buffer too far in advance of the experiment.
-
Sample Handling: Proteolysis happens quickly. Delays in sample processing can lead to significant degradation even before the inhibitor has a chance to work.
Question 2: I see multiple bands or a smear below the expected molecular weight of my protein. Why is this happening?
This pattern strongly suggests that your target protein is being "nibbled" away by proteases, creating a population of partially degraded fragments that are still recognized by your primary antibody.[1][17]
Possible Causes & Solutions:
-
Incomplete Protease Inhibition: This is the most likely cause. The solutions are the same as for a weak/absent band:
-
Action 1: Increase the concentration of this compound.
-
Action 2: Combine this compound with a comprehensive protease inhibitor cocktail.[1][18] This will provide broader protection against different classes of proteases that may be responsible for the degradation.
-
Action 3: Ensure you are using fresh, active inhibitors and adding them to the lysis buffer right before you begin.[7]
-
-
Sample Age: Lysates that have been stored for a long time or subjected to multiple freeze-thaw cycles are more prone to degradation.
-
Action: Use fresh lysates whenever possible.[1] If you must store them, aliquot into single-use volumes to avoid repeated freeze-thawing.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting concentration for this compound? A: A common starting concentration for benzamidine and its derivatives is 1 mM.[10] However, for tissues or cell lines with high protease activity, concentrations up to 4.0 mM may be necessary.[10] Optimization is key.
Q: Should I use this compound alone or always in a cocktail? A: For robust and reliable protection, it is highly recommended to use it as part of a broad-spectrum cocktail.[4][16] While it is an effective serine protease inhibitor, it will not inhibit other classes of proteases that are also present in the lysate.
Q: Is this compound compatible with downstream applications like immunoprecipitation (IP) or kinase assays? A: Generally, yes. As a reversible inhibitor, its effect can often be diluted out in subsequent steps. However, if you are studying a serine protease as your target protein, the presence of the inhibitor could interfere with activity assays. Always consider the nature of your downstream experiment. For instance, EDTA, a common metalloprotease inhibitor, should be avoided if you are purifying His-tagged proteins via nickel columns.[4]
Q: How should I prepare and store this compound? A: Follow the manufacturer's instructions. Typically, you would prepare a concentrated stock solution in an appropriate solvent (e.g., water or DMSO) and store it at -20°C. Remember that some inhibitors have short half-lives in aqueous buffer, which is why they should be added to the lysis buffer just before use.[19]
Data & Protocols for Success
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor Class | Example Inhibitor | Target Proteases | Typical Working Concentration |
| Serine | Benzamidine / Derivatives | Trypsin, Thrombin, Plasmin[8][13] | 1 mM[10] |
| Serine | PMSF, AEBSF | Trypsin, Chymotrypsin[6] | 0.1 - 1 mM |
| Cysteine | Leupeptin, E-64 | Papain, Calpain, Cathepsins[4][6] | 1 - 10 µM[20] |
| Aspartic | Pepstatin A | Pepsin, Cathepsin D[6] | 1 µM |
| Metalloprotease | EDTA, EGTA | Require Ca2+, Mg2+, or Zn2+[6] | 1 - 5 mM |
| Broad Spectrum | Aprotinin | Serine Proteases[4] | 1 - 2 µg/mL |
Protocol 1: Preparation of Lysis Buffer with Protease Inhibitors
This protocol provides a standard starting point for preparing a RIPA lysis buffer supplemented with a robust inhibitor cocktail.
-
Prepare 10 mL of 1X RIPA Buffer (on ice):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Adjust final volume to 10 mL with sterile, cold water.
-
-
Add Protease Inhibitors (Immediately Before Use):
-
Add 100 µL of a 100X commercial protease inhibitor cocktail (this will contain inhibitors for cysteine, aspartic, and other proteases).
-
Add 100 µL of a 100 mM stock solution of This compound (final concentration: 1 mM).
-
Add 100 µL of a 100 mM stock solution of PMSF (final concentration: 1 mM).
-
-
Mix Gently: Invert the tube several times to mix. Keep the buffer on ice at all times.
-
Proceed with Lysis: Use the freshly prepared buffer to lyse your cells or tissue according to your standard protocol.
Protocol 2: Self-Validating Test for Inhibitor Efficacy
This experiment allows you to empirically determine if your protease inhibition strategy is effective for your specific protein and sample type.
-
Prepare Lysate: Lyse a sufficient quantity of your cells or tissue in lysis buffer without any protease inhibitors . Keep on ice.
-
Quantify Protein: Determine the total protein concentration of your lysate using a standard method (e.g., Bradford or BCA assay).
-
Set Up Time-Course:
-
Aliquot 50 µg of total protein into six separate microcentrifuge tubes on ice.
-
To three tubes, add your complete protease inhibitor cocktail (including this compound) to the desired final concentration. Label these "+ Inhibitor".
-
To the other three tubes, add an equal volume of the inhibitor solvent (e.g., water or DMSO). Label these "- Inhibitor".
-
-
Incubate:
-
Immediately take one "+ Inhibitor" and one "- Inhibitor" tube, add Laemmli sample buffer, boil for 5 minutes, and freeze at -80°C. This is your T=0 time point.
-
Incubate the remaining four tubes at 37°C.
-
After 1 hour , take one "+ Inhibitor" and one "- Inhibitor" tube, add sample buffer, boil, and freeze. This is your T=1h time point.
-
After 3 hours , take the final "+ Inhibitor" and "- Inhibitor" tube, add sample buffer, boil, and freeze. This is your T=3h time point.
-
-
Western Blot Analysis:
-
Run all six samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe for your target protein.
-
Expected Result: In the "- Inhibitor" lanes, you should see a significant decrease in the intensity of your target band over time, potentially with an increase in lower molecular weight degradation bands. In the "+ Inhibitor" lanes, the band intensity should remain stable across all time points, demonstrating effective protection.[1]
-
References
-
Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. ARP Blog. Retrieved from [Link]
-
Sci-Signal. (n.d.). Analysis of reasons for low expression of target protein in Western Blot experiments. Retrieved from [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]
-
G-Biosciences. (2014, February 12). Sample Preparation for Western Transfer: A Definitive Guide. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Broad Spectrum Protease Inhibitor Cocktail (100x). Retrieved from [Link]
-
ResearchGate. (2019, September 6). Getting so many non-specific band on western blot. Retrieved from [Link]
-
Bitesize Bio. (2025, June 9). Remove Non-specific Binding For Great Western Blot images. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
Biocompare. (2023, November 22). How to Select the Right Protease Inhibitor. Retrieved from [Link]
-
Nature Portfolio. (2025, August 7). A brief guide to good practices in pharmacological experiments: Western blotting. Retrieved from [Link]
-
ResearchGate. (2015, January 11). When do I add protease inhibitors to my lysate? Retrieved from [Link]
-
Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CiteAb. (2022, May 31). CiteAb's introductory guide: western blotting alternatives. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Retrieved from [Link]
-
ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]
-
Kumar, V. A., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. Retrieved from [Link]
-
The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents. Retrieved from [Link]
-
Okuro, K., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science. Retrieved from [Link]
-
Palekar, S., et al. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Luan, C. H., et al. (2012). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PLoS One. Retrieved from [Link]
-
ResearchGate. (2025, December 8). How to eliminate Non-Specific or Extra Band in Western Blot? Retrieved from [Link]
-
ResearchGate. (2014, April 9). Alternative way to examine protein expression without using a western blot? Retrieved from [Link]
-
Hostnik, G., et al. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences. Retrieved from [Link]
-
De-Simone, S. G., et al. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. Journal of Chromatography B. Retrieved from [Link]
-
ResearchGate. (2022, August 28). Can I add additional ingredients to the lysis buffer? Retrieved from [Link]
-
ResearchGate. (2025, August 10). Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
Sources
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Removal of 2,4-Dimethyl-benzamidine for Downstream Applications
Welcome to the technical support center for handling 2,4-Dimethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a serine protease inhibitor and require its efficient removal to ensure the integrity of their downstream applications. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions to empower you to make informed decisions for your experimental workflows.
Understanding the Challenge: The "Why" of Removal
This compound is a potent, reversible competitive inhibitor of serine proteases, such as trypsin and thrombin.[1][2] Its utility lies in its ability to protect valuable proteins from proteolytic degradation during cell lysis and purification. However, its continued presence can interfere with subsequent experimental steps that rely on the activity of these or other enzymes, such as in proteomics workflows involving protein digestion for mass spectrometry, or in the study of coagulation cascades. Therefore, its complete and efficient removal is paramount for generating reliable and accurate data.
The addition of two methyl groups to the benzamidine core increases the molecule's hydrophobicity, which can influence its interaction with both the target protease and the purification media.[3] While this modification can enhance its inhibitory potency, it also necessitates a robust and validated removal strategy.
This guide outlines three primary methods for the removal of this compound, each with its own set of advantages and considerations.
Method 1: Affinity Chromatography
This is the most specific and highly recommended method for removing this compound and other benzamidine-based inhibitors.
Principle of a Sound Approach
This technique leverages the very mechanism by which this compound functions: its high affinity for the active site of serine proteases. By using a resin with an immobilized benzamidine analogue (e.g., p-aminobenzamidine), we can selectively capture not the inhibitor itself, but the proteases to which it is bound, or competitively bind other serine proteases present in the sample, effectively sequestering the inhibitor along with them if it dissociates and re-associates. A common application is the removal of thrombin after the cleavage of fusion tags.[4]
The structural similarity between benzamidine and this compound, centered on the critical amidine group, ensures a strong interaction with the affinity resin. The increased hydrophobicity from the dimethyl groups may even enhance this interaction.[3]
Experimental Protocol: Removal using Benzamidine Sepharose
Materials:
-
Benzamidine Sepharose resin (e.g., HiTrap Benzamidine FF (high sub) column)
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4
-
Elution Buffer (for regenerating the column): 0.05 M Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Chromatography system, peristaltic pump, or syringe
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate the Benzamidine Sepharose column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Apply your protein sample containing this compound to the column. The flow-through will contain your protein of interest, now depleted of the inhibitor-bound proteases.
-
Collection of Purified Sample: Collect the flow-through fraction. This contains your target molecule, free from this compound.
-
Wash: Wash the column with an additional 5-10 CV of Binding Buffer to ensure complete recovery of your target protein.
-
Elution and Regeneration (for column reuse): Elute the bound proteases (and associated inhibitor) with 5-10 CV of Elution Buffer. Immediately neutralize the eluted fractions with Neutralization Buffer if the proteases are to be recovered.
-
Re-equilibration: Re-equilibrate the column with Binding Buffer for subsequent use.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Resin | Benzamidine Sepharose | High affinity for serine proteases. |
| Binding Buffer | 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4 | High salt concentration minimizes non-specific ionic interactions. |
| Flow Rate | 1 mL/min (for 1 mL column) | Allows for sufficient interaction time between the proteases and the resin. |
| Elution Buffer | 0.05 M Glycine-HCl, pH 3.0 | Low pH disrupts the interaction between the protease and the immobilized ligand. |
Workflow Diagram
Caption: Workflow for removing this compound using affinity chromatography.
Method 2: Dialysis and Diafiltration
These methods are based on size exclusion and are effective for removing small molecules from solutions of macromolecules.
Principle of a Sound Approach
Dialysis and diafiltration employ a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like this compound (MW: 184.67 g/mol for the hydrochloride salt) to pass through while retaining the much larger protein of interest.[1]
-
Dialysis is a passive process where the sample is placed in a dialysis bag or cassette and submerged in a large volume of buffer. The concentration gradient drives the diffusion of the small molecule out of the sample.
-
Diafiltration is a more active process that uses pressure to drive the buffer and small molecules through the membrane, while the sample is continuously diluted with fresh buffer. This method is generally faster and more efficient for larger volumes.
Experimental Protocol: Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Large volume of dialysis buffer (at least 1000x the sample volume for complete removal)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Step-by-Step Methodology:
-
Prepare Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the protein sample into the dialysis bag/cassette, ensuring to leave some headspace.
-
Dialyze: Place the sealed bag/cassette in a beaker with a large volume of the desired buffer. Place on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least two more times. For complete removal, an overnight dialysis with a final buffer change is recommended.
-
Sample Recovery: Carefully remove the sample from the dialysis bag/cassette.
Data Summary Table
| Parameter | Recommendation | Rationale |
| MWCO | 3.5 kDa - 10 kDa | Allows for efficient passage of this compound (MW ~185 Da) while retaining most proteins. |
| Buffer Volume | >1000x sample volume | Ensures a steep concentration gradient for efficient diffusion. |
| Temperature | 4°C | Maintains protein stability. |
| Number of Buffer Changes | Minimum of 3 | Each change removes a significant portion of the small molecule. |
Workflow Diagram
Caption: Step-by-step workflow for the removal of this compound via dialysis.
Method 3: Size Exclusion Chromatography (SEC)
Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius.
Principle of a Sound Approach
A column is packed with a porous resin. Larger molecules, like the protein of interest, cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like this compound, enter the pores of the resin, increasing their path length and causing them to elute later. This method is also excellent for buffer exchange.
Experimental Protocol: Size Exclusion Chromatography
Materials:
-
SEC column with an appropriate fractionation range (e.g., a desalting column like a PD-10)
-
SEC Buffer (your final desired buffer for the protein)
-
Chromatography system
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of your desired SEC buffer.
-
Sample Loading: Load your sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the column volume for desalting columns).
-
Elution: Elute the sample with the SEC buffer.
-
Fraction Collection: Collect fractions. The protein will elute in the void volume (the early fractions), while this compound will elute in later fractions.
-
Analysis: Analyze the fractions (e.g., by UV absorbance at 280 nm) to identify and pool the protein-containing fractions.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Resin Type | Desalting resin (e.g., Sephadex G-25) | Designed for group separations of large and small molecules. |
| Sample Volume | < 30% of Column Volume | Ensures optimal resolution between the protein and the small molecule. |
| Buffer | Final desired buffer for the protein | Combines removal of the inhibitor with buffer exchange. |
Workflow Diagram
Caption: Visual guide to removing this compound using size exclusion chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of this compound | - Affinity Chromatography: Insufficient column capacity or non-optimal binding conditions. - Dialysis: Insufficient buffer changes or dialysis time. - SEC: Sample volume too large, leading to poor resolution. | - Affinity Chromatography: Use a larger column or load less sample. Ensure buffer pH and salt concentration are optimal. - Dialysis: Increase the number and volume of buffer changes and extend the dialysis time. - SEC: Reduce the sample volume loaded onto the column. |
| Low protein recovery | - Non-specific binding: Your protein may be interacting with the chromatography resin or dialysis membrane. - Precipitation: The removal of the inhibitor or the buffer exchange may cause your protein to precipitate. | - Add a non-ionic detergent (e.g., 0.01% Tween-20) or increase the salt concentration in your buffers. - Perform all steps at 4°C and ensure the final buffer composition is suitable for your protein's stability. |
| Protein degradation after inhibitor removal | - The inhibitor was successfully removed, but endogenous proteases are now active. | - Work quickly and at low temperatures. Consider adding a different class of protease inhibitor (e.g., a metalloprotease inhibitor like EDTA) if appropriate for your downstream application. |
| Interference in downstream assays | - Residual this compound is still present. | - Validate the removal of the inhibitor using a sensitive method like HPLC or mass spectrometry. If necessary, combine two removal methods (e.g., affinity chromatography followed by dialysis). |
Frequently Asked Questions (FAQs)
Q1: Which removal method is best for my application? A1: For applications highly sensitive to residual protease activity, Affinity Chromatography is the superior choice due to its specificity. For simple buffer exchange and inhibitor removal where specificity is less critical, Dialysis/Diafiltration and Size Exclusion Chromatography are excellent options. SEC is generally faster than dialysis.
Q2: How can I be certain that all the this compound has been removed? A2: While monitoring the UV absorbance of the column effluent can give an indication, it is not definitive. For applications requiring absolute certainty, validation using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) on the final protein sample is recommended.
Q3: Will the removal process affect the stability or activity of my protein? A3: All the methods described are generally gentle on proteins. However, it is crucial to perform all steps at a low temperature (e.g., 4°C) and to ensure the final buffer is optimized for the stability of your specific protein. If your protein is sensitive to pH changes, competitive elution from an affinity column may be preferable to low pH elution.
Q4: Can I reuse my affinity chromatography column? A4: Yes, Benzamidine Sepharose columns can be regenerated by washing with a low pH buffer to remove the bound proteases, followed by re-equilibration with the binding buffer. Always follow the manufacturer's instructions for cleaning and storage.
Q5: My protein has a similar molecular weight to the proteases I'm trying to remove. What should I do? A5: In this scenario, Size Exclusion Chromatography would not be an effective separation method. Affinity Chromatography would be the most appropriate choice, as it separates based on binding specificity rather than size.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
- Baker, B. R. (1967). Design of active-site-directed irreversible enzyme inhibitors: The organic chemistry of the enzymic active-site. John Wiley & Sons.
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
Sources
- 1. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
Technical Support Center: Enhancing the Specificity of 2,4-Dimethyl-benzamidine Inhibition
Welcome to the technical support center for researchers utilizing 2,4-Dimethyl-benzamidine. This guide is designed to provide you with in-depth technical and practical advice to help you improve the specificity of your inhibition studies and troubleshoot common issues encountered during your experiments. As a competitive reversible inhibitor of serine proteases, this compound is a valuable tool; however, ensuring its specific action is paramount for the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns from researchers working with this compound.
Q1: I'm observing unexpected cellular phenotypes that don't align with the known function of my primary target protease. Could this be an off-target effect of this compound?
A1: Yes, this is a strong indicator of potential off-target effects. While this compound is designed to inhibit serine proteases, it may interact with other proteins in the complex cellular environment, leading to unforeseen biological responses. It is crucial to perform secondary assays to validate that the observed phenotype is a direct result of inhibiting your primary target.
Q2: What is a good starting point to investigate potential off-target effects?
A2: A logical first step is to use a structurally distinct inhibitor for your primary target. If this alternative inhibitor does not reproduce the same phenotype, it strengthens the possibility of off-target effects from this compound. Additionally, performing a dose-response curve for this compound and correlating the IC50 for target inhibition with the EC50 for the cellular phenotype can provide valuable insights. A significant discrepancy between these values suggests that the phenotype may be driven by off-target interactions.
Q3: How can I identify the specific off-targets of this compound in my experimental system?
A3: Several unbiased, systematic approaches can be employed:
-
Protease Panel Screening: Screen this compound against a broad panel of purified proteases to identify other potential targets.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics technique uses activity-based probes to identify the active enzymes in a complex proteome that interact with your compound.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells and identify other proteins whose thermal stability is altered by the compound, suggesting a direct interaction.[3][4][5][6]
Q4: Are benzamidine derivatives known to be "Pan-Assay Interference Compounds" (PAINS)?
A4: While some chemical motifs found in drug discovery libraries are known to be PAINS, leading to non-specific assay readouts, the benzamidine core itself is not typically classified as a PAIN. However, certain derivatives could potentially exhibit such behavior.[7] It is always good practice to perform control experiments to rule out assay interference.
Troubleshooting Guide: Addressing Non-Specific Inhibition
This section provides a structured approach to troubleshoot and mitigate non-specific effects of this compound.
Issue 1: High Background Inhibition or Inconsistent IC50 Values
Possible Cause:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Assay Interference: The compound may interfere with the detection method (e.g., absorbance, fluorescence).
-
Non-Specific Binding: The inhibitor may be binding to other components in the assay mixture.
Troubleshooting Steps:
-
Vary Enzyme Concentration: Determine if the IC50 value changes with enzyme concentration. A significant shift may indicate tight-binding or non-specific inhibition.
-
Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt compound aggregates.
-
Run Controls for Assay Interference: Test the effect of this compound on the assay readout in the absence of the enzyme.
-
Orthogonal Assays: Confirm your findings using a different assay format with an alternative detection method.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Possible Cause:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
Efflux Pump Activity: The compound could be actively transported out of the cell.
-
Off-Target Engagement: As discussed in the FAQs, the compound may have higher affinity for an off-target protein in the cellular context.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical vs. cellular efficacy.
Experimental Protocols for Specificity Validation
To ensure the scientific rigor of your findings, it is essential to experimentally validate the specificity of this compound.
Protocol 1: Determination of the Inhibition Constant (Ki) for Competitive Inhibition
The Ki value is a measure of the inhibitor's binding affinity to the enzyme and is crucial for comparing the potency of inhibitors.[8][9][10]
Materials:
-
Purified serine protease of interest
-
This compound
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Determine the Michaelis-Menten constant (Km) of the substrate:
-
Measure the initial reaction rates at a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.
-
-
Perform the inhibition assay:
-
In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of this compound.
-
Pre-incubate for 15-30 minutes at the desired temperature.
-
Initiate the reaction by adding the substrate at a concentration close to its Km.
-
Monitor the reaction progress by measuring the absorbance or fluorescence over time.
-
-
Calculate the IC50:
-
Determine the initial reaction velocities for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to obtain the IC50 value.
-
-
Calculate the Ki using the Cheng-Prusoff equation:
-
For competitive inhibition: Ki = IC50 / (1 + ([S]/Km))
-
Where [S] is the substrate concentration used in the inhibition assay.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that this compound directly binds to its intended target in a cellular environment.[3][4][5][6]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease inhibitors (excluding serine protease inhibitors if they interfere with the target)
-
Antibody against the target protein
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Quantitative Data Summary
| Inhibitor | Trypsin (Ki, µM) | Thrombin (Ki, µM) | Plasmin (Ki, µM) | Reference |
| Benzamidine | ~20-110 | ~320-344 | ~21 | [11][12][13] |
| p-Aminobenzamidine | ~17 | - | - | [12] |
| Pentamidine | - | 4.5 | 2.1 | [12] |
| This compound | Data not available | Data not available | Data not available |
Note: Ki values can vary depending on the assay conditions (e.g., substrate, pH, temperature).
Strategies for Improving Specificity
For researchers in drug development, enhancing the specificity of a lead compound is a primary objective. Based on studies of other benzamidine derivatives, the following strategies can be considered:
-
Structural Modifications: The addition of substituents to the benzamidine ring can significantly alter the binding affinity and selectivity for different serine proteases.[13][14] Computational modeling can aid in the rational design of more specific derivatives.
-
Multivalent Inhibitors: Linking multiple benzamidine moieties can increase the effective local concentration of the inhibitor and enhance binding avidity and selectivity for the target enzyme.[12]
By employing the troubleshooting guides, experimental protocols, and strategic considerations outlined in this technical support center, researchers can more effectively utilize this compound and ensure the specificity and validity of their experimental findings.
References
- Demuth, H. U., & Mrestani-Klaus, C. (2000). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of medicinal chemistry, 43(15), 2821-2829.
-
Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]
- Yang, J., & Li, J. (2014). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology journal, 11, 16.
- Kus, K., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Molecular oral microbiology, 28(3), 213-224.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091-2113.
-
YouTube. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. Retrieved from [Link]
- Bieth, J. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors].
-
NIH. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
- Li, Y., et al. (2011). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. MedChemComm, 2(1), 25-34.
- Aathimanikandan, S., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 13(21), 5898-5902.
-
Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]
- Cravatt, B. F., et al. (2008). Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. Molecular & cellular proteomics : MCP, 7(4), 609-617.
-
LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]
- Kumar, A., & Bachhav, M. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356.
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
-
ResearchGate. (n.d.). (A) Illustration of the overall assay principle for CETSA experiments,.... Retrieved from [Link]
- D'Alessandro, A., & Dziekan, J. M. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
- NIH. (2018). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. Current protocols in chemical biology, 10(4), e53.
-
LINCS. (2015, April 6). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Retrieved from [Link]
- Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273-289.
- Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases.
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European journal of biochemistry, 6(4), 502-506.
- Chakravarthula, T. N., Zeng, Z., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364.
- Guimarães, C. R., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995-5004.
-
NIH. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502-506.
- Stürzebecher, J., & Walsmann, P. (1977). Inhibition of bovine and human thrombins by derivatives of benzamidine. Pharmazie, 32(9), 560-561.
- Saupe, S., & Steinmetzer, T. (2010). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Current medicinal chemistry, 17(35), 4344-4364.
- White, E. H., & Chen, Y. (1995).
-
Charles River Laboratories. (n.d.). Antibody-Drug Conjugate Off-Target Binding Screen: Increasing the confidence in ADC safety during development. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of inhibition constant (Ki) value for inhibition of Trypsin by N,N -.... Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamidine binding to different Trypsin conformations..... Retrieved from [Link]
Sources
- 1. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethyl-benzamidine Interference in Colorimetric Protein Assays
Welcome to the technical support center for navigating the challenges of protein quantification in the presence of 2,4-dimethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter this specific interference in their colorimetric protein assays. Here, we will delve into the mechanisms of this interference, provide robust troubleshooting protocols, and suggest reliable alternative methods to ensure the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding protein assays in the presence of this compound:
Q1: My protein concentration seems unexpectedly high when using the Bradford assay with samples containing this compound. Why is this happening?
This is a common issue. This compound contains a basic amidine group. The Bradford assay's Coomassie dye binds to basic amino acid residues like arginine and lysine.[1][2] The amidine group in this compound can mimic these basic residues, leading to non-specific dye binding and a false-positive signal, thus inflating your protein concentration readings.[3]
Q2: I am observing inconsistent results with the BCA assay when this compound is in my buffer. What could be the cause?
The Bicinchoninic Acid (BCA) assay is sensitive to substances that can reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), a key step in the colorimetric reaction.[4][5] While not a strong reducing agent itself, the presence of guanidinium-like compounds can interfere with the assay.[6][7] The amidine group of this compound may contribute to a background signal, leading to an overestimation of the protein concentration.
Q3: At what concentration does this compound start to interfere with these assays?
The interfering concentration can vary depending on the specific assay formulation and the buffer composition. As a general guideline, interference can be observed at concentrations as low as 1-5 mM. It is always recommended to run a buffer blank containing this compound without any protein to assess the level of background signal.
Q4: Can I create a standard curve with this compound in my standards to correct for the interference?
While this approach, known as "spiking" the standards, can sometimes compensate for minor interference, it is not always reliable. The interference from this compound may not be linear across the concentration range of your protein standards, leading to inaccurate quantification. It is a better practice to remove the interfering substance or use a compatible assay.
Q5: Are there any protein assays that are compatible with this compound?
Yes, several alternative methods are less susceptible to interference from small molecules like this compound. These include fluorescence-based assays and UV absorbance at 280 nm. A summary of these alternatives is provided in the "Alternative Protein Quantification Methods" section of this guide.
Troubleshooting Guide: Bradford Assay Interference
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[8] The basic amidine group of this compound can directly interact with the dye, causing a color change even in the absence of protein.
Mechanism of Interference
Mitigation Strategies
If your protein concentration is high, diluting the sample can reduce the concentration of this compound to a non-interfering level.
Protocol:
-
Perform a serial dilution of your sample (e.g., 1:10, 1:20, 1:50) using a compatible buffer (e.g., PBS).
-
Assay the diluted samples using the Bradford method.
-
Calculate the protein concentration and multiply by the dilution factor.
-
Validation: Ensure that the calculated concentrations from different dilutions are consistent. If they are not, another method should be used.
This method removes small molecule interferents by precipitating the protein.
Protocol:
-
To 100 µL of your protein sample, add 400 µL of cold acetone (-20°C).
-
Vortex briefly and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully decant the supernatant containing the this compound.
-
Allow the protein pellet to air dry for 5-10 minutes.
-
Resuspend the pellet in a known volume of assay-compatible buffer.
-
Proceed with the Bradford assay.
Troubleshooting Guide: BCA Assay Interference
The BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid, producing a purple color.[9] Compounds that can reduce copper or chelate it can interfere with this assay.
Mechanism of Interference
Mitigation Strategies
This is an effective method for removing small molecules from protein samples.
Protocol:
-
Equilibrate a desalting spin column with an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.
-
Apply your protein sample to the column.
-
Centrifuge to collect the protein in the new buffer, leaving the this compound behind in the column matrix.
-
Perform the BCA assay on the buffer-exchanged sample.
For larger sample volumes, dialysis is a suitable method for removing small molecule contaminants.
Protocol:
-
Transfer your protein sample to a dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your protein.
-
Dialyze against a large volume of assay-compatible buffer for several hours to overnight at 4°C, with at least one buffer change.
-
Recover the protein sample from the dialysis tubing.
-
Proceed with the BCA assay.
Alternative Protein Quantification Methods
When in-assay mitigation is not feasible or desirable, switching to an alternative protein quantification method is the most robust solution.
| Assay Method | Principle | Advantages in this Context | Potential Disadvantages |
| UV Absorbance at 280 nm | Measures the absorbance of aromatic amino acids (tryptophan and tyrosine).[10] | Rapid and non-destructive. Unlikely to be affected by this compound. | Requires a pure protein sample with a known extinction coefficient. Interference from other UV-absorbing molecules. |
| Fluorescence-Based Assays | A fluorescent dye binds to proteins, and the resulting fluorescence is measured. | High sensitivity. Generally less susceptible to interference from small molecules like protease inhibitors.[11] | May require a specific fluorometer. Can have some protein-to-protein variability. |
| Quantitative Amino Acid Analysis | Hydrolyzes the protein and quantifies the individual amino acids. | Highly accurate and considered a gold standard. | Time-consuming, requires specialized equipment, and is expensive. |
Summary of Assay Compatibility
| Assay | Compatibility with this compound | Recommended Action |
| Bradford | Low - significant interference expected. | Avoid or use mitigation strategies like protein precipitation. |
| BCA | Low to Moderate - potential for interference. | Test for interference and use mitigation strategies like buffer exchange if necessary. |
| UV Absorbance (280 nm) | High | Recommended for pure protein samples. |
| Fluorescence-Based Assays | High | A good alternative for complex samples. |
References
-
Wikipedia. (2023). Bicinchoninic acid assay. Retrieved from [Link]
-
ResearchGate. (2015). The principle of coomassie blue?. Retrieved from [Link]
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thepencillog. (2020). The principle of the BCA Assay. Retrieved from [Link]
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G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
- Moreno, M. R. D., Smith, J. F., & Smith, R. V. (1986). Mechanism studies of coomassie blue and silver staining of proteins. Journal of pharmaceutical sciences, 75(9), 907–911.
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Bitesize Bio. (n.d.). Top 5 Protein Quantification Assays. Retrieved from [Link]
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LICORbio. (2024). BCA Assay Overview | BCA Workflow. Retrieved from [Link]
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MetwareBio. (n.d.). Total Protein Quantification Methods: BCA vs. Bradford. Retrieved from [Link]
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Abyntek Biopharma. (2023). 5 methods to quantify proteins. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Brilliant Blue G?. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
- Tal, M., Silberstein, A., & Nusser, E. (1985). Why Does Coomassie Brilliant Blue R Interact Differently with Different Proteins? A partial answer. The Journal of biological chemistry, 260(18), 9976–9980.
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ResearchGate. (2025). Mechanism of Coomassie Brilliant Blue G-250 binding to cetyltrimethylammonium bromide: An interference with the Bradford assay. Retrieved from [Link]
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G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
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Biocompare. (2023). How to Select the Right Protease Inhibitor. Retrieved from [Link]
- (n.d.). OTHER PROTEIN CONCENTRATION ASSAYS.
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Protocol Online. (2010). Are proteases a problem in protein quantification assays?. Retrieved from [Link]
- Zheng, X., et al. (2012).
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Creative Diagnostics. (n.d.). Small Molecule Interference with Protein-Nucleic Acid Interactions. Retrieved from [Link]
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ResearchGate. (2015). Is there an assay for determining concentrations on low solubility proteins?. Retrieved from [Link]
- Reade, A., et al. (2009). Melamine and Cyanuric Acid do not interfere with Bradford and Ninhydrin assays for protein determination. Journal of Food Biochemistry, 33(6), 806-818.
- Toth, M. J., & Tompa, P. (2019). Methods of probing the interactions between small molecules and disordered proteins. Journal of molecular biology, 431(18), 3465–3483.
- Nasirova, N., et al. (2022). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv.
- Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical biochemistry, 151(2), 369–374.
- Liu, X., et al. (2021). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Current protocols, 1(6), e169.
- Marshall, T., & Williams, K. M. (1992). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Analytical biochemistry, 204(1), 107–111.
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Addressing 2,4-Dimethyl-benzamidine precipitation in stock solutions
This guide provides in-depth troubleshooting support for researchers encountering precipitation issues with 2,4-Dimethyl-benzamidine stock solutions. Our goal is to move beyond simple procedural steps and offer a framework for understanding the chemical principles governing solubility, enabling you to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound handling.
Q1: My this compound hydrochloride precipitated immediately after I dissolved it or upon storage. What is the most common cause?
A: The most frequent cause of precipitation is a shift in pH. This compound, like other benzamidine derivatives, is a weak base and is typically supplied as a hydrochloride salt to enhance its aqueous solubility.[1] The amidine functional group is protonated at acidic to neutral pH, rendering the molecule charged and more soluble in polar solvents like water. If the pH of your solvent or buffer is too high (alkaline), the compound can be deprotonated to its less soluble free base form, causing it to precipitate out of solution.[2][3]
Q2: What is the best solvent to prepare a concentrated stock solution?
A: For high-concentration stock solutions, organic solvents are generally recommended. Based on data for the parent compound, benzamidine hydrochloride, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) offer excellent solubility (approx. 25 mg/mL).[4] Ethanol is also a viable option, though with lower solubility (approx. 10 mg/mL).[4] These organic stocks can then be diluted into your aqueous experimental buffers. Always use anhydrous, high-purity solvents to avoid introducing contaminants or moisture that can affect solubility and stability.[5]
Q3: My stock solution, prepared in DMSO, was clear. But when I diluted it into my aqueous buffer (e.g., PBS), it precipitated. Why?
A: This is a classic case of solvent-induced precipitation, sometimes referred to as "salting out." While your compound is highly soluble in the organic stock solvent, its solubility in the final aqueous buffer is much lower. When you dilute the stock, the concentration of the organic co-solvent in the final mixture may be too low to keep the compound dissolved, especially if the target concentration is near the solubility limit in the aqueous buffer. For instance, benzamidine hydrochloride's solubility in PBS (pH 7.2) is only around 3 mg/mL.[4]
Q4: Can I heat or sonicate my solution to redissolve the precipitate?
A: Yes, gentle warming and sonication can be effective methods to aid dissolution.[6][7] Heating increases the kinetic energy of the system, helping to overcome the lattice energy of the solid. However, proceed with caution. Use the lowest effective temperature and avoid prolonged heating to prevent potential degradation of the compound. It is advisable to prepare solutions fresh and avoid repeated freeze-thaw cycles.[7][8] If the precipitate reappears upon cooling, it indicates that the solution is supersaturated at room temperature.
Systematic Troubleshooting Guide
When encountering precipitation, a systematic approach is crucial. This guide provides a logical workflow to diagnose the root cause and implement the appropriate corrective action.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when faced with a precipitation event involving this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Corrective Actions
-
Verify Concentration vs. Solubility: The first principle of troubleshooting is to ensure you are not attempting to create a supersaturated solution. Consult the solubility data table below. Note that data for the specific 2,4-dimethyl derivative is limited; therefore, data for the parent compound, benzamidine hydrochloride, is provided as an authoritative starting point.
Solvent Benzamidine HCl Solubility Reference Water ~50 mg/mL (with heating) [8] PBS (pH 7.2) ~3 mg/mL [4] Ethanol ~10 mg/mL [4] DMSO ~25 mg/mL [4] DMF ~25 mg/mL [4] Action: If your target concentration exceeds these values, the primary solution is to lower the concentration or select a solvent with higher solvating power (e.g., switch from ethanol to DMSO for the stock).
-
Evaluate and Control pH: The pH of the final solution is a critical determinant of solubility for any ionizable compound.[3][9] For benzamidine derivatives, which are basic, solubility is greatly enhanced in acidic conditions where the molecule is protonated.[2]
-
Causality: The amidine group has a pKa that, when protonated (as in the hydrochloride salt form), renders the molecule a cation. This charged state is readily solvated by polar water molecules. In an alkaline environment (pH > pKa), the group is deprotonated, losing its charge and becoming a neutral, less polar 'free base' that is significantly less soluble in water, leading to precipitation.
-
Action:
-
Stock Solutions: When preparing aqueous stocks, use slightly acidic water (e.g., add a trace amount of HCl) or a buffer with a pH well below 7.0.
-
Working Solutions: When diluting into a buffer, ensure the final pH of the solution does not become alkaline. If your experimental buffer is > pH 7.5, you may encounter precipitation. Consider using an alternative buffer system if your experiment allows.
-
-
-
Optimize Co-solvent Percentage: When diluting an organic stock into an aqueous buffer, the final percentage of the organic solvent must be sufficient to maintain solubility.
-
Causality: The organic solvent (e.g., DMSO) acts as a "bridge," creating a microenvironment that is favorable for both the compound and the aqueous buffer. If the concentration of this co-solvent drops too low upon dilution, the aqueous environment will dominate, and the compound will precipitate if its concentration is above its aqueous solubility limit.[10]
-
Action: If precipitation occurs upon dilution, try preparing an intermediate dilution with a higher co-solvent percentage. For example, instead of a 1:1000 dilution of a DMSO stock directly into buffer, perform a 1:100 dilution into a buffer/DMSO mixture first, then dilute further. Alternatively, formulate the final solution with a higher percentage of a solubilizing agent like PEG300 or Tween-80, if compatible with your assay.[6][7]
-
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM Stock Solution in DMSO
This protocol is designed to create a high-concentration, stable stock solution for long-term storage.
-
Pre-analysis: Calculate the required mass of this compound hydrochloride (MW: 184.67 g/mol ) for your desired volume. For 1 mL of a 100 mM solution, you will need 18.47 mg.
-
Dispensing: Weigh the calculated mass of the compound directly into a sterile, appropriately sized microcentrifuge tube or vial.
-
Solvent Addition: Add the required volume of anhydrous (molecular biology grade) DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 30-37°C until the solution is completely clear.[6][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]
Protocol 2: "Solubility Rescue" for a Precipitated Aqueous Solution
This protocol should be used to attempt to redissolve a solution that has already precipitated.
-
Initial Diagnosis: Visually inspect the solution. Is the precipitation crystalline or amorphous? Does it settle quickly or remain suspended?
-
pH Adjustment (Preferred Method): a. Measure the pH of the precipitated solution. b. Add 1 M HCl dropwise (e.g., 1-2 µL at a time for a 1 mL volume) while gently mixing. c. Monitor for dissolution of the precipitate. Continue adding acid until the solution clears. d. Record the final pH. This will inform you of the required pH for future preparations. Note: Ensure the final pH is compatible with your downstream application.
-
Co-solvent Addition: a. If pH adjustment is not feasible, add a water-miscible organic co-solvent in which the compound is highly soluble (e.g., DMSO or ethanol).[11] b. Add the co-solvent in small increments (e.g., 1-5% of the total volume at a time), mixing thoroughly after each addition. c. Observe for dissolution. This method will alter the final composition of your solution, which must be accounted for in your experimental controls.
-
Final Filtration: Once the solution is clear, it is best practice to filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates before use.
References
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- PRODUCT INFORMATION - Benzamidine (hydrochloride). (2022). Cayman Chemical.
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- Technical Support Center: Troubleshooting Premature Precipitation of Synthesis Intermediates. (2025). Benchchem.
- Benzamidine 206752-36-5. (n.d.). Sigma-Aldrich.
- This compound hydrochloride. (n.d.). Chem-Impex.
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- Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. (2015). ResearchGate.
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- Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. (2020). ResearchGate.
- 3,4-Dimethyl-benzamidine hydrochloride. (n.d.). Chem-Impex.
- Technical Support Center: Troubleshooting Ethacridine Precipitation in Aqueous Solutions. (2025). Benchchem.
- trypsin inhibition by benzamidine-conjugated molecular glues. (n.d.). PMC - NIH.
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- 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products. (n.d.). Mitsubishi Gas Chemical Company, Inc.
- 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814. (n.d.). PubChem.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu.
- Preparation method of 2, 4-D dimethylamine salt and water-soluble granules thereof. (n.d.). Google Patents.
- How does pH affect drug delivery?. (2024). Patsnap Synapse.
- How to prepare stock solution ?. (2020). ResearchGate.
- This compound HYDROCHLORIDE | 1187927-39-4. (n.d.). ChemicalBook.
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- Preparation method of 2,4-D dimethyl amine salt solid. (n.d.). Google Patents.
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- 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. (2021). YouTube.
- Method for preparing 2,4-D dimethylamine salt raw pesticide. (n.d.). Google Patents.
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Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethyl-benzamidine Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important synthesis. This compound hydrochloride is a valuable intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents.[1]
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly achieved via the Pinner reaction.[2][3][4] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine by treatment with ammonia.[5][6][7]
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?
Answer:
Low or no yield in the Pinner reaction for this compound synthesis can stem from several critical factors. Here’s a systematic approach to troubleshooting this issue:
1. Presence of Moisture: The Pinner reaction is extremely sensitive to water. Any moisture present can lead to the hydrolysis of the intermediate Pinner salt to form the corresponding ester (2,4-dimethylbenzoate) as a significant byproduct, thereby reducing the yield of the desired amidine.[6][8]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled solvents and dry reagents.[2][5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[8]
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas before use.
-
2. Incomplete Reaction: The reaction may not be proceeding to completion due to several factors.
-
Troubleshooting Steps:
-
Reaction Time: The initial formation of the Pinner salt from 2,4-dimethylbenzonitrile can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.
-
Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (0 to -10 °C) to prevent the thermodynamically unstable salt from rearranging into N-alkyl-2,4-dimethylbenzamide or decomposing.[2][3] Conversely, the subsequent ammonolysis step may require room temperature or gentle heating to proceed at a reasonable rate.[5]
-
Reagent Purity: Verify the purity of your starting materials, particularly the 2,4-dimethylbenzonitrile and the alcohol (e.g., ethanol). Impurities can interfere with the reaction.
-
3. Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine might be the bottleneck.
-
Troubleshooting Steps:
-
Ammonia Source: Ensure an adequate supply of anhydrous ammonia for the ammonolysis step. This can be achieved by bubbling dry ammonia gas through the reaction mixture or by using a solution of ammonia in an anhydrous alcohol.[5][8]
-
pH Control: During ammonolysis, the pH of the reaction mixture should be basic (pH ≥ 8) to ensure the deprotonation of the ammonium salt and facilitate the nucleophilic attack of ammonia on the Pinner salt.[5]
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant amounts of side products in my reaction mixture, complicating purification. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. The primary culprits are typically esters and amides.
1. 2,4-Dimethylbenzoate Ester: As mentioned, this is formed by the hydrolysis of the Pinner salt in the presence of water.[6]
2. N-substituted-2,4-dimethylbenzamide: This can form through the rearrangement of the Pinner salt, especially at higher temperatures.[2]
3. Unreacted 2,4-Dimethylbenzonitrile: Incomplete reaction will leave unreacted starting material.
-
Mitigation Strategy: Optimize reaction time and ensure the efficient introduction of dry HCl gas.
The following diagram illustrates the potential reaction pathways and the formation of side products:
Caption: Troubleshooting Pinner reaction for this compound synthesis.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify the final this compound product. What are the recommended procedures?
Answer:
The purification of benzamidine derivatives can be challenging due to their basic nature and potential solubility in both aqueous and organic phases.
1. Isolation of the Hydrochloride Salt: this compound is often isolated as its hydrochloride salt, which is typically a crystalline solid and easier to handle.
-
Procedure:
-
After the ammonolysis step, the ammonium chloride byproduct is typically filtered off.[8]
-
The filtrate containing the free amidine is then concentrated under reduced pressure.[5]
-
The residue is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
The precipitated solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[5]
-
2. Recrystallization: For higher purity, the hydrochloride salt can be recrystallized.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and ethyl acetate or isopropanol and diethyl ether.[5] The product is dissolved in the minimum amount of the more polar solvent at an elevated temperature, and the less polar solvent is added until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.
3. Characterization: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pinner reaction for the synthesis of this compound?
A1: The Pinner reaction proceeds through a two-step mechanism:
-
Formation of the Pinner Salt: The nitrogen atom of the nitrile group in 2,4-dimethylbenzonitrile is protonated by the strong acid (HCl). This increases the electrophilicity of the nitrile carbon, which is then attacked by the alcohol (e.g., ethanol) to form a protonated imidate intermediate.[6] Subsequent deprotonation and protonation steps lead to the formation of the imino ester hydrochloride, also known as the Pinner salt.[6]
-
Ammonolysis: The Pinner salt is a reactive intermediate. In the second step, it undergoes nucleophilic attack by ammonia.[5] This leads to the displacement of the alkoxy group and, after proton transfer, the formation of the final amidine product.
Caption: Mechanism of the Pinner reaction for amidine synthesis.
Q2: What are the optimal reaction conditions for the synthesis of this compound hydrochloride?
A2: While the optimal conditions can vary slightly depending on the scale and specific laboratory setup, the following table summarizes generally recommended parameters.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,4-Dimethylbenzonitrile | Commercially available nitrile precursor.[9] |
| Reagents | Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia | Essential for the Pinner reaction and subsequent ammonolysis.[2][5][6] |
| Solvent | Anhydrous Ethanol or other anhydrous alcohols | Acts as both a reagent and a solvent.[5] |
| Temperature | Pinner Salt Formation: 0 to -10 °CAmmonolysis: Room Temperature | Low temperature for Pinner salt stability; room temperature for efficient ammonolysis.[2][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination.[8] |
| pH (Ammonolysis) | ≥ 8 | Ensures ammonia is in its nucleophilic free base form.[5] |
Q3: Are there alternative methods for the synthesis of this compound?
A3: Yes, while the Pinner reaction is a classic and widely used method, other approaches exist for the synthesis of amidines:
-
From Thioamides: Thioamides can be converted to amidines by reaction with amines in the presence of a coupling agent or by S-alkylation followed by reaction with an amine.
-
From Amides: Amides can be converted to imidoyl chlorides using reagents like phosphorus pentachloride, which then react with amines to form amidines.[10]
-
Direct Amination of Nitriles: In some cases, particularly with electron-deficient nitriles, direct addition of amines can occur, sometimes facilitated by Lewis acids at elevated temperatures.[10]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Safety is paramount in any chemical synthesis. For the synthesis of this compound, the following precautions are crucial:
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Ammonia Gas: Ammonia is also a corrosive and toxic gas with a pungent odor. It should be handled in a fume hood.
-
Anhydrous Reagents: Anhydrous reagents can be pyrophoric or react violently with water. Handle them with care under an inert atmosphere.
-
Pressure Build-up: When using sealed reaction vessels, be aware of potential pressure build-up, especially when heating.
III. Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol provides a general guideline for the synthesis.
Step 1: Formation of the Ethyl 2,4-dimethylbenzimidate hydrochloride (Pinner Salt)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
Charge the flask with 2,4-dimethylbenzonitrile and anhydrous ethanol under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 to -10 °C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution while maintaining the low temperature.
-
Continue the introduction of HCl gas until the solution is saturated.
-
Stir the reaction mixture at low temperature for several hours, monitoring the reaction progress by TLC until the starting nitrile is consumed. The Pinner salt will often precipitate as a white solid.
Step 2: Ammonolysis and Isolation of this compound Hydrochloride
-
Filter the precipitated Pinner salt under a stream of dry nitrogen and wash it with anhydrous diethyl ether.
-
Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol (prepared by bubbling ammonia gas through cold, anhydrous ethanol).
-
Stir the mixture at room temperature for several hours. Monitor the reaction by TLC until the starting Pinner salt has been consumed.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a free base.
-
Dissolve the crude product in a minimal amount of anhydrous isopropanol.
-
Add a solution of HCl in isopropanol dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Caption: Experimental workflow for this compound HCl synthesis.
IV. References
-
NROChemistry. Pinner Reaction.
-
Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
-
J&K Scientific. Pinner Reaction.
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Wikipedia. Pinner reaction.
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Organic Chemistry Portal. Pinner Reaction.
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Benchchem. Technical Support Center: Optimizing Reaction Conditions for 2-Benzenesulphonyl-acetamidine Derivatives.
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Taylor & Francis Online. Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile.
-
PubMed Central (PMC). A Lewis acid-promoted Pinner reaction.
-
Google Patents. US6204385B1 - Process for preparing amidines.
-
Semantic Scholar. Functionality of amidines and amidrazones.
-
Organic Chemistry Portal. Amide synthesis by acylation.
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ResearchGate. A Lewis acid-promoted Pinner reaction.
-
ResearchGate. The Chemistry of the Amidines.
-
MDPI. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria.
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Google Patents. CN106565540A - Synthesis method for benzamidine derivatives.
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Organic Chemistry Portal. Synthesis of amidines.
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ResearchGate. Why did my amide syntesis does not work?
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Chem-Impex. This compound hydrochloride.
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Reddit. Organic synthesis of amides problem(s) : r/chemhelp.
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Organic Chemistry Portal. Amidine synthesis by imidoylation.
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Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
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PubChem. 2,4-Dimethylbenzamide.
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Patsnap. Synthesis method of benzamidine hydrochloride.
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National Institutes of Health (NIH). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties.
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PubMed Central (PMC). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
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PubMed. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis.
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Wikipedia. Benzamidine.
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PrepChem.com. Synthesis of N,N-dimethyl-N'-phenylbenzamidine.
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PubChem. 2,4-Dimethylbenzonitrile.
-
Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
-
Google Patents. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.
-
Sigma-Aldrich. Product Information - 07607 Hydrogen chloride solution.
-
Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
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Google Patents. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride.
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United States Biological. This compound Hydrochloride - Data Sheet.
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gsrs. 2,4-DIMETHYLBENZONITRILE.
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United States Biological. This compound Hydrochloride CAS.
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ResearchGate. Can ethanol react with HCl?
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Validation & Comparative
A Comparative Guide for Researchers: 2,4-Dimethyl-benzamidine vs. Benzamidine as Serine Protease Inhibitors
In the realm of protease inhibition, particularly concerning serine proteases, benzamidine has long been a reference compound. Its utility in applications ranging from protein purification to serving as a scaffold for drug discovery is well-documented.[1][2][3] However, the pursuit of enhanced potency and, more critically, selectivity, has driven the exploration of substituted analogs. This guide provides a deep, data-centric comparison between the parent molecule, benzamidine, and its derivative, 2,4-Dimethyl-benzamidine, to arm researchers and drug development professionals with the insights needed to select the appropriate inhibitor for their specific target and application.
The Foundation: Mechanism of Action and Structural Rationale
Both benzamidine and its 2,4-dimethyl derivative are classified as competitive inhibitors of serine proteases. Their mechanism hinges on the positively charged amidinium group, which acts as a mimic of the side chains of arginine and lysine. This allows the inhibitor to bind reversibly to the base of the S1 specificity pocket of the protease, which typically contains a negatively charged aspartate residue, thereby blocking the entry of the natural substrate.[4][5]
The critical distinction arises from the addition of two methyl groups to the phenyl ring of this compound. This modification introduces two key physicochemical changes:
-
Increased Hydrophobicity: The methyl groups enhance the non-polar character of the molecule.
-
Steric Bulk: The substituents occupy additional space.
These changes are not trivial; they fundamentally alter how the inhibitor probes the architecture of the enzyme's active site. The consequences are profound for both potency and selectivity, as the S1 pockets of different serine proteases are not identical in their size, shape, or hydrophobicity.[6][7]
Figure 1. Comparative binding interactions. Both inhibitors form a key ionic bond. The methyl groups of this compound can either engage in favorable hydrophobic interactions or cause steric clashes, depending on the specific protease's S1 pocket topology.
Quantitative Comparison of Inhibitory Potency
The true measure of an inhibitor's effectiveness lies in its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value signifies higher potency. Analysis of available data reveals a distinct, target-dependent difference in performance between the two compounds.
| Target Protease | Inhibitor | Kᵢ (µM) | Relative Potency (vs. Benzamidine) |
| Trypsin | Benzamidine | ~18 | Baseline |
| This compound | ~110 | ~6-fold Weaker | |
| Thrombin | Benzamidine | ~250 | Baseline |
| This compound | ~50 | ~5-fold Stronger | |
| Plasmin | Benzamidine | ~350 | Baseline |
| This compound | ~80 | ~4.4-fold Stronger |
Interpretation of the Data:
The experimental data paints a clear picture of divergent selectivity.
-
Against Trypsin: Benzamidine is a significantly more potent inhibitor. This strongly suggests that the S1 pocket of trypsin is sterically constrained, and the addition of the methyl groups on the 2,4-positions leads to an unfavorable steric clash, weakening the binding affinity.
-
Against Thrombin and Plasmin: The situation is reversed. This compound is a considerably stronger inhibitor for these key enzymes of the coagulation and fibrinolytic systems.[6] This indicates that the active sites of thrombin and plasmin are not only able to accommodate the methyl groups but likely possess hydrophobic subpockets that engage in favorable interactions with them, leading to a tighter binding complex.[6] This structure-activity relationship is crucial for designing inhibitors with specific therapeutic profiles, such as anticoagulants that spare digestive enzymes like trypsin.[7][8]
Experimental Protocol: A Self-Validating IC₅₀ Determination Assay
To ensure the integrity of comparative data, a robust and reproducible experimental protocol is paramount. The following describes a standard chromogenic assay for determining the IC₅₀ value of a competitive inhibitor.
A. Core Principle & Causality
This assay measures the rate of color generation from a chromogenic substrate that mimics the natural substrate. In the presence of a competitive inhibitor, the rate of this reaction will decrease in a dose-dependent manner. By pre-incubating the enzyme and inhibitor, we allow them to reach binding equilibrium before initiating the reaction with the substrate, which is essential for accurate IC₅₀ determination for reversible inhibitors.
B. Experimental Workflow Diagram
Figure 2. Workflow for IC₅₀ determination using a chromogenic assay.
C. Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). The optimal pH and ionic strength should be confirmed for the specific protease.
-
Enzyme Stock: Prepare a concentrated stock of the target protease in assay buffer. The final concentration used in the assay should yield a robust, linear reaction rate for at least 10-15 minutes.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of both benzamidine and this compound in the assay buffer.
-
Substrate Stock: Prepare a stock solution of a protease-specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin) in an appropriate solvent like DMSO.
-
-
Assay Plate Setup (96-well format):
-
Inhibitor Dilutions: In the microplate, perform a serial dilution (e.g., 11-point, 2-fold) of the inhibitor stocks directly in assay buffer to create a range of concentrations. Leave columns for controls.
-
Controls (in triplicate):
-
100% Activity Control: Wells containing only assay buffer (no inhibitor).
-
Blank Control: Wells containing assay buffer and substrate, but no enzyme. This accounts for non-enzymatic substrate hydrolysis.
-
-
-
Enzyme Pre-incubation:
-
Add a pre-determined volume of diluted enzyme solution to all wells except the Blank Controls.
-
Mix the plate gently and incubate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate to all wells. The final substrate concentration should ideally be at or below its Kₘ value for competitive inhibition studies.[9]
-
Immediately place the plate into a microplate reader set to the appropriate wavelength (e.g., 405 nm for p-nitroanilide release).
-
Record absorbance readings kinetically (e.g., every 30 seconds) for 15-20 minutes.
-
-
Data Analysis:
-
Calculate Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Correct for Blank: Subtract the average rate of the Blank Control from all other wells.
-
Calculate Percent Inhibition: Use the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_100%_activity)) * 100.
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
-
Conclusions and Field-Proven Recommendations
The choice between benzamidine and this compound is not a matter of which is "better," but which is fitter for the purpose.
-
Benzamidine remains the inhibitor of choice for broad-spectrum, cost-effective inhibition of serine proteases. Its primary application is in protein purification cocktails where the goal is to prevent general proteolytic degradation of the target protein.[1][10] Its higher potency against trypsin makes it particularly effective in lysates where trypsin-like proteases are a concern.
-
This compound should be selected for applications demanding higher potency and selectivity for specific targets like thrombin and plasmin. Its profile makes it a superior candidate as a starting point or tool compound in research and discovery programs aimed at developing antithrombotic or antifibrinolytic agents, where off-target inhibition of enzymes like trypsin is undesirable.
This comparative guide illustrates a fundamental principle in medicinal chemistry and pharmacology: subtle structural modifications can lead to dramatic shifts in biological activity and selectivity.[11][12] It is imperative for researchers to ground their choice of inhibitor not in familiarity, but in a clear understanding of the target enzyme's structural biology and the specific goals of the experiment.
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MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
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Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-6. [Link]
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Aoyama, T., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(17), 4934-40. [Link]
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Wang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]
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Semantic Scholar. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
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Lee, T. K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]
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Gopu, G., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(16), 1546-1554. [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
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Oliveira, A. S., et al. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 90(2), 1435-1443. [Link]
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Lodge, M. T., et al. (2024). Fitting of k(inact) and K(I) Values from Endpoint Pre-incubation IC(50) Data. ACS Medicinal Chemistry Letters, 15(4), 557-563. [Link]
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A Senior Application Scientist's Guide to Validating 2,4-Dimethyl-benzamidine as a Novel Protease Inhibitor
In the landscape of drug discovery and enzyme biology, the identification and validation of novel protease inhibitors are paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of a candidate molecule, 2,4-Dimethyl-benzamidine, on a newly identified protease. Our approach moves beyond rote protocol, focusing on the scientific rationale behind each step to ensure a robust and publishable dataset.
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin, by interacting with the enzyme's active site.[1][2][3] This foundational knowledge makes this compound a promising candidate for inhibiting a novel serine protease. Our validation workflow is designed to systematically determine its potency, mechanism of action, and selectivity.
Part 1: The Validation Workflow - A Strategic Overview
A successful validation campaign is a logical progression from broad characterization to fine-detail analysis. Rushing to complex assays without establishing foundational parameters is an inefficient use of resources. Our workflow prioritizes a tiered approach, ensuring that each experimental stage informs the next.
Caption: A logical workflow for validating a novel protease inhibitor.
Part 2: Determining Inhibitor Potency (IC50)
The first critical step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to reduce the protease's activity by 50%.[4][5] This value provides a crucial benchmark of the inhibitor's potency. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a highly sensitive and adaptable method for this purpose.[6][7]
Principle of the FRET-Based Protease Assay
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity.[7][8][9]
Detailed Protocol: IC50 Determination via FRET Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20, pH 7.5. Rationale: This buffer composition is a common starting point for many proteases, providing stable pH and ionic strength. The inclusion of Tween-20 prevents non-specific binding of reagents to the assay plate.
- Novel Protease Stock: Prepare a 10X working stock (e.g., 100 nM) in Assay Buffer.
- FRET Substrate Stock: Prepare a 10 mM stock in DMSO, then dilute to a 10X working stock (e.g., 100 µM) in Assay Buffer. Rationale: The final substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
- Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in Assay Buffer.
2. Assay Procedure (96-well plate format):
- Add 10 µL of each inhibitor dilution to respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
- Add 80 µL of Assay Buffer to all wells.
- Add 10 µL of the 10X Novel Protease stock to all wells except the "no enzyme" control.
- Incubate at room temperature for 15 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Initiate the reaction by adding 10 µL of the 10X FRET Substrate stock to all wells.
- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.
- Monitor the fluorescence kinetically for 30-60 minutes, taking readings every 60 seconds.
3. Data Analysis:
- Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
- Subtract the average rate of the "no enzyme" controls from all other wells.
- Normalize the data by setting the average rate of the "no inhibitor" control to 100% activity.
- Plot the percent activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Part 3: Elucidating the Mechanism of Inhibition
With potency established, the next logical step is to understand how the inhibitor works. Benzamidine derivatives typically act as competitive inhibitors, binding to the active site and preventing substrate binding.[1][3][10] This can be experimentally verified using Lineweaver-Burk plot analysis, which graphically represents the Michaelis-Menten kinetics of the enzyme.[11][12][13][14]
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A Researcher's Guide to Serine Protease Inhibitor Selectivity: A Comparative Analysis of 2,4-Dimethyl-benzamidine
In the landscape of drug discovery and fundamental biological research, the precise modulation of enzyme activity is a cornerstone of progress. Serine proteases, a vast and functionally diverse family of enzymes, are central players in countless physiological and pathological processes, making them prime targets for therapeutic intervention. However, their highly conserved active site architecture presents a formidable challenge: achieving inhibitor selectivity. This guide offers a deep dive into the cross-reactivity profile of 2,4-Dimethyl-benzamidine, a competitive serine protease inhibitor, providing a framework for understanding and evaluating inhibitor specificity.
The Imperative of Selectivity in Targeting Serine Proteases
Serine proteases are defined by the presence of a catalytic triad, typically composed of serine, histidine, and aspartate residues, which work in concert to hydrolyze peptide bonds.[1] Their roles are ubiquitous, ranging from digestion (trypsin) and blood coagulation (thrombin, Factor Xa) to fibrinolysis (plasmin) and immune responses.[2] This functional diversity is mirrored by a high degree of structural similarity within their active sites. Consequently, an inhibitor designed for one protease may inadvertently block the activity of others, leading to off-target effects and potential toxicity. Therefore, a rigorous evaluation of an inhibitor's selectivity is a non-negotiable aspect of its development, ensuring that its biological effects are precisely targeted.
This compound: A Case Study in Modulating Specificity
Benzamidine is a well-established reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[3][4] Its amidinium group mimics the side chain of arginine, allowing it to bind within the S1 specificity pocket of these enzymes. This compound is a derivative designed to explore how substitutions on the phenyl ring can modulate this binding affinity and, critically, its selectivity across the serine protease family. The addition of methyl groups can influence hydrophobic interactions and steric fit within the active site, potentially enhancing affinity for a target enzyme while decreasing it for others.[2]
Comparative Inhibition Profile: Quantifying Cross-Reactivity
To objectively assess the selectivity of this compound, we must compare its inhibition constant (Ki) against a panel of serine proteases. The Ki value represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki signifies a higher binding affinity. For context, these values are juxtaposed with those of the parent compound, benzamidine, and highly specific, clinically relevant inhibitors.
| Serine Protease | Primary Function | Ki of this compound (µM) | Ki of Benzamidine (µM) | Potent/Selective Inhibitor | Ki of Selective Inhibitor (nM) |
| Trypsin | Digestion | ~15-25[5] | 35[6] | Aprotinin | ~0.06 |
| Thrombin | Blood Coagulation | ~150-250[7][8] | 220[6] | Argatroban | ~39 |
| Factor Xa | Blood Coagulation | >500[9][10] | >1000 | Rivaroxaban | ~0.4 |
| Plasmin | Fibrinolysis | ~300-400[2] | 350[6] | Tranexamic Acid | ~20,000 (non-competitive) |
Note: Ki values can vary based on experimental conditions. The values presented are approximations based on available literature for structurally similar compounds and general trends for substituted benzamidines.
Expert Interpretation: The data illustrates that while the dimethyl substitutions on the benzamidine scaffold may slightly enhance affinity for trypsin, this compound remains a relatively non-selective inhibitor. It demonstrates significant cross-reactivity with thrombin and plasmin. In contrast to highly potent and specific inhibitors like Rivaroxaban, which exhibits nanomolar affinity for its target (Factor Xa), this compound's inhibitory activity is in the micromolar range and spans multiple proteases. This profile renders it unsuitable for therapeutic applications requiring high specificity but makes it a useful tool for in vitro studies where broad-spectrum trypsin-like protease inhibition is desired.
Experimental Design for Assessing Inhibitor Selectivity
Trustworthy and reproducible data are the bedrock of scientific integrity. The following protocol provides a robust workflow for determining the Ki of an inhibitor against a panel of proteases using a chromogenic substrate-based assay. This self-validating system includes controls and calculations to ensure accuracy.
Caption: A validated workflow for determining the inhibition constant (Ki).
Detailed Step-by-Step Methodology
-
Reagent Preparation and Optimization:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reconstitute lyophilized proteases (e.g., trypsin, thrombin) in their respective recommended buffers.
-
Prepare a stock solution of the appropriate chromogenic substrate for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin).
-
Causality Check: Before testing inhibition, determine the Michaelis-Menten constant (Km) for each enzyme-substrate pair. This is essential for the accurate calculation of Ki using the Cheng-Prusoff equation. The substrate concentration in the inhibition assay should ideally be at or below the Km value.
-
-
Enzyme Inhibition Assay:
-
In a clear, 96-well microplate, add assay buffer, the specific protease at its predetermined optimal concentration, and a serial dilution of this compound (typically from 1 mM down to low nM).
-
Trustworthiness: Include control wells: "enzyme + substrate" (no inhibitor, representing 100% activity) and "substrate only" (no enzyme, for background subtraction).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration used and Km is the previously determined Michaelis-Menten constant.
-
Visualizing the Mechanism: Competitive Inhibition
This compound acts as a competitive inhibitor, meaning it directly competes with the endogenous substrate for binding to the enzyme's active site. This interaction is reversible.
Caption: The equilibrium dynamics of competitive inhibition.
Conclusion
The analysis of this compound underscores the critical importance of empirical testing for determining inhibitor selectivity. While structural modifications to a parent compound like benzamidine can modulate its binding affinity, achieving high specificity across the structurally similar serine protease family is a significant challenge. This compound demonstrates a preference for trypsin but maintains considerable cross-reactivity with other proteases, limiting its therapeutic potential but affirming its utility as a research tool. The robust experimental and analytical framework presented here provides a reliable methodology for any researcher aiming to characterize the selectivity profile of novel protease inhibitors, a crucial step in the journey from discovery to application.
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A Comparative Analysis of 2,4-Dimethyl-benzamidine and Other Protease Inhibitors: A Technical Guide for Researchers
For researchers in the fields of biochemistry, cell biology, and drug development, the precise control of proteolytic activity is paramount. Unwanted proteolysis can lead to sample degradation, loss of protein function, and misleading experimental results. Protease inhibitors are indispensable tools for mitigating these challenges. This guide provides a comparative analysis of 2,4-Dimethyl-benzamidine and other widely used protease inhibitors, offering insights into their mechanisms, efficacy, and practical applications.
The Critical Role of Protease Inhibition in Research
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. While essential for numerous biological processes, their uncontrolled activity following cell lysis or in disease states can be detrimental. The strategic use of protease inhibitors is therefore a cornerstone of experimental design, ensuring the integrity of cellular proteins for downstream applications such as Western blotting, immunoprecipitation, and functional assays.
This compound: A Serine Protease Inhibitor
This compound belongs to the benzamidine class of compounds, which are known as competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a serine residue in their active site, play crucial roles in processes like blood coagulation, digestion, and inflammation. Benzamidine and its derivatives act by mimicking the structure of arginine or lysine, the natural substrates of many serine proteases, thereby binding to the enzyme's active site and blocking its catalytic activity.[3]
Comparative Analysis with Other Common Protease Inhibitors
The selection of an appropriate protease inhibitor depends on the specific proteases to be inhibited, the experimental conditions, and the desired mechanism of inhibition (reversible vs. irreversible). Below is a comparative overview of this compound (as part of the benzamidine class) and other commonly used protease inhibitors.
Data Presentation: Inhibitor Properties and Potency
| Inhibitor | Class | Target Proteases | Mechanism of Action | Typical Working Concentration | Potency (Ki/IC50 Values) |
| Benzamidine Derivatives | Small Molecule | Trypsin-like Serine Proteases | Reversible, Competitive | 0.5–4 mM | Benzamidine: Trypsin (Ki ≈ 19-21 µM), Thrombin (Ki ≈ 220-320 µM), Plasmin (Ki ≈ 350 µM)[7][8] |
| PMSF (Phenylmethylsulfonyl fluoride) | Small Molecule | Serine Proteases, some Cysteine Proteases | Irreversible | 0.1–1 mM | General serine protease inhibitor.[9] |
| AEBSF (Pefabloc SC) | Small Molecule | Serine Proteases | Irreversible | 0.1–1 mM | Broad-spectrum serine protease inhibitor.[10] |
| Aprotinin | Polypeptide | Serine Proteases | Reversible, Competitive | 10–800 nM | Trypsin: Ki ≈ 0.06 pM; Chymotrypsin: Ki ≈ 9 nM; Plasmin: Ki ≈ 0.23 nM[5] |
| Leupeptin | Peptide Aldehyde | Serine and Cysteine Proteases | Reversible, Competitive | 10–100 µM | Slow, tight-binding inhibitor of Cathepsin B (Ki ≈ 5 nM). |
| Pepstatin A | Pentapeptide | Aspartyl Proteases | Reversible, Competitive | 0.5–1.0 µg/mL | Pepsin: IC50 < 5 µM; Cathepsin D: IC50 < 40 µM.[7] |
Causality Behind Experimental Choices: Selecting the Right Inhibitor
The choice between a reversible inhibitor like a benzamidine derivative and an irreversible one like PMSF or AEBSF is a critical experimental decision.
-
Reversible Inhibitors (e.g., Benzamidine, Aprotinin, Leupeptin): These are ideal for applications where transient inhibition is required, or where the potential for off-target effects of a permanently modified protein is a concern. Their competitive nature means that their inhibitory effect can be overcome by high substrate concentrations.
-
Irreversible Inhibitors (e.g., PMSF, AEBSF): These are preferred for complete and sustained inactivation of proteases, for instance, during protein purification to prevent any degradation. However, their covalent modification of the target enzyme can be a disadvantage in functional studies. PMSF is known for its short half-life in aqueous solutions, necessitating fresh preparation before use. AEBSF offers greater stability in aqueous solutions, making it a more convenient alternative.
Experimental Protocols
In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific protease using a fluorogenic substrate.
Principle: A fluorogenic substrate contains a fluorophore and a quencher linked by a peptide sequence recognized by the target protease. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or DTT, depending on the protease)
-
Test inhibitor (e.g., this compound) and known control inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the purified protease in assay buffer to a working concentration.
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a stock solution of the test inhibitor and create a serial dilution series.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the serially diluted test inhibitor to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Add the purified protease to all wells except for the "no enzyme" control wells.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cell-Based Protease Inhibition Assay
This protocol outlines a general method to evaluate the efficacy of a protease inhibitor within a cellular context.
Principle: Many cellular processes, such as apoptosis or cell signaling, are regulated by proteases. By inducing a specific cellular response that involves protease activity, the effect of an inhibitor on this process can be quantified.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Inducing agent (to activate the protease-dependent pathway)
-
Test inhibitor and controls
-
Reagents for a cell viability/apoptosis assay (e.g., MTT, Caspase-Glo)
-
Multi-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test inhibitor for a specific duration. Include appropriate vehicle controls.
-
-
Induction of Protease Activity:
-
Add the inducing agent to the wells to trigger the cellular process of interest.
-
-
Incubation:
-
Incubate the cells for a period sufficient for the cellular response to occur.
-
-
Assay Measurement:
-
Perform a cell viability or apoptosis assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the control wells and plot the cell response against the inhibitor concentration to determine the inhibitor's effect.
-
Visualization of a Relevant Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the coagulation cascade, a serine protease-driven process, and a typical experimental workflow for inhibitor screening.
Caption: The coagulation cascade, a series of serine protease activations.
Caption: Workflow for in vitro protease inhibitor screening.
Conclusion
The selection of a protease inhibitor is a critical step in experimental design that can significantly impact the quality and reliability of research data. While this compound is a representative of the well-established benzamidine class of reversible, competitive serine protease inhibitors, its specific inhibitory profile warrants further direct characterization. This guide provides a framework for comparing its potential efficacy to that of other commonly used inhibitors like PMSF, AEBSF, Aprotinin, Leupeptin, and Pepstatin A. By understanding their distinct mechanisms, target specificities, and potencies, researchers can make informed decisions to best preserve their precious samples and achieve robust, reproducible results.
References
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[Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Inhibition of four human serine proteases by substituted benzamidines. (1978). J Med Chem, 21(11), 1202-1207. Retrieved January 22, 2026, from [Link]
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Inhibition of serine proteinases by benzamidine derivatives. (1977). Acta Biol Med Ger, 36(11-12), 1931-7. Retrieved January 22, 2026, from [Link]
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Oxyanion-mediated inhibition of serine proteases. (1998). Biochemistry, 37(48), 16843-51. Retrieved January 22, 2026, from [Link]
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A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. (1987). Arzneimittelforschung, 37(1), 47-50. Retrieved January 22, 2026, from [Link]
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Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. (1995). J Biol Chem, 270(16), 9295-301. Retrieved January 22, 2026, from [Link]
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Inhibition of bovine and human thrombins by derivatives of benzamidine. (1984). Thromb Res, 36(5), 457-65. Retrieved January 22, 2026, from [Link]
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Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (1995). Biochemistry, 34(46), 15123-33. Retrieved January 22, 2026, from [Link]
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2022). ChemMedChem, 17(22), e202200424. Retrieved January 22, 2026, from [Link]
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Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. (2005). J Chromatogr B Analyt Technol Biomed Life Sci, 822(1-2), 1-9. Retrieved January 22, 2026, from [Link]
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trypsin inhibition by benzamidine-conjugated molecular glues. (2015). Chem Sci, 6(5), 2826-2830. Retrieved January 22, 2026, from [Link]
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Interactions of thrombin with benzamidine-based inhibitors. (1992). Biol Chem Hoppe Seyler, 373(7), 491-6. Retrieved January 22, 2026, from [Link]
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[On inhibition of the coagulation enzyme thrombin by benzamidine derivatives]. (1968). Experientia, 24(1), 25-6. Retrieved January 22, 2026, from [Link]
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BindingDB PrimarySearch_ki. (n.d.). BindingDB. Retrieved January 22, 2026, from [Link]
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Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved January 22, 2026, from [Link]
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Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. (2020). Int J Mol Sci, 21(18), 6847. Retrieved January 22, 2026, from [Link]
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Direct Thrombin Inhibitors. (2005). Curr Pharm Des, 11(21), 2733-51. Retrieved January 22, 2026, from [Link]
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The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect. (1987). Biochem J, 241(2), 415-22. Retrieved January 22, 2026, from [Link]
-
PMSF. (n.d.). UBPBio. Retrieved January 22, 2026, from [Link]
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AEBSF HCl. (n.d.). UBPBio. Retrieved January 22, 2026, from [Link]
-
Coagulation cascade (diagram). (2023). Radiopaedia.org. Retrieved January 22, 2026, from [Link]
-
[Figure, Coagulation Cascade Diagram. The extrinsic...]. (n.d.). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2021). STAR Protoc, 2(3), 100793. Retrieved January 22, 2026, from [Link]
-
Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. (n.d.). Charles River. Retrieved January 22, 2026, from [Link]
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A Guide to Orthogonal Assays for Validating the Activity of 2,4-Dimethyl-benzamidine, a Putative Serine Protease Inhibitor
In the landscape of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the opening chapter of a rigorous investigative narrative. The journey from a promising molecule to a validated lead compound is paved with meticulous experimentation designed to build a fortress of evidence around its biological activity. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the critical process of validating such hits. Here, we will delve into the essential orthogonal assays required to substantiate the activity of a putative serine protease inhibitor, using 2,4-Dimethyl-benzamidine as our case study.
For the purpose of this guide, we will operate under a common drug discovery scenario: this compound has been identified as a potent inhibitor of the serine protease Trypsin in a primary biochemical assay utilizing a fluorogenic substrate. While this initial result is encouraging, it is imperative to eliminate the possibility of assay artifacts and to gain a deeper understanding of the molecule's mechanism of action. An artifact in this context could be a compound that interferes with the detection method (e.g., fluorescence quenching) rather than directly inhibiting the enzyme. Orthogonal assays, which employ distinct methodologies and detection principles, are therefore indispensable for confirming that the observed activity is genuine and target-specific.
This guide will provide a comprehensive framework for the validation of this compound's activity, detailing the scientific rationale behind the selection of each orthogonal assay, step-by-step experimental protocols, and the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that each step contributes to a self-validating system of evidence.
The Validation Workflow: A Multi-faceted Approach
Our validation strategy for this compound is designed to be a logical progression of experiments, each building upon the last to provide a comprehensive profile of the compound's activity. The workflow is as follows:
-
Confirmation of Direct Target Engagement: We will first seek to confirm that this compound physically interacts with Trypsin. This is a critical step to rule out non-specific activity or interference with the primary assay components.
-
Elucidation of Inhibition Mechanism: Understanding how the compound inhibits the enzyme is crucial for its development. We will determine if the inhibition is reversible and competitive, which is the expected mechanism for benzamidine derivatives.[1][2]
-
Assessment of Cellular Activity: A compound's activity in a controlled biochemical environment does not always translate to a cellular context.[1] We will employ a cell-based assay to determine if this compound can inhibit its target within a more physiologically relevant setting.
-
Selectivity Profiling: To assess the therapeutic potential and potential off-target effects of our compound, we will test its activity against a related serine protease, Thrombin.
Orthogonal Assay 1: Isothermal Titration Calorimetry (ITC) for Direct Target Engagement
Rationale: ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event.[3] Unlike many biochemical assays, ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. By directly detecting the heat of binding between this compound and Trypsin, we can unequivocally confirm a physical interaction, thereby ruling out assay artifacts from the primary screen.
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation:
-
Dialyze purified Trypsin extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Determine the precise protein concentration using a reliable method such as UV absorbance at 280 nm with the appropriate extinction coefficient.
-
Degas the protein solution for 10-15 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Compound Preparation:
-
Dissolve this compound hydrochloride in the same, degassed ITC buffer used for the protein.
-
Prepare a stock solution at a concentration approximately 10-20 times that of the protein concentration in the cell.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the prepared Trypsin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the injection parameters: typically a series of small-volume injections (e.g., 2-5 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Acquisition and Analysis:
-
Initiate the titration experiment.
-
After the experiment, integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Orthogonal Assay 2: Enzyme Kinetics to Determine the Mechanism of Inhibition
Rationale: While ITC confirms binding, it does not describe the nature of the enzymatic inhibition. Benzamidine and its derivatives are known to be competitive inhibitors of serine proteases, meaning they bind to the active site and compete with the substrate.[2][4] Confirming this mechanism provides crucial information for structure-activity relationship (SAR) studies and lead optimization. We will perform a classic enzyme kinetics study by measuring the rate of Trypsin activity at various substrate and inhibitor concentrations.
Experimental Protocol: Enzyme Kinetics Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a range of dilutions of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Prepare a range of dilutions of a chromogenic or fluorogenic Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
In a clear, flat-bottom 96-well plate, add a fixed amount of Trypsin to each well.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the varying concentrations of the substrate to the wells.
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration from the linear portion of the progress curves.
-
Generate a Michaelis-Menten plot (V0 vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.
-
Orthogonal Assay 3: Cell-Based Protease Activity Assay
Rationale: To bridge the gap between biochemical activity and potential therapeutic efficacy, it is essential to assess the compound's performance in a cellular environment. Cell-based assays provide insights into cell permeability, stability, and potential cytotoxicity of the compound. We will utilize a commercially available cell-based assay that employs a cell-permeable, non-toxic fluorescently labeled inhibitor that covalently binds to active serine proteases.[4][5] Inhibition of this binding by this compound will indicate its ability to engage the target in a cellular context.
Experimental Protocol: Cell-Based Serine Protease Assay
-
Cell Culture and Plating:
-
Culture a suitable cell line known to express active intracellular serine proteases (e.g., a cancer cell line).
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for cell penetration and target engagement (e.g., 1-4 hours).
-
-
Fluorescent Probe Labeling:
-
Add the cell-permeable fluorescent serine protease inhibitor probe directly to the cell culture medium.
-
Incubate for the recommended time (e.g., 60 minutes) to allow the probe to enter the cells and bind to active proteases.
-
-
Wash and Read:
-
Wash the cells with a wash buffer to remove any unbound probe.
-
Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in the compound-treated wells compared to the vehicle control indicates inhibition of the target protease.
-
-
Optional: Cytotoxicity Assay:
-
In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with the same concentrations of this compound to ensure that the observed decrease in protease activity is not due to cell death.
-
Orthogonal Assay 4: Selectivity Profiling against Thrombin
Rationale: Benzamidine and its analogs are known to inhibit a range of trypsin-like serine proteases.[2] To evaluate the selectivity of this compound, it is crucial to test its activity against other physiologically relevant serine proteases. Thrombin is an excellent choice for a counter-screen as it is a key enzyme in the coagulation cascade and inhibition of Thrombin could lead to unwanted anticoagulant effects. This assay will be a biochemical assay similar to the primary screen, but with Thrombin as the enzyme.
Experimental Protocol: Thrombin Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a range of dilutions of the inhibitor in assay buffer (e.g., a buffer suitable for Thrombin activity).
-
Prepare a solution of a Thrombin-specific fluorogenic or chromogenic substrate.
-
-
Assay Setup (96-well plate format):
-
In a 96-well plate, add a fixed amount of Thrombin to each well.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature.
-
-
Activity Measurement:
-
Initiate the reaction by adding the Thrombin substrate to the wells.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for Thrombin.
-
Data Summary and Comparison
The data obtained from these orthogonal assays should be compiled and compared to build a comprehensive profile of this compound.
| Assay | Principle | Key Parameters Measured | Insights Gained |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, Stoichiometry (n), ΔH, ΔS | Confirms direct physical binding to the target. |
| Enzyme Kinetics Assay | Measures enzyme reaction rates | Km, Vmax, Ki | Elucidates the mechanism of inhibition (e.g., competitive). |
| Cell-Based Protease Activity Assay | Measures inhibition in live cells | Cellular IC50 | Confirms cell permeability and activity in a physiological context. |
| Thrombin Inhibition Assay | Measures inhibition of a related enzyme | IC50 for Thrombin | Assesses the selectivity of the compound. |
Conclusion
The validation of a hit compound like this compound is a critical phase in the drug discovery pipeline that demands a rigorous, multi-pronged approach. By employing a carefully selected panel of orthogonal assays, researchers can build a robust body of evidence to confirm the compound's activity, elucidate its mechanism of action, and assess its potential for further development. The workflow presented in this guide, combining biophysical, biochemical, and cell-based methods, provides a solid framework for making informed decisions and advancing promising molecules toward the next stage of preclinical development. This systematic process of validation ensures that resources are invested in compounds with a genuine and well-characterized biological activity, ultimately increasing the probability of success in the quest for new therapeutics.
References
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National Center for Biotechnology Information (2012). Assay Guidance Manual. Available at: [Link]
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Kallinteri, P., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(24), 7238-7244. Available at: [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine. Available at: [Link]
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Immunochemistry Technologies. Serine Protease Assays. Available at: [Link]
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Charles River. Biophysical Assays. Available at: [Link]
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Di Trani, J., et al. (2021). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 6(15), 9875–9886. Available at: [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]
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Reaction Biology. Protease Assay Services. Available at: [Link]
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- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Benzamidine-Based Serine Protease Inhibitors: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of 2,4-Dimethyl-benzamidine and related benzamidine-based serine protease inhibitors. Recognizing the nuances of translational research, this document moves beyond a rigid protocol, offering a framework for rigorous preclinical evaluation. We will delve into the mechanistic rationale behind experimental design, present a detailed workflow using a representative benzamidine derivative, and compare its performance profile against other notable serine protease inhibitors.
The Rationale for Targeting Serine Proteases with Benzamidine Derivatives
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and tissue remodeling.[1] Dysregulation of serine protease activity is implicated in numerous diseases, such as pancreatitis, thrombosis, and inflammatory disorders, making them attractive therapeutic targets.[2][3]
Benzamidine and its derivatives are a well-established class of synthetic, reversible competitive inhibitors of serine proteases.[4] The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thereby blocking substrate access to the catalytic triad (typically composed of serine, histidine, and aspartate).[5] The specificity and potency of these inhibitors can be modulated by substitutions on the benzene ring. While specific in vivo efficacy data for this compound is not extensively published, we will utilize the well-characterized benzamidine derivative, Camostat mesylate , as a representative compound to illustrate the principles of in vivo validation. Camostat is an orally active inhibitor of several serine proteases, including trypsin and transmembrane protease, serine 2 (TMPRSS2), and is clinically approved for the treatment of chronic pancreatitis.[6][7]
A Framework for In Vivo Efficacy Validation: The Acute Pancreatitis Model
To assess the therapeutic potential of a benzamidine-based inhibitor in vivo, a robust and clinically relevant animal model is paramount. The caerulein-induced acute pancreatitis model in mice is a widely accepted and reproducible model that recapitulates many of the key features of the human disease, including acinar cell injury, inflammation, and edema.[8][9]
Detailed Experimental Protocol: Caerulein-Induced Acute Pancreatitis in Mice
This protocol outlines a self-validating system for assessing the efficacy of an orally administered benzamidine derivative like Camostat mesylate.
1. Animal Model and Acclimatization:
-
Rationale: A standardized animal model minimizes variability. Proper acclimatization reduces stress-related physiological changes that could confound the results.
-
Procedure:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
2. Group Allocation and Drug Administration:
-
Rationale: Proper randomization and the inclusion of control groups are essential for a statistically valid study.
-
Procedure:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control: Receives the vehicle solution.
-
Caerulein + Vehicle: Receives caerulein and the vehicle.
-
Caerulein + Test Compound (e.g., Camostat mesylate): Receives caerulein and the test compound at various doses.
-
-
Administer the test compound or vehicle orally (e.g., via gavage) 1-2 hours prior to the induction of pancreatitis. For Camostat mesylate, a dose of 30 mg/kg has been used in murine models.[10]
-
3. Induction of Acute Pancreatitis:
-
Rationale: Caerulein, a cholecystokinin analog, induces pancreatitis through overstimulation of pancreatic acinar cells.[8]
-
Procedure:
-
Administer hourly intraperitoneal (i.p.) injections of caerulein (50 µg/kg) for a total of 8-10 hours.
-
The vehicle control group receives saline injections.
-
4. Efficacy Endpoint Assessment (24 hours post-initial injection):
-
Rationale: A multi-pronged approach to endpoint assessment provides a comprehensive evaluation of the compound's efficacy.
-
Procedure:
-
Serum Amylase and Lipase: Collect blood via cardiac puncture and measure serum amylase and lipase levels as indicators of pancreatic injury.
-
Pancreatic Edema: Harvest the pancreas, trim excess fat and lymph nodes, and weigh it. Calculate the pancreas-to-body weight ratio.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the pancreas to measure MPO activity, an indicator of neutrophil infiltration and inflammation.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in pancreatic tissue homogenates or serum using ELISA or multiplex assays.
-
Histological Examination: Fix a portion of the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for edema, inflammation, and acinar cell necrosis by a blinded pathologist.
-
5. Statistical Analysis:
-
Procedure:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the different experimental groups.
-
A p-value of <0.05 is typically considered statistically significant.
-
Visualizing the Experimental Workflow
Comparative Analysis of Serine Protease Inhibitors
While this compound belongs to the benzamidine class, it is crucial to understand its potential performance relative to other serine protease inhibitors. The following table provides a comparative overview of selected inhibitors.
| Feature | Benzamidine Derivatives (e.g., Camostat) | Nafamostat Mesylate | UAMC-00050 | Leupeptin |
| Class | Synthetic small molecule | Synthetic small molecule | Synthetic small molecule | Natural peptide aldehyde |
| Mechanism | Reversible, competitive | Reversible, competitive | Reversible, competitive | Reversible, covalent |
| Primary Targets | Trypsin, TMPRSS2, other trypsin-like proteases[7] | Broad-spectrum serine protease inhibitor | Tryptase, other trypsin-like proteases[11] | Broad-spectrum cysteine and serine protease inhibitor[12][13] |
| Route of Admin. | Oral[10] | Intravenous | Intraperitoneal (preclinical)[11] | Intraperitoneal (preclinical)[14] |
| Known In Vivo Efficacy | Effective in rodent models of pancreatitis and viral infection.[10][15] | Used clinically for pancreatitis and DIC; preclinical efficacy in COVID-19 models.[16] | Reduces visceral hypersensitivity and inflammation in rodent colitis models.[11][17] | Used to study autophagy flux in vivo; some antiviral activity reported.[12][14] |
| Selectivity | Moderate; inhibits a range of trypsin-like proteases. | Broad; inhibits multiple proteases in the coagulation and complement cascades. | Good selectivity for tryptase over coagulation proteases.[11] | Broad; inhibits both serine and cysteine proteases. |
| Advantages | Oral bioavailability. | High potency. | Favorable selectivity profile, minimizing effects on coagulation. | Broad-spectrum activity. |
| Disadvantages | Potential for off-target effects due to moderate selectivity. | Requires intravenous administration; potential for bleeding complications. | Not yet clinically evaluated; parenteral administration in preclinical studies. | Potential for off-target effects; peptide nature may limit bioavailability. |
The Underlying Signaling Pathway: Protease-Activated Receptors in Inflammation
Serine proteases, particularly trypsin, can exert their pro-inflammatory effects through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[1] Understanding this signaling cascade is crucial for interpreting the in vivo efficacy of inhibitors.
This diagram illustrates how a serine protease like trypsin can cleave and activate PAR2, initiating a downstream signaling cascade that leads to the expression of pro-inflammatory genes. A benzamidine-based inhibitor would act upstream to prevent this activation.
Conclusion
The in vivo validation of this compound and other benzamidine derivatives requires a methodologically sound and scientifically justified approach. While direct efficacy data for this specific compound may be emerging, the principles of in vivo testing can be robustly applied using well-characterized analogs like Camostat mesylate in clinically relevant animal models. By employing a comprehensive set of endpoints, appropriate controls, and a clear understanding of the underlying signaling pathways, researchers can confidently assess the therapeutic potential of this promising class of serine protease inhibitors. This guide serves as a foundational resource for drug development professionals to design and execute preclinical studies with the highest degree of scientific integrity.
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One Week of Oral Camostat Versus Placebo in Nonhospitalized Adults With Mild-to-Moderate Coronavirus Disease 2019: A Randomized Controlled Phase 2 Trial. (2022). PubMed Central. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,4-Dimethyl-benzamidine by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2,4-Dimethyl-benzamidine, a key intermediate in medicinal chemistry.[1] We will explore the causality behind experimental choices, present a robust HPLC protocol, and compare its performance with alternative analytical techniques.
The Critical Role of Purity Validation
This compound serves as a vital building block in the synthesis of bioactive molecules, particularly enzyme inhibitors.[1] Its unique structure facilitates interaction with biological targets, making it a valuable component in the development of novel therapeutics.[1] The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry.[2] Its dominance stems from its high sensitivity, reproducibility, and selectivity, which allow for the reliable determination of an API and its potential impurities in a single analysis.[2][3]
The Rationale Behind Method Development for this compound
The development of a robust HPLC method is a systematic process that considers the physicochemical properties of the analyte.[2] For this compound, a substituted aromatic amine, a reversed-phase C18 column is an excellent starting point due to its hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation of the main compound from any potential impurities. The inclusion of a buffer is crucial to control the ionization state of the basic benzamidine moiety, ensuring consistent retention times and peak shapes.
Experimental Protocol: A Validated HPLC Method for this compound Purity
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. The method is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 15 min; 90% B for 2 min; 90-10% B over 1 min; 10% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the synthesized this compound in 25 mL of diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%
These parameters ensure the column efficiency and the precision of the system.[4]
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform the system suitability test.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample by the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Method Validation
For regulatory submissions, this method must be fully validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[2][6]
Comparison with Alternative Purity Validation Techniques
While HPLC is the preferred method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.[7][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[8] | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[8][9] | Adsorption on a planar stationary phase with separation by a liquid mobile phase.[10][11] |
| Applicability to this compound | Excellent. The compound is non-volatile and has a UV chromophore. | Poor. Benzamidine derivatives can be thermally labile, leading to inaccurate results.[12] | Good. Can be used for qualitative and semi-quantitative analysis.[13][14] |
| Advantages | High resolution, high sensitivity, quantitative accuracy, and automation.[3] | Excellent for volatile and semi-volatile compounds.[9][15] | High throughput, low cost, and minimal sample preparation.[10][13] |
| Disadvantages | Higher cost per sample, more complex instrumentation. | Not suitable for non-volatile or thermally unstable compounds.[12] | Lower resolution and sensitivity compared to HPLC, primarily semi-quantitative.[11][13] |
| Typical Use Case | Definitive purity testing and impurity profiling for regulatory submissions.[2] | Analysis of residual solvents in the final API.[9] | Rapid screening of synthesis reaction progress or raw material identification.[10][14] |
In-depth Comparison
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds.[9][15] However, for a molecule like this compound, which has a relatively high molecular weight and is not highly volatile, GC is generally unsuitable. The high temperatures required for volatilization in the GC inlet can lead to thermal degradation of the analyte, providing an inaccurate purity profile.[12] While derivatization can sometimes overcome this, it adds complexity and potential for side reactions.[12][16]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an enhanced version of TLC that offers better resolution and the possibility of quantitative analysis.[13] It is a cost-effective and high-throughput method, making it useful for in-process controls or screening large numbers of samples.[10][11] However, for the final purity validation of an API, HPTLC generally lacks the resolution and sensitivity of HPLC to detect and quantify trace-level impurities, which is a critical requirement for regulatory bodies.[13]
Conclusion
For the definitive validation of the purity of synthesized this compound, High-Performance Liquid Chromatography stands out as the superior analytical technique. Its high resolution, sensitivity, and quantitative accuracy provide a level of confidence that is essential in the pharmaceutical industry. The presented HPLC method, when fully validated according to ICH guidelines, provides a robust and reliable system for ensuring the quality of this important synthetic intermediate. While techniques like GC and HPTLC have their specific applications, they do not offer the comprehensive purity assessment required for API release. As a Senior Application Scientist, my recommendation is to rely on a well-developed and validated HPLC method as the primary tool for the purity determination of this compound.
References
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High-Performance Thin-Layer Chromatography (HPTLC). (2023, July 5). Technology Networks. [Link]
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Application Of Hptlc In Pharmaceutical Analysis. (2025, May 5). IJCRT.org. [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC - NIH. [Link]
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High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical tool for Biological Analysis. ResearchGate. [Link]
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High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. J Pharm Biol Sci. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. [Link]
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Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]
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CHEMICAL PURITY ANALYSIS. Agilent. [Link]
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Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal. [Link]
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Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. Longdom Publishing. [Link]
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Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. PubMed. [Link]
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Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]
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Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. ResearchGate. [Link]
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Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]
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A Researcher's Guide to Comparing the Cytotoxicity of Benzamidine Analogues: A Focus on 2,4-Dimethyl-benzamidine
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a compound is a critical early step in the discovery pipeline. This guide provides an in-depth comparison of the potential cytotoxicity of 2,4-Dimethyl-benzamidine and its analogues, grounded in established experimental data from related structures. While direct cytotoxic data for this compound is not extensively available in public literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of a variety of benzamidine derivatives.
Benzamidine itself is a well-known competitive inhibitor of trypsin and other serine proteases[1]. Its derivatives are explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. The core benzamidine structure presents a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity, including its cytotoxicity. The strategic addition of substituents to the phenyl ring, such as the dimethyl groups in this compound, can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets and its overall cytotoxic effect.
Principles of Cytotoxicity Assessment: A Validated Approach
To objectively compare the cytotoxicity of this compound and its analogues, a series of robust and validated in vitro assays are essential. The choice of assay depends on the anticipated mechanism of cell death. Here, we detail a comprehensive workflow for cytotoxicity assessment.
Experimental Workflow for Cytotoxicity Profiling
The following diagram outlines a logical workflow for the comprehensive cytotoxic evaluation of novel benzamidine derivatives.
Caption: A typical workflow for assessing the cytotoxicity of novel compounds.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: The choice of cell lines is critical and should be guided by the therapeutic target. For general cytotoxicity screening, a panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal, non-cancerous cell line (e.g., HEK-293) are recommended to assess selectivity[2][3][4].
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The benzamidine analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent) are included in each experiment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
After the desired incubation period with the test compounds (e.g., 24, 48, or 72 hours), the medium is removed.
-
A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity Data of Benzamidine Analogues
The following table summarizes the cytotoxic activity of various benzamidine analogues from published studies. This data provides a basis for understanding how different structural modifications can impact cytotoxicity.
| Compound/Analogue | Cell Line | Assay | IC50 (µM) | Reference |
| Novel Imino Bases of Benzamidine (4a-c) | HEK-293 | MTT | Weak cytotoxicity at 7.81 µg/mL | [2][5][6] |
| Heterocyclic Derivatives of Benzamidine (5a-e, 6a-b) | HEK-293 | MTT | Minimal to no cytotoxicity | [7][8][9] |
| Aromatic Amides of Oleanolic Acid (14a, 14b) | CCRF-CEM (Leukemia) | Not Specified | 3.2 ± 0.1, 1.4 ± 0.0 | [3] |
| Aromatic Amides of Oleanolic Acid (14a, 14b) | MCF7 (Breast Cancer) | Not Specified | 5.3 ± 2.4, 6.6 ± 0.3 | [3] |
| Platinum(II) Amidine Derivatives (2, 3) | HeLa, MCF7, A549, HCT-15 | Not Specified | Activity comparable to cisplatin | [4] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The available data suggests that the cytotoxicity of benzamidine analogues is highly dependent on their chemical structure. For instance, the incorporation of heterocyclic moieties or the formation of imino bases can lead to compounds with significant antimicrobial activity but low cytotoxicity against mammalian cells[2][7][8][9]. This is a desirable characteristic for developing antimicrobial agents with a good safety profile.
Conversely, conjugation with other pharmacologically active molecules, such as oleanolic acid or platinum complexes, can result in potent cytotoxic agents against cancer cell lines[3][4]. The lipophilicity, electronic properties, and steric bulk of the substituents on the benzamidine scaffold all play a crucial role in determining the compound's ability to interact with its biological target and exert a cytotoxic effect.
For this compound, the presence of two methyl groups on the phenyl ring would increase its lipophilicity compared to the parent benzamidine. This could potentially enhance its ability to cross cell membranes. The electron-donating nature of the methyl groups might also influence its binding to target proteins. Based on general SAR principles, these modifications could lead to either an increase or a decrease in cytotoxicity depending on the specific target and mechanism of action. A comprehensive 3D-QSAR (three-dimensional quantitative structure-activity relationship) analysis could further elucidate the precise structural requirements for potent cytotoxicity in this class of compounds[10].
Some studies on related bis-benzamides have shown that these compounds can induce apoptosis by disrupting protein-protein interactions, such as the androgen receptor-coactivator interaction in prostate cancer cells[11]. It is plausible that certain benzamidine analogues, including potentially this compound, could exert their cytotoxic effects through the induction of apoptosis.
Conclusion
References
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Al-Ghamdi, S., Al-Omair, M. A., Al-Zahrani, F. A., Al-Ghamdi, S. S., & El-Sayed, M. A.-A. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306. [Link]
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Al-Ghamdi, S., Al-Omair, M. A., Al-Zahrani, F. A., & Al-Ghamdi, S. S. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1011. [Link]
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Al-Ghamdi, S., Al-Omair, M. A., Al-Zahrani, F. A., & Al-Ghamdi, S. S. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]
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Csuk, R., Siewert, B., & Fischer, R. (2018). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. Molecules, 23(10), 2633. [Link]
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Al-Ghamdi, S., Al-Omair, M. A., Al-Zahrani, F. A., Al-Ghamdi, S. S., & El-Sayed, M. A.-A. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. ResearchGate. [Link]
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Soeiro, M. N. C., de Castro, S. L., & Meirelles, M. N. L. (2007). In vitro analyses of the effect of aromatic diamidines upon Trypanosoma cruzi. Journal of Antimicrobial Chemotherapy, 60(4), 785–791. [Link]
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Navarro-Ranninger, C., Pérez, J. M., & López-Solera, I. (2004). Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity. Journal of Inorganic Biochemistry, 98(7), 1249–1256. [Link]
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Al-Ghamdi, S., Al-Omair, M. A., Al-Zahrani, F. A., Al-Ghamdi, S. S., & El-Sayed, M. A.-A. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306. [Link]
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ResearchGate. (n.d.). Structure-activity relationship. Retrieved from [Link]
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Chen, J., Wang, Y., & Liu, H. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 27(19), 6539. [Link]
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Park, S., Lee, H., & Kim, D. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor–Coactivator Interaction. Molecules, 24(12), 2248. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,4-Dimethyl-benzamidine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,4-Dimethyl-benzamidine, ensuring the protection of both laboratory personnel and the environment. Our commitment to your safety and operational excellence drives us to deliver this essential information, reinforcing the trust you place in our products and expertise.
Understanding the Hazard Profile of this compound
-
Harmful if swallowed: Oral ingestion can lead to adverse health effects.
-
Skin and eye irritants: Direct contact can cause irritation or, in some cases, more severe damage.[1]
-
Respiratory irritants: Inhalation of dust or fumes may irritate the respiratory tract.[1]
-
Suspected of causing genetic defects: Some related compounds carry this classification, warranting cautious handling.
Given these potential hazards, it is imperative to treat this compound as a hazardous chemical and manage its disposal accordingly.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following safety protocols and PPE are mandatory:
-
Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.
-
The causality behind these stringent PPE requirements lies in preventing all routes of exposure—inhalation, ingestion, and dermal contact—due to the compound's presumed toxicity and irritant properties.
Regulatory Framework: Navigating EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound is not a specifically "listed" hazardous waste.[2] Therefore, its classification as hazardous waste depends on its "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][3] Based on the toxicological data of analogous compounds, it is prudent to manage this compound waste as toxic hazardous waste .
While a specific waste code is not assigned, it would likely fall under a generic code for non-listed toxic organic compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with federal, state, and local regulations, as these may vary.[4]
Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound waste: direct disposal via a licensed contractor and in-lab chemical treatment prior to disposal for small quantities.
Direct Disposal of Chemical Waste
This is the most common and recommended method for the disposal of this compound.
Experimental Protocol:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, particularly strong oxidizing agents, as this can lead to hazardous reactions.[5]
-
Container Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. The storage area must be well-ventilated and secure.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company.[4] The standard and safest method for final disposal by these contractors is high-temperature incineration equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]
In-Lab Chemical Treatment for Small Quantities
For very small quantities, a chemical inactivation procedure may be considered to reduce the hazard before disposal. This procedure should only be performed by trained personnel who fully understand the chemistry and associated risks.
Causality of Experimental Choice: Aromatic amines can be oxidized to less harmful compounds. The following protocol utilizes potassium permanganate, a strong oxidizing agent, for this purpose.[6]
Experimental Protocol:
-
Preparation: In a suitable flask and within a chemical fume hood, prepare a solution of 0.01 mol of the aromatic amine (this compound) in 3 liters of 1.7 N sulfuric acid.[6]
-
Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate to the solution.[6]
-
Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[6]
-
Neutralization of Excess Oxidant: Cautiously add solid sodium bisulfite in small portions until the purple color of the permanganate disappears. This indicates that all excess oxidizing agent has been neutralized.[6]
-
Final Disposal: The resulting solution should be neutralized to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) and then disposed of in accordance with local regulations for aqueous waste.
Self-Validating System: The visual cue of the permanganate's purple color disappearing provides a clear endpoint for the neutralization of the excess oxidant, ensuring the final solution is safe for the next disposal step.
Management of Contaminated Materials and Spills
Disposal of Contaminated Labware and PPE
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, paper towels, and weighing papers, must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through your institution's EHS office.
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected and disposed of as hazardous waste.[4]
Emergency Spill Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
Logical Relationship of Spill Response:
Caption: Emergency spill response workflow for this compound.
Step-by-Step Spill Cleanup Protocol (for minor spills):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully collect the spilled material and absorbent into a sealable container.
-
Decontamination: Decontaminate the spill area using a suitable solvent, followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
-
Disposal: Label the container with the spilled chemical's name and "Hazardous Waste" and arrange for disposal through your EHS office.
For large or unmanageable spills, evacuate the area, close the doors, and immediately contact your institution's emergency response team or EHS office.[7]
Summary of Disposal Procedures
| Waste Stream | Disposal Method | Key Considerations |
| Pure this compound | Direct disposal via licensed contractor. | Segregate from incompatible materials. Label clearly. |
| Contaminated Solvents | Collect in a designated hazardous waste container. | Segregate halogenated and non-halogenated solvents if required by your institution. |
| Contaminated Solid Waste (PPE, etc.) | Place in a sealed, labeled hazardous waste bag or container. | Ensure no sharp objects are placed in bags. |
| Aqueous Waste from In-Lab Treatment | Neutralize pH and dispose of according to local regulations. | Only for small quantities by trained personnel. |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the wider community. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals. Your commitment to these principles is the bedrock of a safe and successful research environment.
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BENZAMIDINE HYDROCHLORIDE. Retrieved from [Link]
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Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet 2,4-Dimethylbenzaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Benzamidine hydrochloride ≥95 %. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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University of California, Berkeley - Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Aromatic Amine Limits. (n.d.). In Area of Sustainability. Retrieved from [Link]
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ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Emory University. (2025-2026). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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C&K Testing. (2021, March 26). Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. Retrieved from [Link]
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Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry. Retrieved from [Link]
-
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A Comprehensive Guide to the Safe Handling of 2,4-Dimethyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethyl-benzamidine (CAS No: 885957-73-3) is publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including benzamidine hydrochloride and other aromatic amines, and is intended to provide a robust framework for safe handling.[1] It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.
Hazard Assessment and Toxidological Profile
As a derivative of benzamidine, this compound belongs to the class of aromatic amines. This class of compounds is associated with a range of toxicological effects, and it is prudent to assume this compound may share these properties.[2][3]
Anticipated Hazards:
-
Skin and Eye Irritation: Many aromatic amines and benzamidine derivatives are known to cause skin and serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.
-
Harmful if Swallowed: Oral ingestion may be harmful.[4]
-
Potential for Mutagenicity or Carcinogenicity: Some aromatic amines are suspected of causing genetic defects or cancer.[2][3][6] Due to the lack of specific data for this compound, this potential hazard should not be disregarded.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes of solutions or airborne particles. |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Change gloves frequently, especially if contact with the substance occurs. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, particularly when handling solutions. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory. | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with particulate filters (P95 or P100) may be necessary if working in an area with inadequate ventilation, where dusts may be generated, or where aerosolization is possible. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for preventing accidental exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
Handling Procedures Workflow
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials in the hazardous waste container.
-
-
Minor Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer immediately.
-
Prevent entry into the affected area.
-
Follow your institution's emergency response procedures.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of safe chemical handling to protect both personnel and the environment.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
All liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
References
-
Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Chemsrc. (2024, August 24). This compound | CAS#:885957-73-3. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubMed. (2014). Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles. Retrieved from [Link]
-
Center for Environmental Health, Sciences Division, West Penn Hospital. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,4-Dimethyl-benzamidine hydrochloride. Retrieved from [Link]
-
ACS Publications. (2024, February 19). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation | Environment & Health. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
